Trem2-IN-1
Description
Properties
Molecular Formula |
C46H70N2O20Pt |
|---|---|
Molecular Weight |
1166.1 g/mol |
IUPAC Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalic acid;bis(4-oxo-4-[[(4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid);platinum(2+) |
InChI |
InChI=1S/2C19H28O8.C6H12N2.C2H2O4.Pt/c2*1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h2*10-13,16-17H,4-9H2,1-3H3,(H,20,21);5-8H,1-4H2;(H,3,4)(H,5,6);/q;;-2;;+2/t2*10-,11-,12+,13+,16+,17-,18?,19-;5-,6-;;/m111../s1 |
InChI Key |
GAQVAMJQDZFXNP-UUGSLLJUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C.C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Origin of Product |
United States |
Foundational & Exploratory
Trem2-IN-1: A Novel Platinum-Based TREM2 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Trem2-IN-1, a novel platinum-based inhibitor of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), in the context of cancer therapy. This document consolidates available preclinical data, outlines representative experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in this promising area of immuno-oncology.
Core Mechanism of Action
This compound, also known as OPA, is a platinum(IV) complex derived from the chemotherapeutic agent oxaliplatin and the anti-malarial compound artesunate. Its primary mechanism of action in cancer is the inhibition of TREM2, a receptor predominantly expressed on tumor-associated macrophages (TAMs) that plays a crucial role in creating an immunosuppressive tumor microenvironment (TME).
By inhibiting TREM2, this compound elicits a dual anti-cancer effect:
-
Direct Cytotoxicity: As a platinum-based compound, this compound exhibits direct cytotoxic effects on cancer cells.
-
Immunomodulation: More significantly, this compound remodels the immunosuppressive TME to an immune-active state. This is achieved by:
-
Reducing the population of immunosuppressive M2-like macrophages (CD206+ and CX3CR1+).
-
Promoting the infiltration and activation of anti-tumor immune cells, including cytotoxic T lymphocytes (CTLs), natural killer (NK) cells, and dendritic cells (DCs).
-
This dual action positions this compound as a promising chemo-immunotherapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in HCT-116 Human Colorectal Carcinoma Cells
| Parameter | Treatment | Concentration (µM) | Duration (h) | Result | Citation |
| Cell Cycle | This compound | 0.8 | 72 | Increase in G1 phase cells from 24.81% to 48.96% | [1] |
| Apoptosis | This compound | 0.8 | 72 | 5.17% early apoptosis, 30.9% late apoptosis | [1] |
Table 2: In Vivo Efficacy of this compound in MC38 Murine Colorectal Cancer Model
| Parameter | Treatment | Dosage (mg Pt/kg) | Dosing Schedule | Result | Citation |
| Tumor Growth Inhibition | This compound | 1.5 | Single dose, assessed over 15 days | Effective suppression of tumor growth to 185.75 mm³ | [1] |
Signaling Pathways and Experimental Workflows
TREM2 Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical TREM2 signaling pathway and the proposed point of inhibition by this compound. TREM2, upon ligand binding, associates with the adaptor protein DAP12, leading to the phosphorylation of its Immunoreceptor Tyrosine-based Activation Motif (ITAM) by Src kinases. This recruits and activates spleen tyrosine kinase (Syk), which in turn initiates downstream signaling cascades, including the PI3K/Akt and NF-κB pathways, promoting an immunosuppressive phenotype in macrophages. This compound is believed to interfere with the initial stages of this signaling cascade.
Experimental Workflow for In Vivo Evaluation of this compound
This diagram outlines a typical experimental workflow for assessing the anti-tumor efficacy and immunomodulatory effects of this compound in a syngeneic mouse model, such as the MC38 colorectal cancer model.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
HCT-116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with this compound (e.g., 0.8 µM) or vehicle control for the desired duration (e.g., 72 hours).
-
Cell Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on DNA content.
Western Blot for TREM2 Signaling Pathway Components
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the TREM2 signaling pathway.
Materials:
-
Cancer cell line expressing TREM2 (e.g., macrophage cell line or transfected cancer cells)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Syk, anti-Syk, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control.
In Vivo Murine Colorectal Cancer Model
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
C57BL/6 mice
-
MC38 murine colorectal cancer cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of MC38 cells (e.g., 1 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of C57BL/6 mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 1.5 mg Pt/kg) and vehicle control via the desired route (e.g., intravenous or intraperitoneal injection) according to the planned schedule.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the study endpoint (e.g., based on tumor size limits or a predetermined time point), euthanize the mice. Excise tumors for weight measurement and further ex vivo analysis, such as flow cytometry of the tumor microenvironment or immunohistochemistry.
This guide provides a foundational understanding of the mechanism of action of this compound in cancer. Further research is warranted to fully elucidate its therapeutic potential and to optimize its clinical application.
References
The Role of Trem2-IN-1 in Modulating the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapies, largely due to its immunosuppressive nature. A key player in orchestrating this immune suppression is the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), which is highly expressed on tumor-associated macrophages (TAMs). TREM2 signaling promotes a pro-tumoral, anti-inflammatory phenotype in these cells, thereby hindering anti-tumor immunity. Trem2-IN-1, a novel inhibitor of TREM2, has emerged as a promising therapeutic agent capable of remodeling the TME to favor an anti-cancer immune response. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative preclinical data and detailed experimental protocols. Furthermore, this document illustrates the key signaling pathways and experimental workflows through comprehensive diagrams to facilitate a deeper understanding and application of this innovative therapeutic strategy.
Introduction: TREM2 as a Therapeutic Target in Oncology
TREM2 is a transmembrane receptor primarily expressed on myeloid cells, including macrophages, dendritic cells, and microglia.[1][2] In the context of cancer, TREM2 is particularly abundant on TAMs, where it contributes to an immunosuppressive TME.[3][4] Activation of TREM2 on TAMs is associated with the suppression of T-cell mediated immune responses, thereby promoting tumor growth and metastasis.[5] High TREM2 expression in various tumors, including colorectal and triple-negative breast cancer, correlates with a worse prognosis. Consequently, inhibiting TREM2 has become an attractive strategy for cancer immunotherapy.
This compound is a platinum-based small molecule inhibitor of TREM2. Preclinical studies have demonstrated its ability to relieve the immunosuppressive TME and enhance the efficacy of conventional anticancer agents. This guide will delve into the specifics of its action and the methodologies used to evaluate its therapeutic potential.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a multi-faceted mechanism primarily centered on the modulation of TAMs within the TME.
-
Reprogramming of Immunosuppressive Macrophages: this compound reduces the population of immunosuppressive M2-like macrophages, characterized by markers such as CD206 and CX3CR1. This shift from a pro-tumoral to an anti-tumoral macrophage phenotype is a critical step in overcoming immune evasion.
-
Enhancement of Anti-Tumor Immunity: By inhibiting TREM2, this compound promotes the expansion and infiltration of immunostimulatory cells, including dendritic cells, cytotoxic T cells, and natural killer (NK) cells, into the tumor. This influx of effector immune cells leads to a more robust anti-cancer immune response.
-
Direct Cytotoxic Effects: In addition to its immunomodulatory roles, this compound exhibits direct cytotoxic effects on cancer cells. It has been shown to inhibit the G1 phase of the cell cycle and induce apoptosis in cancer cell lines such as HCT-116.
Signaling Pathways Modulated by this compound
TREM2 signaling is initiated upon ligand binding, leading to the phosphorylation of the associated adaptor protein DAP12. This, in turn, activates downstream signaling cascades involving spleen tyrosine kinase (Syk) and phosphatidylinositol 3-kinase (PI3K). These pathways ultimately regulate myeloid cell survival, proliferation, and function. While the precise downstream effects of this compound are still under investigation, its inhibitory action is expected to disrupt these pro-tumoral signaling events.
Quantitative Data on this compound Efficacy
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
In Vivo Efficacy in MC38 Colorectal Cancer Model
| Treatment Group | Dose | Endpoint | Result | Reference |
| This compound | 1.5 mg Pt per kg (single dose for 15 days) | Tumor Volume | 185.75 mm³ |
In Vitro Effects on HCT-116 Human Colorectal Carcinoma Cells
| Assay | Concentration | Duration | Endpoint | Result | Reference |
| Cell Cycle Analysis | 0.8 µM | 72 hours | G1 Phase Arrest | Increase from 24.81% to 48.96% | |
| Apoptosis Assay | 0.8 µM | 72 hours | Apoptosis Induction | 5.17% early apoptosis, 30.9% late apoptosis |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vivo Murine Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Model: Syngeneic MC38 colorectal adenocarcinoma model in C57BL/6 mice.
Protocol:
-
Cell Culture: Culture MC38 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Tumor Inoculation: Harvest MC38 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 2.5 x 10⁶ cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old C57BL/6 mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups. Administer this compound at the desired dose and schedule (e.g., 1.5 mg Pt per kg, single dose for 15 days, route of administration to be optimized based on compound properties, likely intraperitoneal or intravenous). The control group should receive a vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Protocol:
-
Tumor Dissociation: Excise tumors and mechanically mince them into small pieces. Digest the tissue in RPMI-1640 medium containing collagenase D (1 mg/mL), DNase I (100 µg/mL), and hyaluronidase (0.1 mg/mL) for 30-45 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.
-
Staining: Resuspend cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide). Block Fc receptors with anti-CD16/32 antibody. Stain cells with a panel of fluorescently conjugated antibodies against myeloid cell markers (e.g., CD45, CD11b, F4/80, Ly6G, Ly6C, CD206, CX3CR1) and other immune cell markers (e.g., CD3, CD4, CD8, NK1.1).
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.
In Vitro Cell Viability (MTT) Assay
Objective: To assess the direct cytotoxic effects of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells by this compound.
Protocol:
-
Cell Treatment: Treat HCT-116 cells with this compound at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.
Protocol:
-
Cell Treatment and Fixation: Treat HCT-116 cells with this compound. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental and logical Workflows
The following diagrams illustrate the general workflow for preclinical evaluation of this compound and the logical relationship of its effects on the tumor microenvironment.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for cancer immunotherapy. Its ability to remodel the immunosuppressive tumor microenvironment by targeting TREM2 on TAMs, coupled with its direct cytotoxic effects on cancer cells, provides a powerful dual mechanism of action. The preclinical data presented in this guide demonstrate its potential to inhibit tumor growth and warrants further investigation.
Future studies should focus on:
-
Optimizing the dosing and administration schedule of this compound.
-
Evaluating its efficacy in a broader range of cancer models.
-
Investigating its potential in combination with other immunotherapies, such as checkpoint inhibitors.
-
Elucidating the detailed molecular mechanisms downstream of TREM2 inhibition by this compound.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. TREM2 Modulation Remodels the Tumor Myeloid Landscape, Enhancing Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Application of single-cell sequencing to the research of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Trem2-IN-1: A Novel Platinum-Based Inhibitor Reprogramming Immunosuppressive Macrophages in the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapies, largely due to the presence of immunosuppressive cell populations. Among these, tumor-associated macrophages (TAMs) are key players in fostering tumor growth, angiogenesis, and metastasis while dampening anti-tumor immunity. A critical surface receptor implicated in the pro-tumorigenic and immunosuppressive functions of TAMs is the Triggering Receptor Expressed on Myeloid Cells-2 (TREM2). Emerging as a promising therapeutic target, inhibition of TREM2 is being explored as a strategy to reprogram these macrophages and reinvigorate anti-tumor immune responses. This technical guide provides a comprehensive overview of a novel small-molecule TREM2 inhibitor, Trem2-IN-1 (also referred to as OPA), a first-in-class platinum(IV) complex with dual cytotoxic and immunomodulatory activities.
This compound is a conjugate of oxaliplatin and artesunate that has demonstrated the ability to relieve the immunosuppressive TME.[1] By targeting TREM2, this compound effectively reduces the population of immunosuppressive macrophages, characterized by markers such as CD206 and CX3CR1, within the TME.[1][2][3] Concurrently, it promotes the infiltration and expansion of immunostimulatory cells, including dendritic cells, cytotoxic T cells, and natural killer (NK) cells.[1] This guide will delve into the quantitative effects of this compound, detail the experimental protocols for its evaluation, and visualize the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its effects on cancer cells and the tumor microenvironment.
| Cell Line | Treatment Concentration (μM) | Treatment Duration (h) | Effect | Percentage | Reference |
| HCT-116 | 0.8 | 72 | Increase in G1 phase cells | from 24.81% to 48.96% | |
| HCT-116 | 0.8 | Not Specified | Early Apoptosis | 5.17% | |
| HCT-116 | 0.8 | Not Specified | Late Apoptosis | 30.9% | |
| THP-1 derived macrophages | 1 | 24 | Inhibition of TREM2 expression | Remarkable |
Table 1: In Vitro Effects of this compound on Cancer Cells and Macrophages
| Animal Model | Treatment | Dosage | Treatment Schedule | Outcome | Final Tumor Volume (mm³) | Reference |
| C57BL/6 mice with MC38 murine colorectal cancer | This compound (OPA) | 1.5 mg Pt per kg | Single dose, monitored for 15 days | Effective tumor growth suppression | 185.75 |
Table 2: In Vivo Antitumor Efficacy of this compound
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental approach to studying this compound, the following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and the general experimental workflow.
Caption: TREM2 signaling pathway in immunosuppressive macrophages and its inhibition by this compound.
Caption: General experimental workflow for assessing the effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its effects on immunosuppressive macrophages.
In Vitro Macrophage Polarization and TREM2 Inhibition
-
Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation into macrophages, THP-1 cells are treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Following differentiation, the medium is replaced with fresh RPMI-1640, and the cells are allowed to rest for 24 hours.
-
To induce an M2-like (immunosuppressive) phenotype, the differentiated macrophages are stimulated with 20 ng/mL of IL-4 and 20 ng/mL of IL-13 for 48 hours.
-
-
This compound Treatment and Analysis:
-
M2-polarized macrophages are treated with varying concentrations of this compound (e.g., 1 µM) for 24 hours.
-
Western Blot for TREM2 Expression:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk and incubated with a primary antibody against TREM2, followed by an HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Flow Cytometry for M2 Markers (CD206):
-
Cells are harvested and washed with PBS containing 2% FBS.
-
Cells are incubated with a fluorochrome-conjugated anti-CD206 antibody.
-
After incubation, cells are washed and analyzed on a flow cytometer to quantify the percentage of CD206-positive cells.
-
-
In Vivo Antitumor Activity in a Syngeneic Mouse Model
-
Animal Model:
-
Female C57BL/6 mice (6-8 weeks old) are used for the study.
-
MC38 murine colorectal cancer cells (5 x 10^5 cells in 100 µL PBS) are injected subcutaneously into the right flank of each mouse.
-
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., ~50-100 mm³), mice are randomized into treatment and control groups.
-
This compound is administered via a suitable route (e.g., intraperitoneal injection) at a specified dosage (e.g., 1.5 mg Pt per kg).
-
The control group receives a vehicle control (e.g., PBS).
-
Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²) / 2.
-
Body weight and general health of the mice are monitored throughout the experiment.
-
-
Immunophenotyping of Tumor-Infiltrating Leukocytes:
-
At the end of the study, tumors are excised, minced, and digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
The cell suspension is filtered and stained with a panel of fluorochrome-conjugated antibodies for flow cytometry.
-
A typical antibody panel may include: CD45 (pan-leukocyte), CD11b (myeloid), F4/80 (macrophage), CD206 (M2 macrophage), CX3CR1 (immunosuppressive macrophage), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and NK1.1 (NK cells).
-
The percentage and absolute number of each immune cell population within the tumor are quantified by flow cytometry.
-
Conclusion
This compound represents a promising novel therapeutic agent that combines the direct cytotoxic effects of a platinum-based drug with the immunomodulatory activity of a TREM2 inhibitor. The preclinical data strongly suggest its potential to remodel the immunosuppressive tumor microenvironment by reducing the prevalence of M2-like TAMs and enhancing the infiltration of effector immune cells. This dual mechanism of action could overcome some of the limitations of current cancer therapies. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound and other TREM2-targeting strategies for cancer immunotherapy. Further investigation into its detailed molecular interactions with TREM2 and its efficacy in a broader range of cancer models is warranted.
References
- 1. Deciphering the molecular and clinical characteristics of TREM2, HCST, and TYROBP in cancer immunity: A comprehensive pan-cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREM2 Acts as a Tumor Suppressor in Colorectal Carcinoma through Wnt1/β-catenin and Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Trem2-IN-1: A Novel Platinum-Based TREM2 Inhibitor for Remodeling the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive myeloid cells. Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) has emerged as a key regulator of myeloid cell function, promoting an immunosuppressive phenotype in tumor-associated macrophages (TAMs) and other myeloid cells. Trem2-IN-1, a novel platinum(IV) complex derived from oxaliplatin and artesunate, is a first-in-class small molecule inhibitor of TREM2. This technical guide provides a comprehensive overview of the impact of this compound on dendritic and T-cell infiltration within the TME, supported by analogous data from TREM2 deficiency and antibody-mediated blockade studies. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this promising area of cancer immunotherapy.
Introduction to TREM2 and its Role in Cancer Immunity
TREM2 is a transmembrane receptor expressed on various myeloid cells, including macrophages, dendritic cells (DCs), and microglia.[1][2] In the context of cancer, TREM2 expression on TAMs is associated with an immunosuppressive TME, leading to T-cell exhaustion and reduced anti-tumor immunity.[3][4] TREM2 signaling, mediated through its association with the adaptor protein DAP12, promotes the survival and polarization of macrophages towards an anti-inflammatory, pro-tumoral M2-like phenotype.[1] Consequently, inhibition of the TREM2 pathway represents a compelling strategy to reprogram the TME and enhance the efficacy of cancer immunotherapies.
This compound: A Platinum-Based TREM2 Inhibitor
This compound (also referred to as OPA) is a platinum(IV) complex that functions as a potent inhibitor of TREM2. Preclinical studies have demonstrated that this compound can effectively relieve the immunosuppressive TME. In a murine model of colorectal cancer (MC38), treatment with this compound was shown to reduce the number of immunosuppressive CD206+ and CX3CR1+ macrophages. Crucially, this was accompanied by an increased expansion and infiltration of immunostimulatory dendritic cells, cytotoxic T cells, and natural killer (NK) cells.
Impact of TREM2 Inhibition on Dendritic and T-Cell Infiltration
While specific quantitative data for this compound's effect on immune cell infiltration is not yet publicly available, studies utilizing genetic knockout of TREM2 or anti-TREM2 antibodies provide valuable insights into the expected immunological consequences of TREM2 inhibition.
Quantitative Data on Immune Cell Infiltration Following TREM2 Blockade
The following tables summarize data from studies on TREM2 deficient mice and anti-TREM2 antibody treatment in the MC38 colorectal cancer model, the same model used for this compound studies. This data serves as a proxy to illustrate the potential impact of this compound on dendritic and T-cell populations.
Table 1: Impact of TREM2 Deficiency on T-Cell Infiltration in MC38 Tumors
| Cell Population | Wild-Type Control (% of CD45+ cells) | TREM2 Knockout (% of CD45+ cells) | Fold Change | Reference |
| CD8+ T Cells | ~5% | ~10% | ~2.0x | |
| PD-1+ CD8+ T Cells | ~2% | ~5% | ~2.5x |
Note: Data are estimations based on graphical representations in the cited literature and are intended for illustrative purposes.
Table 2: Effect of Anti-TREM2 Antibody on T-Cell Infiltration in a Sarcoma Model
| Cell Population | Isotype Control (% of CD45+ cells) | Anti-TREM2 mAb (% of CD45+ cells) | Fold Change | Reference |
| CD8+ T Cells | ~8% | ~15% | ~1.9x | |
| CD4+ T Cells | ~10% | ~18% | ~1.8x |
Note: Data are estimations based on graphical representations in the cited literature and are intended for illustrative purposes.
Signaling Pathways and Experimental Workflows
TREM2 Signaling and the Impact of Inhibition
The following diagram illustrates the canonical TREM2 signaling pathway and the proposed mechanism of action for a TREM2 inhibitor like this compound.
Caption: TREM2 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow for Assessing Immune Cell Infiltration
The following diagram outlines a typical experimental workflow to evaluate the impact of a TREM2 inhibitor on the tumor immune microenvironment.
Caption: Experimental workflow for analyzing tumor-infiltrating immune cells.
Experimental Protocols
The following are representative protocols for key experiments involved in assessing the impact of this compound on dendritic and T-cell infiltration.
Murine Colorectal Cancer Model (MC38)
-
Cell Culture: MC38 murine colon adenocarcinoma cells are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: 6-8 week old C57BL/6 mice are subcutaneously injected in the right flank with 1 x 10^6 MC38 cells in 100 µL of sterile PBS.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound (or vehicle control) is administered intraperitoneally at a specified dose and schedule (e.g., 1.5 mg Pt per kg, every 3 days).
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.
Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes
-
Tumor Dissociation: At the experimental endpoint, tumors are excised, minced, and digested in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI 1640 for 45 minutes at 37°C with agitation.
-
Single-Cell Suspension: The digested tissue is passed through a 70 µm cell strainer to obtain a single-cell suspension. Red blood cells are lysed using an ACK lysis buffer.
-
Antibody Staining: Cells are washed and stained with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light. A typical panel for dendritic and T cells would include:
-
General Markers: CD45, Live/Dead stain
-
Dendritic Cell Markers: CD11c, MHCII, CD80, CD86, XCR1, SIRPα
-
T-Cell Markers: CD3, CD4, CD8, PD-1, IFN-γ, Granzyme B
-
-
Data Acquisition and Analysis: Stained cells are acquired on a multi-color flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo). A representative gating strategy is as follows:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using a viability dye.
-
Gate on immune cells using CD45.
-
From the CD45+ population, identify dendritic cells (e.g., CD11c+ MHCII+) and T cells (e.g., CD3+).
-
Further phenotype dendritic cell and T-cell subsets based on specific marker expression.
-
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for cancer immunotherapy. By inhibiting TREM2, it has the potential to remodel the immunosuppressive tumor microenvironment, leading to enhanced infiltration and activation of dendritic cells and cytotoxic T cells. The data from analogous TREM2 blockade studies strongly support this mechanism of action. Further investigation is warranted to fully elucidate the quantitative impact of this compound on the immune landscape of various tumor types and to explore its synergistic potential with other immunotherapies, such as checkpoint inhibitors. The experimental frameworks provided in this guide offer a solid foundation for researchers to advance the preclinical and clinical development of this compound and other TREM2-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tumor-Infiltrating Myeloid Cells Co-Express TREM1 and TREM2 and Elevated TREM-1 Associates With Disease Progression in Renal Cell Carcinoma [frontiersin.org]
- 3. TREM2 Modulation Remodels the Tumor Myeloid Landscape, Enhancing Anti-PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. td2inc.com [td2inc.com]
Trem2-IN-1: A Novel Avenue for Modulating Inflammatory Responses
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) has emerged as a critical regulator of myeloid cell function, implicated in a spectrum of physiological and pathological processes, including neurodegenerative diseases, and cancer. Its role in modulating inflammation, however, remains a subject of intense investigation, with reports suggesting both pro- and anti-inflammatory functions. This complexity makes TREM2 an intriguing target for therapeutic intervention. Recently, a novel platinum-based TREM2 inhibitor, designated Trem2-IN-1 (also known as OPA), has been identified, offering a new tool to probe the therapeutic potential of TREM2 modulation.[1]
This technical guide provides a comprehensive overview of the potential anti-inflammatory properties of this compound. While current research has primarily focused on its anti-cancer efficacy, this document explores its hypothesized mechanism of action in inflammation, based on the established roles of its molecular target, TREM2. We present available quantitative data, propose detailed experimental protocols to investigate its anti-inflammatory effects, and visualize key pathways and workflows to guide future research in this promising area.
The Dual Role of TREM2 Signaling in Inflammation
TREM2 is a transmembrane receptor expressed on various myeloid cells, including microglia, macrophages, and dendritic cells.[2] Upon ligand binding, TREM2 associates with the adaptor protein DAP12, initiating a downstream signaling cascade. This cascade involves the phosphorylation of DAP12's immunoreceptor tyrosine-based activation motif (ITAM) by Src family kinases, followed by the recruitment and activation of spleen tyrosine kinase (Syk). Syk activation, in turn, triggers multiple downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK) pathways, ultimately influencing cellular processes such as phagocytosis, survival, and inflammatory responses.[3]
The influence of TREM2 on inflammation is context-dependent. Some studies suggest an anti-inflammatory role, where TREM2 signaling suppresses the production of pro-inflammatory cytokines like TNF-α and IL-1β while promoting the expression of anti-inflammatory mediators such as IL-10.[3] Conversely, other reports indicate that TREM2 can amplify inflammatory responses. This dual functionality underscores the complexity of TREM2 signaling and highlights the need for targeted investigations into its modulators.
This compound (OPA): A Novel Platinum-Based TREM2 Inhibitor
This compound, also referred to as OPA, is a platinum(IV) complex derived from oxaliplatin and artesunate.[1] To date, the primary characterization of this compound has been in the context of oncology, where it has demonstrated both direct cytotoxicity against cancer cells and immunomodulatory effects on tumor-associated macrophages (TAMs) by inhibiting TREM2.
The following table summarizes the key quantitative findings from the seminal study on this compound (OPA) in a colorectal cancer model. It is important to note that these data reflect its activity in a cancer setting and not in a classical inflammatory model.
| Parameter | Cell Line / Model | Concentration / Dose | Effect | Reference |
| IC50 | HCT116 (human colon cancer) | 0.8 µM | Cytotoxicity | |
| IC50 | MC38 (murine colon cancer) | 1.2 µM | Cytotoxicity | |
| TREM2 Expression | THP-1 derived macrophages | 1 µM | Significant reduction | |
| Tumor Volume | MC38 tumor-bearing mice | 1.5 mg/kg (Pt equiv.) | 85% reduction vs control | |
| CD206+ Macrophages | MC38 tumor microenvironment | 1.5 mg/kg (Pt equiv.) | Significant decrease | |
| CX3CR1+ Macrophages | MC38 tumor microenvironment | 1.5 mg/kg (Pt equiv.) | Significant decrease | |
| CD8+ T cells | MC38 tumor microenvironment | 1.5 mg/kg (Pt equiv.) | Significant increase |
Hypothesized Anti-inflammatory Mechanism of Action
Based on the known functions of TREM2, inhibition by this compound is hypothesized to modulate inflammatory responses by attenuating the downstream signaling cascade that leads to the production of certain cytokines. In a pro-inflammatory context, such as that induced by lipopolysaccharide (LPS), TREM2 inhibition may lead to a reduction in the expression and secretion of pro-inflammatory mediators.
Proposed Experimental Protocols for Investigating Anti-inflammatory Properties
To validate the hypothesized anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments are required. The following protocols are adapted from established methodologies for studying TREM2 and inflammation.
In Vitro Macrophage Stimulation Assay
Objective: To determine the effect of this compound on the production of pro- and anti-inflammatory cytokines by macrophages in response to an inflammatory stimulus.
Methodology:
-
Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1) differentiated into macrophages.
-
Pre-treatment: Pre-treat the macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulation: Stimulate the pre-treated cells with lipopolysaccharide (LPS; 100 ng/mL) for 6-24 hours. Include a vehicle control group.
-
Cytokine Measurement:
-
Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 using enzyme-linked immunosorbent assay (ELISA) kits.
-
Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Tnf, Il1b, Il6, and Il10.
-
-
Data Analysis: Compare the cytokine levels in the this compound treated groups to the LPS-only control group.
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key downstream signaling molecules in the TREM2 pathway.
Methodology:
-
Cell Treatment: Treat macrophages with this compound and/or LPS as described in the stimulation assay for shorter time points (e.g., 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Perform SDS-PAGE and western blotting using primary antibodies against phosphorylated and total forms of Syk, AKT, and key components of the NF-κB pathway (e.g., p-p65).
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.
Conclusion
This compound represents a first-in-class TREM2 inhibitor with demonstrated efficacy in preclinical cancer models. While its direct anti-inflammatory properties are yet to be fully elucidated, its mechanism of action through the inhibition of a key immunomodulatory receptor, TREM2, suggests a strong potential for therapeutic application in inflammatory diseases. The experimental framework proposed in this guide provides a roadmap for future investigations that will be crucial in defining the anti-inflammatory profile of this compound and its potential as a novel therapeutic agent beyond oncology. Further research is warranted to explore its effects in various inflammatory disease models and to translate these findings into clinical applications.
References
- 1. Platinum-Based TREM2 Inhibitor Suppresses Tumors by Remodeling the Immunosuppressive Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | TREM2+ macrophages: a key role in disease development [frontiersin.org]
- 3. TREM2 inhibits inflammatory responses in mouse microglia by suppressing the PI3K/NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemo-Immunotherapeutic Potential of Trem2-IN-1: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Triggering receptor expressed on myeloid cells 2 (TREM2) has emerged as a critical regulator of myeloid cell function, particularly within the tumor microenvironment (TME). Its expression on tumor-associated macrophages (TAMs) is linked to an immunosuppressive phenotype, hindering effective anti-tumor immunity. This has positioned TREM2 as a promising target for novel cancer therapeutics. This technical guide details the discovery and chemical synthesis of Trem2-IN-1 (also known as OPA), a first-in-class small molecule inhibitor of TREM2. This compound is a novel platinum(IV) complex derived from the chemotherapeutic agent oxaliplatin and the natural product artesunate. This dual-function molecule not only exhibits direct cytotoxicity against cancer cells but also remodels the immunosuppressive TME by inhibiting TREM2. This guide provides a comprehensive overview of its synthesis, biological activity, and the experimental protocols utilized in its preclinical evaluation, offering a valuable resource for researchers in oncology and drug discovery.
Introduction: The Rationale for Targeting TREM2 in Oncology
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. Among the immune cell populations, tumor-associated macrophages (TAMs) are key players in promoting tumor growth, angiogenesis, and metastasis, while also suppressing the anti-tumor activity of cytotoxic T cells and natural killer (NK) cells.[1] A subset of these TAMs, characterized by the expression of TREM2, has been identified as particularly immunosuppressive.[2][3]
TREM2 is a transmembrane receptor that, upon ligand binding, signals through the adaptor protein DAP12 to activate downstream pathways involving spleen tyrosine kinase (Syk) and phosphatidylinositol 3-kinase (PI3K).[1][4] This signaling cascade in TAMs promotes a pro-tumorigenic M2-like phenotype, contributing to an immunosuppressive milieu. Consequently, inhibiting TREM2 presents a compelling therapeutic strategy to reprogram TAMs from a pro-tumor to an anti-tumor state, thereby enhancing the efficacy of cancer therapies. This compound was developed as a chemo-immunotherapeutic agent designed to both directly kill cancer cells and modulate the immune landscape of the tumor.
Discovery and Chemical Synthesis of this compound (OPA)
This compound (OPA) is a platinum(IV) complex ingeniously derived from oxaliplatin and artesunate. This design combines the cytotoxic properties of a platinum-based drug with the immunomodulatory and TREM2-inhibiting potential of a novel chemical entity.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the conjugation of artesunate to an oxaliplatin-derived platinum(IV) precursor. While the primary literature provides the overall strategy, a detailed, step-by-step protocol would typically involve the following stages, based on established methods for synthesizing platinum(IV) complexes.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of the Platinum(IV) Precursor.
-
Oxaliplatin is oxidized to a platinum(IV) species using an oxidizing agent such as hydrogen peroxide. This introduces two axial hydroxyl groups.
-
One of the axial hydroxyl groups is then reacted with a bifunctional linker containing a carboxylic acid and a leaving group (e.g., an activated ester). This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) in the presence of a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).
-
The resulting monofunctionalized platinum(IV) complex is purified by chromatography.
-
-
Step 2: Conjugation with Artesunate.
-
Artesunate, which contains a hydroxyl group, is deprotonated with a mild base to form an alkoxide.
-
The activated platinum(IV) precursor from Step 1 is then reacted with the artesunate alkoxide. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
The final product, this compound, is purified using preparative HPLC to yield a highly pure compound.
-
-
Step 3: Characterization.
-
The structure of the final compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹⁵Pt NMR) and mass spectrometry (MS) to verify the molecular weight and fragmentation pattern.
-
Purity is assessed by analytical HPLC.
-
Biological Activity and Preclinical Evaluation
This compound has been evaluated for its cytotoxic and immunomodulatory activities in a series of in vitro and in vivo experiments.
In Vitro Cytotoxicity and Mechanism of Action
This compound demonstrates potent cytotoxic effects against human colorectal cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest and apoptosis.
Table 1: In Vitro Activity of this compound in HCT-116 Human Colorectal Carcinoma Cells
| Parameter | Condition | Result | Reference |
| Cell Cycle Arrest | 0.8 µM, 72 h | Increase in G1 phase cells from 24.81% to 48.96% | |
| Apoptosis Induction | 0.8 µM, 72 h | 5.17% early apoptosis, 30.9% late apoptosis |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
HCT-116 cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
HCT-116 cells are treated with this compound (0.8 µM) for 72 hours.
-
The cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The samples are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Inhibition of TREM2 Expression and Function
A key feature of this compound is its ability to inhibit the expression of TREM2 on macrophages. This action is crucial for its immunomodulatory effects.
Table 2: Immunomodulatory Activity of this compound
| Parameter | Cell Line | Condition | Result | Reference |
| TREM2 Expression | THP-1 derived macrophages | 1 µM, 24 h | Remarkable inhibition of TREM2 expression |
Experimental Protocol: Western Blot for TREM2 Expression
-
Human monocytic THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
The differentiated macrophages are treated with this compound (1 µM) for 24 hours.
-
Total protein is extracted from the cells, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against TREM2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been demonstrated in a syngeneic mouse model of colorectal cancer. The compound not only inhibits tumor growth but also beneficially remodels the tumor immune microenvironment.
Table 3: In Vivo Anti-Tumor Efficacy of this compound in MC38 Tumor Model
| Parameter | Animal Model | Treatment | Result | Reference |
| Tumor Growth Inhibition | C57BL/6 mice with MC38 tumors | 1.5 mg Pt/kg, single dose for 15 days | Tumor volume suppressed to 185.75 mm³ | |
| Immune Cell Infiltration | C57BL/6 mice with MC38 tumors | Not specified | Reduction in CD206⁺ and CX3CR1⁺ immunosuppressive macrophages; increased dendritic cells, cytotoxic T cells, and NK cells |
Experimental Protocol: MC38 Syngeneic Mouse Model
-
C57BL/6 mice are subcutaneously inoculated with MC38 colorectal cancer cells.
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group (e.g., intraperitoneally) at a specified dose and schedule (e.g., 1.5 mg Pt/kg).
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised, and the immune cell populations within the TME are analyzed by flow cytometry or immunohistochemistry to assess the numbers of different macrophage subtypes, T cells, and NK cells.
Signaling Pathways and Experimental Workflows
TREM2 Signaling in Tumor-Associated Macrophages
The mechanism of this compound involves the disruption of the TREM2 signaling pathway in TAMs. This pathway is crucial for maintaining their immunosuppressive and pro-tumorigenic functions.
References
- 1. Frontiers | Mechanisms of TREM2 mediated immunosuppression and regulation of cancer progression [frontiersin.org]
- 2. Exploring the Impact of TREM2 in Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TREM2+ macrophages: a key role in disease development [frontiersin.org]
- 4. Turning enemies into allies—reprogramming tumor-associated macrophages for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Trem2-IN-1 as a chemical probe for TREM2 function
An In-depth Examination of a Novel Chemical Probe for TREM2 Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trem2-IN-1, also known as OPA, is a novel chemical probe designed to investigate the function of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). This platinum(IV) complex, derived from the conjugation of oxaliplatin and artesunate, has demonstrated potential as a TREM2 inhibitor.[1][2] It exhibits cytotoxic effects against cancer cells and modulates the tumor microenvironment by reducing the population of immunosuppressive macrophages.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to TREM2 and this compound
Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a transmembrane receptor primarily expressed on myeloid cells such as microglia, macrophages, and osteoclasts.[3] It plays a crucial role in various cellular processes, including phagocytosis, inflammation, and cell survival. Dysregulation of TREM2 signaling has been implicated in a range of pathologies, including neurodegenerative diseases and cancer.
This compound (OPA) is a first-in-class small molecule inhibitor of TREM2. It is a platinum(IV) complex synthesized from oxaliplatin, a well-established anticancer drug, and artesunate, an antimalarial agent with known immunomodulatory properties. This unique conjugate was designed to combine direct cytotoxicity with the ability to modulate the immune system by targeting TREM2.
Mechanism of Action
This compound exerts its biological effects through a dual mechanism:
-
Direct Cytotoxicity: The oxaliplatin component of the molecule imparts direct cytotoxic activity against cancer cells.
-
TREM2 Inhibition: this compound has been shown to inhibit the expression of TREM2 on macrophages. This leads to a reduction in the number of immunosuppressive tumor-associated macrophages (TAMs), thereby remodeling the tumor microenvironment to be more conducive to an anti-tumor immune response. The precise molecular mechanism by which this compound inhibits TREM2 expression is an area of ongoing investigation.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Concentration | Effect | Citation |
| THP-1 derived macrophages | TREM2 Expression | 1 µM (24 h) | Remarkable inhibition of TREM2 expression | |
| HCT-116 | Cell Cycle Analysis | 0.8 µM (72 h) | Increased cells in G1 phase from 24.81% to 48.96% | |
| HCT-116 | Apoptosis Assay | 0.8 µM (72 h) | Induced early and late apoptosis in 5.17% and 30.9% of cells, respectively |
Table 2: In Vivo Activity of this compound
| Animal Model | Treatment | Dosage | Effect | Citation |
| C57BL/6 mice with MC38 murine colorectal cancer | Single dose for 15 days | 1.5 mg Pt per kg | Effectively suppressed tumor growth to a volume of 185.75 mm³ |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound (OPA)
While the primary literature describes this compound as a conjugate of oxaliplatin and artesunate, a detailed, step-by-step public synthesis protocol is not currently available. The synthesis of similar platinum(IV) drug conjugates typically involves the oxidation of a Pt(II) precursor, such as oxaliplatin, followed by the coordination of axial ligands, in this case, a derivative of artesunate. Researchers seeking to synthesize this compound should refer to the methodologies described for the synthesis of other oxaliplatin-based Pt(IV) complexes and adapt them for conjugation with artesunate.
Western Blot for TREM2 Protein Detection in Macrophages
This protocol is a general guideline for detecting TREM2 protein levels in macrophages treated with this compound.
-
Cell Culture and Treatment: Culture THP-1 monocytes and differentiate them into macrophages using standard protocols. Treat the macrophages with 1 µM this compound or vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TREM2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the TREM2 signal to a loading control such as β-actin or GAPDH.
-
Flow Cytometry for Apoptosis with Annexin V/PI Staining
This protocol describes the detection of apoptosis in HCT-116 cells treated with this compound.
-
Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates and treat with 0.8 µM this compound or vehicle control for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells from the supernatant.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
In Vivo Efficacy in MC38 Colorectal Tumor Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.
-
Animal Model: Use female C57BL/6 mice.
-
Tumor Cell Implantation: Subcutaneously inject MC38 colorectal cancer cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound at a dose of 1.5 mg Pt/kg via an appropriate route (e.g., intraperitoneal injection) for 15 consecutive days. The control group should receive a vehicle control.
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Visualizations
TREM2 Signaling Pathway
The following diagram illustrates the canonical TREM2 signaling pathway. Upon ligand binding, TREM2 associates with the adaptor protein DAP12, leading to the phosphorylation of its ITAM domain. This recruits and activates the spleen tyrosine kinase (Syk), which in turn initiates a downstream signaling cascade involving PI3K, PLCγ, and ERK, ultimately leading to changes in cell survival, proliferation, and phagocytosis.
References
Understanding the Binding Kinetics of Trem2-IN-1 to TREM2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a critical transmembrane receptor involved in the regulation of myeloid cell function, playing a significant role in neurodegenerative diseases and cancer. Trem2-IN-1, a novel small molecule inhibitor, has emerged as a promising modulator of TREM2 activity. This technical guide provides a comprehensive overview of the binding kinetics of this compound to TREM2, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While specific quantitative binding data for this compound is not yet publicly available, this document offers a framework for its characterization based on established methodologies for other TREM2 ligands.
Introduction to TREM2 and this compound
TREM2 is a type I transmembrane protein predominantly expressed on myeloid cells such as microglia, macrophages, and osteoclasts. It plays a crucial role in various cellular processes, including phagocytosis, inflammation, and cell survival. Upon ligand binding, TREM2 associates with the adaptor protein DAP12, initiating a downstream signaling cascade that involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) and the activation of spleen tyrosine kinase (Syk). This signaling pathway is integral to the function of myeloid cells in both healthy and diseased states.
This compound, also known as OPA, is a platinum(IV) complex derived from oxaliplatin and artesunate.[1] It has been identified as the first small-molecule TREM2 inhibitor capable of remodeling the immunosuppressive tumor microenvironment.[1] Studies have shown that this compound can inhibit the expression of TREM2 in THP-1-derived macrophages at a concentration of 1 μM.[2] While its cellular and in vivo effects are being actively investigated, a detailed characterization of its direct binding kinetics to the TREM2 protein is a crucial next step in understanding its mechanism of action.
Quantitative Binding Kinetics of TREM2 Ligands
Direct measurement of the binding affinity and kinetics of a small molecule to its protein target is fundamental for drug development. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly employed to determine key kinetic parameters, including the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒff), and the equilibrium dissociation constant (Kₐ).
As of the latest available data, specific quantitative binding kinetics for this compound to TREM2 have not been published. However, to provide a frame of reference, the following table summarizes the binding kinetics of other representative ligands to TREM2.
| Ligand/Antibody | Technique | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (Kₐ) (M) | Reference |
| Small Molecules | |||||
| Compound 4a | SPR | Not Reported | Not Reported | 45.9 µM | [3][4] |
| Compound 4i | SPR | Not Reported | Not Reported | 24 µM | |
| Antibodies | |||||
| ATV:TREM2 | SPR | Not Reported | Not Reported | 2 nM | |
| mAb11 | SPR | Not Reported | Not Reported | 0.14 - 0.67 nM | |
| Natural Ligands | |||||
| ApoE4 (human) | BLI | Not Reported | Not Reported | 281 nM | |
| ApoE3 (human) | BLI | Not Reported | Not Reported | 440 nM | |
| ApoE2 (human) | BLI | Not Reported | Not Reported | 590 nM |
Experimental Protocols for Kinetic Analysis
The following are detailed, generalized protocols for determining the binding kinetics of a small molecule inhibitor like this compound to TREM2. These protocols are based on standard methodologies used for similar interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.
Objective: To determine the kₐ, kₔ, and Kₐ of this compound for TREM2.
Materials:
-
Recombinant human TREM2 protein (extracellular domain)
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.5)
Methodology:
-
Protein Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the recombinant TREM2 protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-5000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 µM to 100 µM, depending on the expected affinity).
-
Inject the this compound solutions over the TREM2-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association phase (e.g., 180 seconds).
-
Allow the dissociation of the complex by flowing running buffer over the chip for a defined dissociation phase (e.g., 300 seconds).
-
Between each concentration, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to calculate kₐ, kₔ, and Kₐ.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Objective: To determine the thermodynamic parameters of the this compound-TREM2 interaction.
Materials:
-
Recombinant human TREM2 protein
-
This compound
-
ITC instrument
-
Dialysis buffer (e.g., PBS, pH 7.4)
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the TREM2 protein against the ITC running buffer to ensure buffer matching.
-
Dissolve this compound in the same final dialysis buffer.
-
Degas both the protein and ligand solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the TREM2 protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (e.g., 100-500 µM, typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the TREM2 solution at a constant temperature (e.g., 25°C).
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizations
TREM2 Signaling Pathway
The following diagram illustrates the canonical TREM2 signaling pathway upon ligand binding.
Caption: Simplified TREM2 signaling pathway upon ligand binding and inhibition by this compound.
Experimental Workflow for Binding Kinetics Analysis
The following diagram outlines the general workflow for characterizing the binding kinetics of a small molecule to a target protein.
References
An In-depth Technical Guide to Trem2-IN-1: Effects on Myeloid Cell Activation States
Audience: Researchers, scientists, and drug development professionals.
Core Topic: The Effect of Trem2-IN-1 on TREM2-Expressing Myeloid Cells
Introductory Note: Extensive research for "this compound" has revealed that this compound, a platinum (IV) complex of oxaliplatin and artesunate also known as OPA, is documented as a potent TREM2 inhibitor.[1][2][3] However, all currently available scientific and technical data pertains to its effects on peripheral macrophages within the tumor microenvironment and its application in cancer therapy.[1][3] There is no available literature or data describing the specific effects of this compound on central nervous system (CNS) microglia.
Therefore, this guide provides a comprehensive overview of this compound based on existing research, focusing on its impact on macrophage activation states. While microglia are the resident macrophages of the CNS, the direct translation of these findings requires further investigation. This document summarizes the known mechanism of action, quantitative effects, and relevant experimental protocols for this compound.
Core Compound Overview: this compound (OPA)
This compound (OPA) is a synthetic platinum-based inhibitor of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). It is derived from the anticancer drug oxaliplatin and the anti-malarial compound artesunate. Its primary documented role is in cancer immunotherapy, where it functions by modulating the immunosuppressive tumor microenvironment (TME). By inhibiting TREM2 on tumor-associated macrophages (TAMs), this compound aims to reverse their pro-tumor functions and enhance anti-cancer immune responses.
Mechanism of Action
This compound functions by inhibiting the expression and immune-regulatory activity of TREM2 on macrophages. In the context of cancer, high TREM2 expression on TAMs is often associated with an immunosuppressive, pro-tumoral M2-like phenotype. By inhibiting TREM2, this compound disrupts the signaling that maintains this state.
The consequences of this inhibition are twofold:
-
Reduction of Immunosuppressive Macrophages: Treatment with this compound leads to a decrease in the population of immunosuppressive macrophages, characterized by markers such as CD206 and CX3CR1.
-
Promotion of Anti-Tumor Immunity: The reduction in immunosuppressive signaling facilitates the expansion and infiltration of immunostimulatory immune cells, including dendritic cells, cytotoxic T cells, and natural killer (NK) cells, into the tumor microenvironment.
Signaling Pathway
The general TREM2 signaling pathway is initiated by ligand binding, which triggers phosphorylation of the associated adaptor protein DAP12. This recruits and activates the spleen tyrosine kinase (Syk), leading to a cascade of downstream events that regulate cell survival, proliferation, phagocytosis, and inflammatory responses. This compound, by inhibiting TREM2 expression, effectively shuts down this entire downstream cascade in the targeted macrophages.
Caption: Inhibitory pathway of this compound on macrophage activation.
Quantitative Data
The following tables summarize the quantitative effects of this compound as documented in available literature.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Duration | Effect | Source |
| THP-1 derived macrophages | 1 µM | 24 h | Remarkable inhibition of TREM2 expression | |
| HCT-116 (colorectal cancer) | 0.8 µM | 72 h | Increased cells in G1 phase from 24.81% to 48.96% | |
| HCT-116 (colorectal cancer) | 0.8 µM | 72 h | Induced apoptosis (5.17% early, 30.9% late) |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Source |
| C57BL/6 mice with MC38 colorectal tumor | 1.5 mg Pt/kg, single dose for 15 days | Effective inhibition of tumor growth with low toxicity | |
| C57BL/6 mice with MC38 colorectal tumor | Not specified | Reduction in CD206+ and CX3CR1+ immunosuppressive macrophages | |
| C57BL/6 mice with MC38 colorectal tumor | Not specified | Promoted expansion/infiltration of dendritic, cytotoxic T, and NK cells |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
In Vitro TREM2 Expression Analysis
-
Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).
-
Treatment: Differentiated macrophages are treated with this compound (e.g., 1 µM in DMSO) or a vehicle control for a specified period (e.g., 24 hours).
-
Analysis:
-
Western Blot: Cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with a primary antibody against human TREM2, followed by a secondary HRP-conjugated antibody. Protein bands are visualized using chemiluminescence, with β-actin used as a loading control.
-
RT-qPCR: RNA is extracted from cells, reverse-transcribed to cDNA, and analyzed using quantitative PCR with primers specific for the TREM2 gene. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
In Vivo Tumor Growth Inhibition Study
-
Animal Model: C57BL/6 mice are subcutaneously injected with murine colorectal cancer cells (e.g., MC38).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 1.5 mg Pt/kg) via intraperitoneal injection according to a defined schedule (e.g., every other day for 15 days). The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Tumor sections are stained with antibodies against macrophage markers (e.g., F4/80, CD68), immunosuppressive markers (CD206, CX3CR1), and markers for T cells (CD8), NK cells (NKp46), and dendritic cells (CD11c) to analyze immune cell infiltration.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound in a cancer model.
Conclusion and Future Directions
This compound is a novel TREM2 inhibitor with demonstrated efficacy in preclinical cancer models. Its ability to reduce immunosuppressive macrophage populations and promote an anti-tumor immune response highlights the therapeutic potential of targeting TREM2 in oncology.
The critical unanswered question is whether this compound can cross the blood-brain barrier and exert similar effects on microglia in the CNS. Given the significant role of TREM2 in neuro-inflammatory and neurodegenerative diseases, investigating the potential of this compound in this context is a logical and compelling next step for the research community. Such studies would need to first establish brain penetrance and then characterize its impact on microglial phenotype, phagocytosis, and inflammatory mediator release in relevant models of neurological disease.
References
Trem2-IN-1: A Technical Whitepaper on its Preclinical Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) has emerged as a significant therapeutic target, particularly in the fields of immuno-oncology and neurodegenerative diseases. TREM2 is a transmembrane receptor expressed on myeloid cells, including macrophages, dendritic cells, and microglia, that plays a crucial role in regulating immune responses.[1] In the tumor microenvironment (TME), TREM2 expression on tumor-associated macrophages (TAMs) is often associated with an immunosuppressive phenotype, which hinders anti-tumor immunity.[2] Consequently, inhibition of TREM2 presents a promising strategy to reprogram the TME and enhance the efficacy of cancer therapies. This whitepaper provides an in-depth technical guide on the initial preclinical studies of Trem2-IN-1, a novel small-molecule inhibitor of TREM2, focusing on its therapeutic potential in oncology.
Core Compound: this compound (OPA)
This compound, also referred to as OPA, is a platinum(IV) complex derived from the chemotherapeutic agent oxaliplatin and artesunate. This novel compound exhibits dual functionality: direct cytotoxicity against cancer cells and immunomodulatory activity through the inhibition of TREM2.
Quantitative Data Summary
The initial preclinical evaluation of this compound has yielded promising quantitative data regarding its anti-cancer effects. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Efficacy of this compound in Human Colorectal Cancer Cells (HCT-116)
| Parameter | Treatment | Observation | Reference |
| Cell Cycle Arrest | 0.8 µM this compound for 72h | Increased percentage of cells in the G1 phase from 24.81% to 48.96%. | |
| Apoptosis Induction | 0.8 µM this compound | Induced apoptosis in 36.07% of cells (5.17% early apoptosis, 30.9% late apoptosis). | |
| TREM2 Expression | 1 µM this compound for 24h | Remarkably inhibited the expression of TREM2 in THP-1-derived macrophages. |
Table 2: In Vivo Efficacy of this compound in a Murine Colorectal Cancer Model (MC38)
| Parameter | Treatment | Observation | Reference |
| Tumor Growth Inhibition | 1.5 mg Pt per kg, single dose for 15 days | Effectively suppressed tumor growth to a volume of 185.75 mm³. | |
| General Toxicity | 1.5 mg Pt per kg, single dose for 15 days | Low general toxicity observed in C57BL/6 mice. |
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism:
-
Direct Cytotoxicity: As a platinum-based complex, this compound induces DNA damage and apoptosis in cancer cells, similar to other platinum-based chemotherapeutics.
-
Immunomodulation via TREM2 Inhibition: By inhibiting TREM2 on tumor-associated macrophages, this compound remodels the immunosuppressive tumor microenvironment. This leads to a reduction in immunosuppressive macrophage populations (CD206+ and CX3CR1+) and promotes the expansion and infiltration of immunostimulatory cells, including dendritic cells, cytotoxic T cells, and natural killer (NK) cells.
Signaling Pathways and Experimental Workflows
TREM2 Signaling Pathway
The following diagram illustrates the canonical TREM2 signaling pathway that is inhibited by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse tumor model.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Trem2-IN-1 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Trem2-IN-1, a TREM2 (Triggering Receptor Expressed on Myeloid cells 2) inhibitor, on various cancer cell lines. Detailed protocols for assessing cell viability, apoptosis, cell cycle, migration, invasion, and target engagement are outlined below.
Introduction
Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a transmembrane receptor primarily expressed on myeloid cells, such as macrophages and microglia.[1] In the tumor microenvironment (TME), TREM2 is often upregulated on tumor-associated macrophages (TAMs), where it promotes an immunosuppressive phenotype, thereby facilitating tumor growth and immune evasion.[1][2] Additionally, some epithelial tumor cells have been shown to express TREM2, which can directly contribute to oncogenic activities like proliferation and invasion.[3][4]
This compound is a platinum-based small molecule inhibitor of TREM2. By inhibiting TREM2, this compound has the potential to remodel the immunosuppressive TME and exert direct anti-tumor effects. For instance, it has been demonstrated to induce cell cycle arrest and apoptosis in HCT-116 colorectal cancer cells. This document provides detailed protocols for the in vitro characterization of this compound's efficacy in cancer cell lines.
Recommended Cell Lines and Culture Conditions
The choice of cell line is critical for studying the effects of a TREM2 inhibitor. It is recommended to use cell lines with varying levels of TREM2 expression to assess target-dependent effects.
Table 1: Recommended Cancer Cell Lines for this compound Studies
| Cell Line | Cancer Type | TREM2 Expression | Rationale for Use |
| HT29 | Colorectal Carcinoma | Positive | A TREM2-expressing epithelial cancer cell line to study direct effects of this compound. |
| U87 & U373 | Glioblastoma | High | High TREM2 expression makes them suitable models to investigate the role of TREM2 in glioma proliferation and invasion. |
| ACHN & Caki-2 | Renal Cell Carcinoma | Positive | Previously used to demonstrate an oncogenic role of TREM2. |
| HCT-116 | Colorectal Carcinoma | Low/Negative | Can be used as a negative control to assess off-target effects of this compound. |
| MC38 | Murine Colon Adenocarcinoma | Low/Negative | A common murine cell line for in vivo studies that can be used as a negative control in vitro. |
Note: It is highly recommended to verify TREM2 expression levels in the selected cell lines by Western blot or flow cytometry before initiating experiments.
General Cell Culture: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTS or MTT reagent
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 0.1 µM to 100 µM to determine the IC50 value. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate for 24, 48, or 72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at the determined IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells with this compound as described in the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 30 minutes.
-
Wash the cells to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
-
Materials:
-
6-well plates
-
Sterile 200 µL pipette tip
-
This compound
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in 6-well plates and grow to form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells and add fresh medium with this compound at a sub-lethal concentration (e.g., IC25).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) at the same position.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
-
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Materials:
-
24-well Transwell plates with 8 µm pore size inserts
-
Matrigel or other basement membrane matrix
-
Serum-free medium and medium with 10% FBS
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
-
Protocol:
-
Coat the top of the Transwell inserts with diluted Matrigel and incubate for 1 hour at 37°C to solidify.
-
Harvest cells and resuspend them in serum-free medium containing this compound at a sub-lethal concentration.
-
Seed 2.5 x 10^4 to 5 x 10^4 cells into the upper chamber of the inserts.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
TREM2 Target Engagement Assay (p-Syk AlphaLISA)
This assay measures the phosphorylation of Syk, a downstream kinase in the TREM2 signaling pathway, to confirm that this compound is engaging its target.
-
Materials:
-
TREM2-expressing cells (e.g., HT29 or engineered HEK293 cells expressing TREM2/DAP12)
-
This compound
-
TREM2 agonist (e.g., activating antibody or lipid ligands)
-
AlphaLISA SureFire Ultra p-Syk (Tyr525/526) Assay Kit
-
AlphaLISA-compatible plate reader
-
-
Protocol:
-
Seed TREM2-expressing cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a TREM2 agonist for 5-10 minutes to induce Syk phosphorylation.
-
Lyse the cells according to the AlphaLISA kit protocol.
-
Transfer the cell lysate to a 384-well OptiPlate.
-
Add the AlphaLISA Acceptor mix and incubate for 1 hour at room temperature.
-
Add the Donor mix and incubate for another hour in the dark.
-
Read the plate on an AlphaLISA-compatible reader. A decrease in the p-Syk signal in the presence of this compound indicates target engagement.
-
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 2: Summary of In Vitro Effects of this compound
| Assay | Cell Line | Endpoint Measured | This compound Concentration | Result (Example) |
| Cell Viability | HT29 | IC50 (µM) | 0.1 - 100 µM (72h) | 5.2 µM |
| HCT-116 | IC50 (µM) | 0.1 - 100 µM (72h) | > 50 µM | |
| Apoptosis | HT29 | % Apoptotic Cells | 5 µM (48h) | 45% |
| HCT-116 | % Apoptotic Cells | 5 µM (48h) | 8% | |
| Cell Cycle | HT29 | % Cells in G1/S/G2M | 5 µM (24h) | G1 Arrest (68%/15%/17%) |
| HCT-116 | % Cells in G1/S/G2M | 5 µM (24h) | No significant change | |
| Migration | U87 | % Wound Closure | 2 µM (24h) | 25% inhibition |
| Invasion | U87 | % Invasion | 2 µM (48h) | 60% inhibition |
| Target Engagement | HT29 | % p-Syk Inhibition | 10 µM | 85% |
Visualizations
TREM2 Signaling Pathway
Caption: Simplified TREM2 signaling pathway in cancer cells.
Experimental Workflow for this compound Evaluation
Caption: In vitro experimental workflow for this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of TREM2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. A TREM2-activating antibody with a blood–brain barrier transport vehicle enhances microglial metabolism in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trem2-IN-1 (Novel Small Molecule TREM2 Agonist) in Primary Microglia Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a critical receptor expressed on microglia, the resident immune cells of the central nervous system. It plays a pivotal role in microglial survival, proliferation, phagocytosis, and inflammatory responses. Dysfunctional TREM2 has been strongly implicated in neurodegenerative diseases, making it a key therapeutic target.
This document provides detailed application notes and protocols for the use of Trem2-IN-1, a novel small molecule agonist of TREM2, in primary microglia cell culture. The information presented is based on the discovery and characterization of first-in-class direct-acting TREM2 agonists, which will be used as a proxy for "this compound" throughout this document. These small molecules have been shown to directly bind to and activate TREM2, leading to downstream signaling and enhanced microglial effector functions.
Mechanism of Action
Quantitative Data
The following table summarizes the available quantitative data for novel small molecule TREM2 agonists, which can be used as a reference for planning experiments with this compound.
| Compound ID | Binding Affinity (Kd) | Functional Assay Concentration | Observed Effect |
| T2K-014 | 28.88 ± 1.74 μM | Not specified in functional assays | Measurable binding to recombinant human TREM2. |
| T2M-010 | 0.83 ± 0.10 μM | Not specified in functional assays | Optimized analog with improved binding affinity. |
| VG3927 | Not specified | 25 μM | Induced Syk phosphorylation in TREM2-expressing cells. |
Signaling Pathway
The following diagram illustrates the signaling pathway activated by this compound in primary microglia.
Caption: TREM2 signaling pathway activated by this compound in microglia.
Experimental Protocols
Primary Microglia Isolation and Culture
This protocol describes the isolation of primary microglia from neonatal mouse brains.
Materials:
-
Neonatal mouse pups (P0-P3)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
70 µm cell strainer
-
T75 flasks
-
Shaking incubator
Protocol:
-
Euthanize neonatal pups according to approved institutional animal care and use committee protocols.
-
Dissect brains and remove meninges in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the brain tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Add DNase I (100 µg/mL) and gently triturate the tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 10 minutes, resuspend in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin, and plate in T75 flasks.
-
Culture the mixed glial cells for 10-14 days, with a medium change every 3-4 days.
-
To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia, centrifuge, and replate for experiments.
Treatment of Primary Microglia with this compound
This protocol outlines the general procedure for treating primary microglia with this compound.
Materials:
-
Primary microglia cultured in appropriate plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium
Protocol:
-
Plate primary microglia at the desired density and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations (e.g., in the range of 1-50 µM, based on available data for similar compounds).
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 1-24 hours) depending on the endpoint being measured.
Western Blotting for Syk Phosphorylation
This protocol is to assess the activation of the TREM2 signaling pathway by measuring the phosphorylation of Syk.
Materials:
-
Treated primary microglia
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-Syk, anti-total-Syk, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the level of phospho-Syk to total Syk and the loading control.
Phagocytosis Assay
This protocol measures the effect of this compound on the phagocytic capacity of primary microglia.
Materials:
-
Treated primary microglia
-
Fluorescently labeled particles (e.g., pHrodo™ E. coli BioParticles™, fluorescently labeled amyloid-beta oligomers)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Treat primary microglia with this compound as described above.
-
Add the fluorescently labeled particles to the cells at a predetermined concentration.
-
Incubate for 1-4 hours at 37°C to allow for phagocytosis.
-
Wash the cells thoroughly with cold PBS to remove non-internalized particles.
-
For flow cytometry: Detach the cells, resuspend in FACS buffer, and analyze the fluorescence intensity.
-
For fluorescence microscopy: Fix and permeabilize the cells, stain with a microglial marker (e.g., Iba1), and image.
-
Quantify the phagocytic activity by measuring the percentage of fluorescently positive cells or the mean fluorescence intensity per cell.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for studying this compound and the logical relationships between the key experimental components.
Caption: A typical experimental workflow for assessing the effects of this compound.
Caption: Logical relationships between this compound and microglial function.
References
Application Notes and Protocols for Trem2-IN-1 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trem2-IN-1, also known as OPA, is a novel inhibitor of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). It is a conjugate molecule derived from oxaliplatin and artesunate.[1] TREM2 is a critical receptor expressed on myeloid cells, including microglia in the central nervous system, and plays a significant role in the regulation of inflammation and phagocytosis.[1] Inhibition of TREM2 signaling with this compound has been shown to modulate the tumor microenvironment and enhance anti-cancer immune responses in preclinical models.[1][2] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models based on available literature.
Data Presentation
The following table summarizes the quantitative data for the in vivo administration of this compound as reported in the literature.
| Parameter | Value | Mouse Model | Study Focus | Reference |
| Compound | This compound (OPA) | C57BL/6 | Colorectal Cancer (MC38 cell line) | Yang T, et al. Angew Chem Int Ed Engl. 2023 |
| Dosage | 1.5 mg Pt per kg | C57BL/6 | Colorectal Cancer (MC38 cell line) | Yang T, et al. Angew Chem Int Ed Engl. 2023 |
| Administration Route | Intravenous (i.v.) or Intraperitoneal (i.p.) | C57BL/6 | Colorectal Cancer (MC38 cell line) | Inferred from common practice for platinum-based drugs |
| Frequency | Single dose, with effects monitored for 15 days | C57BL/6 | Colorectal Cancer (MC38 cell line) | Yang T, et al. Angew Chem Int Ed Engl. 2023 |
| Reported Effect | Suppression of tumor growth | C57BL/6 | Colorectal Cancer (MC38 cell line) | Yang T, et al. Angew Chem Int Ed Engl. 2023 |
Experimental Protocols
This section provides a detailed methodology for the preparation and administration of this compound to in vivo mouse models.
Materials
-
This compound (OPA)
-
Vehicle for solubilization (see below for recommendations)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate mouse strain (e.g., C57BL/6)
-
Animal scale
-
Personal Protective Equipment (PPE)
Formulation and Vehicle
The specific vehicle used for the in vivo administration of this compound in the primary literature is not explicitly stated in the available abstracts.[1] this compound is a conjugate of oxaliplatin and artesunate. Therefore, a suitable vehicle should be chosen based on the solubility of these components.
-
Recommended Vehicle: A common vehicle for platinum-based drugs like oxaliplatin for intravenous or intraperitoneal injection in mice is a 5% glucose solution in saline. For artesunate, it is often dissolved in 5% sodium bicarbonate. Given that this compound is a conjugate, solubility testing in a suitable vehicle is highly recommended before in vivo administration. Commercial suppliers may offer this compound pre-dissolved in DMSO; however, for in vivo use, DMSO should be diluted to a final concentration of typically less than 10% in a carrier like saline or corn oil to minimize toxicity.
Example Formulation (General Guidance):
-
Prepare a stock solution of this compound in a minimal amount of a suitable solvent like DMSO.
-
For injection, dilute the stock solution in a sterile vehicle such as saline or a solution containing a solubilizing agent like Tween 80 (e.g., 10% DMSO, 5% Tween 80, 85% Saline).
-
The final formulation should be clear and free of precipitates. Gentle warming may aid in dissolution, but the stability of the compound at elevated temperatures should be considered.
Administration Protocol
-
Animal Preparation: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Dosage Calculation:
-
Weigh each mouse accurately before administration.
-
Calculate the required volume of the this compound solution based on the mouse's body weight and the target dosage of 1.5 mg Pt per kg. Note that the dosage is based on the platinum content of the molecule.
-
-
Administration:
-
The primary study does not specify the route of administration. Based on common practice for similar compounds, intravenous (i.v.) or intraperitoneal (i.p.) injection are likely appropriate.
-
For i.v. injection, use a tail vein.
-
For i.p. injection, gently restrain the mouse and inject into the lower abdominal quadrant.
-
Administer a single dose of the prepared this compound solution.
-
-
Post-Administration Monitoring:
-
Monitor the mice regularly for any signs of toxicity or adverse effects, such as changes in weight, behavior, or appearance.
-
The therapeutic effects in the colorectal cancer model were observed over a 15-day period following the single dose administration.
-
Visualizations
TREM2 Signaling Pathway and Inhibition by this compound
Caption: TREM2 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vivo Administration of this compound
Caption: Experimental workflow for this compound administration in mice.
References
Application Notes and Protocols for Trem2-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for using Trem2-IN-1, a Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) inhibitor, in various cell-based assays. The provided information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on cellular processes such as cell cycle progression, apoptosis, and TREM2 expression.
Introduction
Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a transmembrane receptor primarily expressed on myeloid cells, including microglia, macrophages, and dendritic cells. It plays a crucial role in regulating inflammation, phagocytosis, and cell survival.[1][2][3] Dysregulation of TREM2 signaling has been implicated in various diseases, including neurodegenerative disorders and cancer.[1][4] this compound is a small molecule inhibitor designed to modulate the activity of the TREM2 receptor, making it a valuable tool for studying TREM2 function and for potential therapeutic development.
Mechanism of Action
TREM2 forms a receptor-signaling complex with the adaptor protein DAP12 (also known as TYROBP). Upon ligand binding, TREM2 activation leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12 by SRC family kinases. This, in turn, recruits and activates spleen tyrosine kinase (Syk). Activated Syk initiates downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival, proliferation, and metabolism. This compound is believed to exert its effects by binding to the TREM2 receptor and blocking its activity, thereby inhibiting downstream signaling.
Quantitative Data Summary
The following table summarizes the recommended starting concentrations and observed effects of this compound in specific cell-based assays. These concentrations should be optimized for your specific cell line and experimental conditions.
| Cell Line | Assay Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| HCT-116 (Human Colorectal Carcinoma) | Cell Cycle Analysis | 0.8 µM | 72 hours | Inhibition of the G1 phase of the cell cycle. | |
| HCT-116 (Human Colorectal Carcinoma) | Apoptosis Assay | 0.8 µM | 72 hours | Induction of apoptosis. | |
| THP-1-derived Macrophages (Human Monocytic Leukemia) | TREM2 Expression | 1 µM | 24 hours | Inhibition of TREM2 expression. |
Signaling Pathway Diagram
The following diagram illustrates the canonical TREM2 signaling pathway that is inhibited by this compound.
References
- 1. Distinct Signaling Pathways Regulate TREM2 Phagocytic and NFκB Antagonistic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Microglial TREM2/DAP12 Signaling: A Double-Edged Sword in Neural Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Preparing Trem2-IN-1 Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of Trem2-IN-1 using dimethyl sulfoxide (DMSO). This compound is an inhibitor of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a key regulator of microglial function implicated in neurodegenerative diseases and cancer.[1][2] Proper preparation and storage of this compound are crucial for ensuring its stability and efficacy in various experimental applications. This guide includes detailed protocols, physicochemical data, and diagrams to facilitate accurate and reproducible research.
Introduction to this compound
This compound is a potent inhibitor of TREM2, a cell surface receptor primarily expressed on myeloid cells such as microglia, macrophages, and osteoclasts.[3][4] TREM2 plays a critical role in regulating phagocytosis, inflammation, and cell survival. Dysregulation of the TREM2 signaling pathway has been linked to the pathogenesis of neurodegenerative disorders, including Alzheimer's disease, and the modulation of the tumor microenvironment. This compound serves as a valuable tool for investigating the therapeutic potential of TREM2 inhibition.
Physicochemical Properties and Storage
Accurate quantitative data is essential for the preparation of precise stock solutions. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 1164.12 g/mol | |
| CAS Number | 2000236-36-0 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (e.g., 10 mM) | |
| Storage (Solid) | 4°C, sealed, away from moisture and light | |
| Storage (DMSO Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound from its solid form using DMSO.
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.164 mg of this compound (Molecular Weight = 1164.12 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube or vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
Visualization of Pathways and Workflows
TREM2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by TREM2 activation. This compound acts as an inhibitor in this pathway.
Experimental Workflow for Stock Solution Preparation
The logical flow for preparing the this compound stock solution is depicted in the diagram below.
References
Application Notes and Protocols for Trem2-IN-1 Formulation for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trem2-IN-1, also known as OPA, is a novel platinum(IV)-artesunate conjugate that functions as a small molecule inhibitor of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[1] TREM2 is a key receptor on myeloid cells, including microglia and tumor-associated macrophages, that plays a crucial role in immune modulation. Inhibition of TREM2 signaling with this compound has been shown to remodel the tumor microenvironment from immunosuppressive to immunostimulatory, thereby enhancing anti-cancer immune responses.[1] These application notes provide a detailed protocol for the formulation and intraperitoneal (IP) administration of this compound for in vivo studies, based on available literature and supplier recommendations.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the proper handling, storage, and formulation of the compound.
| Property | Value | Reference |
| Synonyms | OPA | [1] |
| Chemical Formula | C46H68N2O18Pt | [1] |
| Molecular Weight | 1164.12 g/mol | [1] |
| Appearance | White to off-white solid powder | InvivoChem |
| Solubility | Typically soluble in DMSO | InvivoChem |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | InvivoChem |
TREM2 Signaling Pathway
This compound exerts its effects by inhibiting the TREM2 signaling pathway. Upon ligand binding, TREM2 associates with the adaptor protein DAP12, leading to the phosphorylation of ITAM motifs within DAP12 by Src family kinases. This initiates a downstream signaling cascade involving Syk, PI3K, and other signaling molecules, ultimately modulating cellular functions such as phagocytosis and inflammatory responses.
Caption: Simplified TREM2 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following protocols are provided as a guide for the formulation and intraperitoneal administration of this compound. It is highly recommended to consult the primary literature for the specific experimental context.
Formulation of this compound for Intraperitoneal Injection (General Guideline)
This protocol is based on general recommendations for formulating poorly water-soluble compounds for in vivo use. The exact ratios and concentrations should be optimized for your specific experimental needs and in accordance with the findings of the primary research by Yang T, et al., if accessible.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile, light-protected tube, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the vehicle by mixing Tween 80 and saline. A common starting ratio is 5% Tween 80 in saline. For example, to prepare 1 mL of vehicle, add 50 µL of Tween 80 to 950 µL of sterile saline.
-
-
Final Formulation:
-
On the day of injection, freshly prepare the final dosing solution.
-
Slowly add the this compound stock solution to the vehicle while vortexing to prevent precipitation. A common final vehicle composition for intraperitoneal injection is 10% DMSO, 5% Tween 80, and 85% saline.
-
For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound/DMSO stock solution to a mixture of 50 µL of Tween 80 and 850 µL of saline.
-
The final concentration of this compound should be calculated based on the desired dosage (e.g., 1.5 mg Pt per kg of body weight) and the injection volume.
-
Note: The stability of this compound in this formulation has not been extensively reported. It is recommended to prepare the final dosing solution fresh for each administration.
Intraperitoneal Injection Protocol in a Murine Model
This protocol outlines the general procedure for intraperitoneal injection in mice and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Animal Model:
-
The reported in vivo efficacy of this compound was demonstrated in a C57BL/6 mouse model bearing MC38 murine colorectal cancer.
Dosage:
-
A dosage of 1.5 mg of platinum (Pt) per kg of body weight has been reported. The exact dosing frequency from the primary literature is unclear; one source mentions "a single dose for 15 days," which may indicate a single dose followed by a 15-day observation period or daily dosing for 15 days. Researchers should refer to the original publication for clarification.
Procedure:
-
Animal Restraint: Gently restrain the mouse using an appropriate technique to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Injection:
-
Use a 25-27 gauge needle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound formulation slowly and steadily.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study involving the formulation and administration of a small molecule inhibitor like this compound.
Caption: A generalized workflow from formulation to data analysis for in vivo studies with this compound.
Conclusion
This compound is a promising immunomodulatory agent with therapeutic potential in oncology. The provided protocols and data offer a foundation for researchers to design and execute in vivo studies involving this compound. Adherence to sterile techniques, careful formulation, and appropriate animal handling are paramount for obtaining reliable and reproducible results. For detailed experimental parameters, consultation of the primary research literature is strongly advised.
References
Application Note: Detecting TREM2-Mediated Syk Activation and its Inhibition by Trem2-IN-1 using Western Blot
Introduction
Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a cell surface receptor primarily expressed on microglia, macrophages, and osteoclasts.[1] It plays a critical role in various cellular processes, including phagocytosis, cell survival, and inflammatory responses.[2][3] The TREM2 signaling pathway is initiated upon ligand binding, leading to its association with the adaptor protein DAP12. This complex formation triggers the phosphorylation of tyrosine residues within the immunoreceptor tyrosine-based activation motifs (ITAMs) of DAP12.[4][5]
Spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase, is subsequently recruited to the phosphorylated ITAMs of DAP12. This recruitment leads to the phosphorylation and activation of Syk itself. The phosphorylation of Syk at key tyrosine residues, particularly Tyr525 and Tyr526 in the activation loop, is essential for its catalytic activity and the initiation of downstream signaling cascades. Therefore, detecting the phosphorylation of Syk (p-Syk) serves as a reliable biomarker for TREM2 pathway activation.
Trem2-IN-1 is a known inhibitor of the TREM2 receptor. It is utilized in research to modulate the immunosuppressive tumor microenvironment by deterring the activity of TREM2-expressing macrophages. This application note provides a detailed protocol for utilizing Western blot analysis to measure the inhibition of TREM2-mediated Syk phosphorylation by this compound in a relevant cell-based assay.
Signaling Pathway and Experimental Design
The experimental design focuses on stimulating the TREM2 receptor to induce a measurable increase in Syk phosphorylation, and then treating the cells with this compound to observe the dose-dependent inhibition of this signaling event.
Figure 1: TREM2-Syk Signaling and Inhibition by this compound.
Experimental Protocol
This protocol provides a general framework for assessing the inhibitory effect of this compound on TREM2-mediated Syk phosphorylation. Optimization may be required for specific cell types and experimental conditions.
I. Cell Culture and Treatment
-
Cell Line Selection : Use a myeloid cell line that endogenously expresses TREM2, such as human THP-1 monocytes (differentiated into macrophages), BV-2 microglial cells, or iPSC-derived microglia.
-
Cell Seeding : Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation (Optional) : To reduce basal phosphorylation levels, serum-starve the cells for 2-4 hours in a serum-free medium prior to treatment.
-
Inhibitor Pre-treatment : Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Stimulation : Add a TREM2 agonist, such as an activating anti-TREM2 antibody (e.g., 10 µg/mL) or a known ligand, and incubate for a short duration (e.g., 5-15 minutes) to induce robust Syk phosphorylation.
-
Experimental Groups :
-
Untreated Control (cells only)
-
Vehicle Control
-
TREM2 Agonist only
-
This compound only (highest concentration)
-
TREM2 Agonist + varying concentrations of this compound
-
II. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation : Prepare a fresh lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail to preserve protein integrity and phosphorylation status.
-
Cell Lysis : After treatment, immediately place plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification : Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a standard method like the BCA protein assay.
III. Western Blotting
-
Sample Preparation : Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE : Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane. Ensure the membrane is pre-activated with methanol if required.
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using non-fat dry milk for blocking when using phospho-specific antibodies, as it contains phosphoproteins like casein that can cause high background.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Probe separate blots for p-Syk, Total Syk, and a loading control.
| Antibody Target | Host | Recommended Dilution | Supplier Example |
| Phospho-Syk (Tyr525/526) | Rabbit | 1:1000 | Cell Signaling Technology #2711 |
| Total Syk | Rabbit | 1:1000 | Cell Signaling Technology #13198 |
| GAPDH or β-actin | Mouse/Rabbit | 1:1000 - 1:5000 | Various |
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST (e.g., 1:2000 - 1:5000) for 1 hour at room temperature.
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
-
Detection : Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Figure 2: Western Blot Workflow for p-Syk Detection.
Data Analysis and Expected Results
-
Densitometry : Quantify the band intensities for p-Syk, Total Syk, and the loading control for each lane using image analysis software (e.g., ImageJ).
-
Normalization : For each sample, calculate the ratio of the p-Syk signal to the Total Syk signal. This normalization accounts for any variations in the total amount of Syk protein between samples. Further normalization to a loading control can also be performed.
-
Data Presentation : Plot the normalized p-Syk/Total Syk ratio for each experimental condition. A dose-dependent decrease in the agonist-induced p-Syk signal is expected with increasing concentrations of this compound.
| Treatment Condition | Expected p-Syk Level | Expected Total Syk Level | Normalized p-Syk / Total Syk Ratio |
| Untreated Control | Basal / Low | Constant | Low |
| Vehicle Control | Basal / Low | Constant | Low |
| TREM2 Agonist | High Increase | Constant | High (+++) |
| TREM2 Agonist + Low [this compound] | Moderate Increase | Constant | Moderate (++) |
| TREM2 Agonist + High [this compound] | Low Increase | Constant | Low (+) |
| This compound Alone | Basal / Low | Constant | Low |
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loaded or poor transfer. | Confirm protein concentration and check transfer efficiency with Ponceau S stain. |
| Primary or secondary antibody concentration is too low. | Optimize antibody dilutions; increase incubation time. | |
| Inactive ECL substrate. | Use fresh substrate. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA). |
| Antibody concentration is too high. | Decrease primary and/or secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody concentration is too high. | Decrease the primary antibody concentration and/or incubation time. |
| Cell lysate degradation. | Ensure protease and phosphatase inhibitors are always used in fresh lysis buffer. |
References
- 1. TREM2 - Wikipedia [en.wikipedia.org]
- 2. Function and mechanism of TREM2 in bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Trem2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a transmembrane receptor primarily expressed on myeloid cells, including macrophages, dendritic cells, and microglia.[1] It plays a crucial role in regulating inflammation, phagocytosis, and immune cell survival.[2][3] Dysregulation of TREM2 signaling is implicated in various diseases, including cancer and neurodegenerative disorders.[4][5] Trem2-IN-1 is a chemical inhibitor of TREM2 that has been shown to relieve the immunosuppressive tumor microenvironment. It achieves this by reducing the population of immunosuppressive macrophages (e.g., CD206+) and promoting the expansion and infiltration of immunostimulatory cells such as dendritic cells, cytotoxic T cells, and natural killer (NK) cells.
Flow cytometry is a powerful technique for the detailed analysis of immune cell populations, enabling the quantification of cell subsets, assessment of cell surface marker expression, and analysis of intracellular signaling pathways. These application notes provide detailed protocols for the in vitro treatment of immune cells with this compound and their subsequent analysis by flow cytometry.
Mechanism of Action of this compound
This compound is a platinum-based compound derived from oxaliplatin and artesunate that functions as a TREM2 inhibitor. By blocking TREM2 activity, this compound can modulate the phenotype and function of myeloid cells within the tumor microenvironment. This leads to a shift from an immunosuppressive to an immunostimulatory state, characterized by a decrease in M2-like macrophages and an increase in the number and activity of dendritic cells, CD8+ cytotoxic T lymphocytes, and NK cells.
Key Immune Cell Populations for Analysis
Following treatment with this compound, it is critical to analyze the changes in various immune cell populations. The table below summarizes key cell types and relevant surface markers for flow cytometry analysis.
| Immune Cell Population | Key Surface Markers | Expected Effect of this compound Treatment |
| Myeloid Cells | ||
| Macrophages (Total) | CD45+, CD11b+, F4/80+ (mouse), CD68+ (human) | Potential change in overall macrophage numbers. |
| M1-like Macrophages | CD80+, CD86+, MHC Class II+ | Potential increase in this pro-inflammatory subset. |
| M2-like Macrophages | CD206+, Arginase-1+ | Expected decrease in this immunosuppressive subset. |
| Dendritic Cells (DCs) | CD45+, CD11c+, MHC Class II+ | Expected increase in maturation and numbers. |
| Lymphoid Cells | ||
| Cytotoxic T Lymphocytes | CD45+, CD3+, CD8+ | Expected increase in infiltration and activation (e.g., expression of Granzyme B, IFN-γ). |
| Helper T Cells | CD45+, CD3+, CD4+ | Analysis of different helper T cell subsets (Th1, Th2, Th17) can provide further insights. |
| Natural Killer (NK) Cells | CD45+, CD3-, NK1.1+ (mouse), CD56+ (human) | Expected increase in numbers and cytotoxic activity. |
Experimental Protocols
Protocol 1: In Vitro Treatment of Immune Cells with this compound
This protocol describes the general procedure for treating isolated immune cells or peripheral blood mononuclear cells (PBMCs) with this compound prior to flow cytometry analysis.
Materials:
-
This compound (stock solution in DMSO)
-
Isolated immune cells (e.g., PBMCs, bone marrow-derived macrophages)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
Procedure:
-
Cell Preparation: Isolate primary immune cells or use an appropriate cell line. Ensure cells are healthy and in the logarithmic growth phase.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Add the prepared this compound dilutions or vehicle control to the cells.
-
Incubation: Incubate the plate for 24 to 72 hours in a CO2 incubator. The optimal incubation time will depend on the cell type and the specific experimental question.
-
Cell Harvest: After incubation, gently resuspend the cells and transfer them to FACS tubes.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
Proceed to Staining: After the final wash, resuspend the cell pellet in FACS buffer and proceed with the flow cytometry staining protocol.
Protocol 2: Flow Cytometry Staining of Surface Markers
This protocol outlines the steps for staining immune cells with fluorescently conjugated antibodies for surface marker analysis.
Materials:
-
This compound treated cells (from Protocol 1)
-
FACS buffer
-
Fc block (e.g., anti-CD16/32 for mouse cells)
-
Fluorochrome-conjugated antibodies against desired surface markers (see table above for suggestions)
-
Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 100 µL of FACS buffer.
-
Fc Receptor Blocking: Add Fc block to the cell suspension and incubate for 10-15 minutes at 4°C. This step is crucial to prevent non-specific antibody binding.
-
Antibody Cocktail Preparation: Prepare a cocktail of the desired fluorochrome-conjugated antibodies in FACS buffer. The optimal concentration of each antibody should be predetermined by titration.
-
Staining: Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1-2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes.
-
Viability Staining: If using a non-fixable viability dye like 7-AAD or PI, add it to the cells just before analysis. If using a fixable viability dye, follow the manufacturer's protocol, which is typically performed before surface staining.
-
Final Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for flow cytometry acquisition.
-
Data Acquisition: Acquire the samples on a properly calibrated flow cytometer. Collect a sufficient number of events for robust statistical analysis.
Data Presentation and Analysis
Quantitative data from flow cytometry experiments should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Example of Quantitative Data Summary
| Treatment Group | % CD45+ Cells | % Macrophages (of CD45+) | % M2-like Macrophages (of Macrophages) | % CD8+ T Cells (of CD45+) | % NK Cells (of CD45+) |
| Vehicle Control | 95.2 ± 2.1 | 45.3 ± 3.5 | 62.1 ± 4.8 | 15.7 ± 1.9 | 5.2 ± 0.8 |
| This compound (1 µM) | 94.8 ± 2.5 | 43.1 ± 3.1 | 35.8 ± 3.9 | 22.4 ± 2.3 | 9.8 ± 1.2 |
| This compound (5 µM) | 95.5 ± 1.9 | 41.9 ± 2.8 | 21.5 ± 2.7 | 28.9 ± 2.9 | 14.5 ± 1.8** |
| p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD. |
Visualizations
Signaling Pathway
Caption: TREM2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for flow cytometry analysis of immune cells after this compound treatment.
Gating Strategy
Caption: Hierarchical gating strategy for identifying key immune cell populations.
References
- 1. researchgate.net [researchgate.net]
- 2. TREM2 inhibition triggers antitumor cell activity of myeloid cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. Macrophage-TREM2 promotes cardiac repair by restricting the infiltration of CD8+ T cells via CXCL16-CXCR6 axis after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Evaluating the Efficacy of Trem2-IN-1 in a Colorectal Cancer Model
Introduction
Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a transmembrane receptor primarily expressed on myeloid cells, including macrophages and dendritic cells. In the context of oncology, TREM2's role is multifaceted. While some studies suggest TREM2 can act as a tumor suppressor in colorectal cancer epithelial cells by negatively regulating Wnt/β-catenin and ERK signaling, its function within the tumor microenvironment (TME) is predominantly linked to immunosuppression.[1][2][3][4] TREM2-expressing tumor-associated macrophages (TAMs) often contribute to an immunosuppressive TME, thereby limiting effective anti-tumor immune responses.[5]
Trem2-IN-1 is a novel inhibitor of TREM2. It is designed to counteract the immunosuppressive effects of TREM2 within the TME. By inhibiting TREM2 on myeloid cells, this compound aims to remodel the TME from an immunosuppressive to an immunostimulatory state, thereby enhancing the body's natural anti-tumor immunity and inhibiting tumor growth. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a syngeneic murine colorectal cancer model.
Mechanism of Action
This compound functions by inhibiting the TREM2 signaling pathway in myeloid cells. This inhibition is proposed to reduce the population of immunosuppressive macrophages (e.g., CD206+ M2-like macrophages) and promote the infiltration and expansion of anti-tumor immune cells, such as cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, within the tumor. In addition to its immunomodulatory effects, this compound has also demonstrated direct anti-tumor activity in vitro, including inducing cell cycle arrest at the G1 phase and promoting apoptosis in human colorectal cancer cell lines like HCT-116.
Caption: TREM2 signaling pathway in TAMs and its inhibition by this compound.
Experimental Protocols
The following protocols are designed for a syngeneic model (murine cancer cells in immunocompetent mice), which is essential for studying immunomodulatory agents like this compound. The MC38 murine colorectal cancer cell line and C57BL/6 mice are recommended based on existing literature.
Caption: In vivo experimental workflow for evaluating this compound.
Cell Culture and Preparation
-
Cell Line: MC38 murine colorectal adenocarcinoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile, serum-free PBS or DMEM at a concentration of 1 x 10⁷ cells/mL for injection.
Animal Model and Tumor Implantation
-
Animal Strain: 6-8 week old female C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the right flank with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ MC38 cells) into the shaved flank.
-
Monitor the animals until they have fully recovered from anesthesia.
-
This compound Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle (e.g., PBS, saline with 5% DMSO and 10% Tween 80). The final formulation should be sterile-filtered.
-
Dosage: Based on preclinical data, a dose of 1.5 mg Platinum (Pt) per kg body weight is recommended.
-
Administration:
-
Begin treatment when tumors reach an average volume of 80-120 mm³.
-
Randomize mice into treatment groups (e.g., Vehicle Control, this compound).
-
Administer the formulated this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) daily or as determined by the experimental design for a specified period (e.g., 15 days).
-
Tumor Growth Monitoring and Endpoint
-
Monitoring: Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Volume (mm³) = (Width² x Length) / 2.
-
Body Weight: Monitor and record the body weight of each animal at the same frequency to assess systemic toxicity.
-
Endpoint: The experiment should be terminated when tumors in the control group reach the maximum size allowed by institutional guidelines (e.g., 2000 mm³) or if signs of excessive morbidity are observed. At the endpoint, humanely euthanize the mice.
Endpoint Tissue Collection and Analysis
-
Tumor Excision: Carefully excise the tumors, remove any non-tumor tissue, weigh them, and record the final tumor weight.
-
Tissue Processing:
-
For Immunohistochemistry (IHC)/Immunofluorescence (IF): Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.
-
For Flow Cytometry: Place a portion of the fresh tumor in ice-cold PBS or RPMI medium and process immediately to create a single-cell suspension for immune cell profiling.
-
For Western Blot/RNA analysis: Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.
-
-
Spleen/Lymph Nodes: Harvest spleens or tumor-draining lymph nodes to assess systemic immune responses via flow cytometry.
Data Presentation
Quantitative data should be summarized to compare the effects of this compound against the vehicle control.
Table 1: In Vivo Antitumor Efficacy of this compound in MC38 Model
| Treatment Group | N | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Vehicle Control | 10 | Data | Data | N/A |
| This compound (1.5 mg/kg) | 10 | Data | Data | Calculated |
Based on a study, this compound suppressed tumor growth to a volume of 185.75 mm³ under similar conditions.
Table 2: Effect of this compound on Tumor-Infiltrating Immune Cells (Flow Cytometry)
| Treatment Group | % CD8+ T Cells of CD45+ | % NK Cells of CD45+ | % CD206+ Macrophages of CD45+ | CD8+/Treg Ratio |
|---|---|---|---|---|
| Vehicle Control | Data | Data | Data | Data |
| This compound (1.5 mg/kg) | Data | Data | Data | Data |
This compound is expected to increase the percentage of CD8+ T cells and NK cells while decreasing the percentage of CD206+ immunosuppressive macrophages.
Table 3: In Vitro Effects of this compound on HCT-116 Colorectal Cancer Cells
| Treatment | Concentration (µM) | % Cells in G1 Phase | % Early Apoptosis | % Late Apoptosis |
|---|---|---|---|---|
| Control | 0 | 24.81% | Data | Data |
| This compound | 0.8 | 48.96% | 5.17% | 30.9% |
Data from in vitro studies on the HCT-116 human cell line.
References
- 1. TREM2 Acts as a Tumor Suppressor in Colorectal Carcinoma through Wnt1/β-catenin and Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of TREM2 mediated immunosuppression and regulation of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREM2 Acts as a Tumor Suppressor in Colorectal Carcinoma through Wnt1/ β-catenin and Erk Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of TREM2 mediated immunosuppression and regulation of cancer progression [frontiersin.org]
- 5. Frontiers | The therapeutic potential of TREM2 in cancer [frontiersin.org]
Application of Trem2-IN-1 in Neuroinflammation Research: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a transmembrane receptor predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS).[1][2][3] TREM2 plays a crucial role in regulating microglial function, including survival, activation, phagocytosis, and inflammatory responses.[1][4] Dysregulation of TREM2 signaling is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, by influencing neuroinflammation.
Trem2-IN-1 is a small molecule inhibitor of TREM2. While its primary characterization has been in the context of cancer immunotherapy for its ability to relieve the immunosuppressive tumor microenvironment, its utility as a research tool in neuroinflammation is of significant interest. By inhibiting TREM2, this compound allows for the investigation of the consequences of TREM2 pathway blockade on microglial function and the progression of neuroinflammatory conditions. These application notes provide an overview of the potential applications of this compound in neuroinflammation research and detailed protocols for its use in in vitro and in vivo models.
Mechanism of Action
In the context of neuroinflammation, TREM2 signaling is initiated by the binding of various ligands, including lipids, apolipoproteins, and cellular debris. This engagement leads to the phosphorylation of the associated adaptor protein, DAP12, which in turn triggers a downstream signaling cascade involving spleen tyrosine kinase (Syk). This pathway ultimately modulates microglial activities such as phagocytosis, cytokine production, and cell survival.
This compound, as a TREM2 inhibitor, is hypothesized to function by blocking the ligand-binding or signaling activity of TREM2. This inhibition is expected to modulate microglial phenotype and function, thereby impacting the neuroinflammatory response. Understanding this mechanism is key to interpreting experimental outcomes.
Figure 1: Proposed mechanism of action of this compound in microglia.
Data Presentation
The following tables provide examples of how to present quantitative data from in vitro and in vivo experiments using this compound.
Table 1: In Vitro Efficacy of this compound on Microglial Function
| Parameter | This compound Concentration | Result |
| IC50 (TREM2 Binding) | 100 nM | Example Value |
| Effect on Phagocytosis (Aβ fibrils) | 1 µM | 50% reduction in uptake |
| TNF-α Secretion (LPS-stimulated) | 1 µM | 40% decrease |
| IL-1β Secretion (LPS-stimulated) | 1 µM | 60% decrease |
| Cell Viability (72h) | up to 10 µM | No significant toxicity |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value |
| Animal Model | 5xFAD Mouse Model of Alzheimer's Disease |
| Dosing Regimen | 10 mg/kg, daily, intraperitoneal injection |
| Brain Penetration (Brain/Plasma Ratio) | 0.5 |
| Target Engagement (TREM2 occupancy in brain) | 75% at 2 hours post-dose |
| Effect on Microglial Activation (Iba1 staining) | 30% reduction in activated microglia |
| Effect on Aβ Plaque Load | 25% decrease after 4 weeks of treatment |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Microglial Phagocytosis
This protocol details the methodology to assess the effect of this compound on the phagocytic activity of microglial cells.
1. Cell Culture:
-
Culture primary microglia or a microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired concentrations (e.g., 0.1, 1, 10 µM) in culture medium. Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat the cells with this compound or vehicle control for 2 hours.
3. Phagocytosis Assay:
-
Prepare fluorescently labeled substrates, such as pHrodo-conjugated E. coli bioparticles or FITC-labeled amyloid-beta (Aβ) oligomers.
-
Add the fluorescent substrate to the treated cells at a pre-determined optimal concentration.
-
Incubate for 1-3 hours at 37°C to allow for phagocytosis.
4. Data Acquisition and Analysis:
-
Wash the cells with cold PBS to remove non-internalized substrate.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Normalize the fluorescence signal to the number of cells (e.g., using a DNA-binding dye like Hoechst 33342).
-
Calculate the percentage of phagocytosis relative to the vehicle-treated control.
Figure 2: Workflow for the in vitro microglial phagocytosis assay.
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Neuroinflammation
This protocol outlines the steps to assess the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model.
1. Animal Model:
-
Use adult C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
2. This compound Administration:
-
Prepare a formulation of this compound suitable for intraperitoneal (i.p.) injection (e.g., in a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via i.p. injection daily for 3 consecutive days.
3. Induction of Neuroinflammation:
-
On the third day of treatment, 1 hour after the final dose of this compound, induce neuroinflammation by a single i.p. injection of LPS (e.g., 1 mg/kg).
4. Sample Collection and Analysis:
-
At 24 hours post-LPS injection, euthanize the mice and collect brain tissue and blood.
-
For cytokine analysis, homogenize one brain hemisphere and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA or a multiplex cytokine assay.
-
For immunohistochemistry, fix the other brain hemisphere in 4% paraformaldehyde, process for paraffin embedding or cryosectioning, and perform staining for microglial markers (e.g., Iba1) and inflammatory markers.
5. Data Analysis:
-
Compare the cytokine levels and the number/morphology of activated microglia between the vehicle-treated and this compound-treated groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.
Figure 3: Workflow for the in vivo LPS-induced neuroinflammation model.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TREM2 in neuroinflammation. The protocols and guidelines presented here provide a framework for researchers to explore the therapeutic potential of TREM2 inhibition in various neurological disorders characterized by a significant inflammatory component. Careful experimental design and data interpretation are crucial for advancing our understanding of TREM2 biology and its implications for drug development.
References
- 1. TREM2 Alleviates Neuroinflammation by Maintaining Cellular Metabolic Homeostasis and Mitophagy Activity During Early Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. login.medscape.com [login.medscape.com]
- 3. Role of TREM2 in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability and Apoptosis Assays with Trem2-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trem2-IN-1 is a small molecule inhibitor of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). TREM2 is a cell surface receptor predominantly expressed on myeloid cells, including microglia, macrophages, and osteoclasts. It plays a crucial role in various cellular processes, including phagocytosis, inflammation, and cell survival. Dysregulation of TREM2 signaling has been implicated in a range of diseases, including neurodegenerative disorders and cancer. This compound, a derivative of oxaliplatin and artesunate, offers a valuable tool for investigating the functional roles of TREM2 and for assessing its therapeutic potential.[1]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis, key parameters for understanding its mechanism of action and potential cytotoxic effects on cancer cells.
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in different human cell lines after 72 hours of treatment.
| Cell Line | Cell Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 0.84[1] |
| HepG2 | Hepatocellular Carcinoma | 7.32[1] |
| PANC-1 | Pancreatic Carcinoma | 5.26[1] |
| U87-MG | Glioblastoma | 22.23[1] |
| HK-2 | Human Kidney (non-cancerous) | 16.29 |
Table 2: Effect of this compound on Apoptosis in HCT-116 Cells
This table presents the percentage of early and late apoptotic HCT-116 cells after treatment with 0.8 µM this compound for 72 hours, as determined by Annexin V/PI staining.
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
| This compound | 0.8 | 5.17 | 30.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
HCT-116 cells (or other cell line of interest)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
This compound
-
HCT-116 cells
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HCT-116 cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 0.8 µM) for the specified duration (e.g., 72 hours). Include a vehicle control.
-
Cell Harvesting:
-
For adherent cells like HCT-116, collect the culture medium (containing floating dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Combine the collected medium and the trypsinized cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Caspase-3 Activity Assay (Colorimetric)
This protocol describes a method to quantify the activity of caspase-3, a key executioner caspase in the apoptotic pathway, upon treatment with this compound. The assay is based on the cleavage of a colorimetric substrate by active caspase-3.
Materials:
-
This compound
-
HCT-116 cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Induce apoptosis in HCT-116 cells by treating with this compound.
-
Pellet 1-5 x 10⁶ cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Caspase Assay:
-
Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Mandatory Visualizations
Caption: Experimental workflows for cell viability, apoptosis, and caspase-3 assays.
Caption: TREM2 signaling pathway in the regulation of apoptosis.
References
Application Notes and Protocols: Measuring Cytokine Release After TREM2-IN-1 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a critical transmembrane receptor predominantly expressed on microglia, the resident immune cells of the central nervous system, as well as on macrophages and other myeloid cells. It plays a crucial role in regulating phagocytosis, cell survival, and inflammatory responses.[1][2] The TREM2 signaling pathway is initiated by the binding of ligands, which leads to the phosphorylation of the associated adaptor protein DAP12 and the activation of downstream signaling cascades, including spleen tyrosine kinase (Syk).[1] This pathway is integral to modulating the cellular response to various stimuli, including neuroinflammation.
TREM2-IN-1 is a known inhibitor of TREM2. While direct studies detailing cytokine release profiles following this compound stimulation are not extensively available in the public domain, research on TREM2-deficient or knockdown myeloid cells provides a strong basis for predicting the expected outcomes. Generally, the inhibition or absence of TREM2 signaling is associated with an exaggerated pro-inflammatory response to stimuli such as lipopolysaccharide (LPS).[3][4] Therefore, this compound is expected to augment the release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in myeloid cells when challenged with an inflammatory stimulus.
These application notes provide detailed protocols for researchers to quantify cytokine release from microglia or macrophages following stimulation with this compound, enabling a thorough investigation of its modulatory effects on the innate immune response.
Data Presentation: Expected Cytokine Release Profile
The following table summarizes the hypothesized quantitative changes in cytokine release from primary microglia stimulated with Lipopolysaccharide (LPS) in the presence or absence of this compound. These expected results are extrapolated from studies on TREM2-deficient macrophages and microglia, which indicate that loss of TREM2 function enhances pro-inflammatory cytokine production upon TLR activation.
Table 1: Hypothesized Cytokine Release from Primary Microglia (24-hour stimulation)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | < 10 | < 15 | < 5 | < 20 |
| This compound (1 µM) | < 10 | < 15 | < 5 | < 20 |
| LPS (100 ng/mL) | 1500 ± 250 | 3000 ± 400 | 800 ± 150 | 50 ± 10 |
| LPS (100 ng/mL) + this compound (1 µM) | 2500 ± 350 | 4500 ± 500 | 1200 ± 200 | 40 ± 8 |
Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on the experimental conditions, cell type, and reagent sources.
Signaling Pathways and Experimental Workflow
TREM2 Signaling Pathway
The following diagram illustrates the canonical TREM2 signaling pathway. Ligand binding to TREM2 initiates a signaling cascade through the adaptor protein DAP12, leading to the activation of Syk and downstream effectors that modulate cellular functions, including cytokine production.
Experimental Workflow for Cytokine Measurement
The general workflow for assessing the impact of this compound on cytokine release involves cell culture, stimulation, collection of supernatants, and subsequent analysis using various immunoassays.
Experimental Protocols
Protocol 1: Sandwich ELISA for Single Cytokine Quantification
This protocol describes the measurement of a single cytokine (e.g., TNF-α) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
96-well ELISA plate pre-coated with capture antibody
-
Cell culture supernatants (collected and centrifuged to remove debris)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Avidin-HRP or Streptavidin-HRP conjugate
-
Assay diluent/blocking buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve. Dilute samples as needed in assay diluent.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to appropriate wells of the pre-coated plate.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.
-
Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation: Seal the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 4.
-
Enzyme Conjugate: Add 100 µL of the diluted Avidin-HRP or Streptavidin-HRP conjugate to each well.
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 4, with 5-7 washes.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Protocol 2: Multiplex Immunoassay for Multiple Cytokine Quantification
This protocol allows for the simultaneous measurement of multiple cytokines from a single sample using a Luminex-based multiplex assay.
Materials:
-
Multiplex cytokine assay kit (containing antibody-coupled magnetic beads, detection antibodies, standards, and buffers)
-
96-well filter plate
-
Cell culture supernatants
-
Luminex instrument and software
-
Plate shaker
-
Handheld magnetic plate washer or vacuum manifold
Procedure:
-
Reagent Preparation: Reconstitute and prepare standards, beads, detection antibodies, and other reagents according to the kit manufacturer's instructions.
-
Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate using a vacuum manifold.
-
Bead Incubation: Add the mixed antibody-coupled magnetic beads to each well. Wash the beads twice with wash buffer.
-
Sample/Standard Incubation: Add standards and samples to the appropriate wells. Seal the plate and incubate on a plate shaker for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer using a magnetic plate washer.
-
Detection Antibody Incubation: Add the cocktail of biotinylated detection antibodies to each well. Seal the plate and incubate on a plate shaker for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 5.
-
Streptavidin-PE Incubation: Add Streptavidin-Phycoerythrin (SAPE) to each well. Seal the plate and incubate on a plate shaker for 30 minutes at room temperature.
-
Washing: Repeat the wash step as in step 5.
-
Data Acquisition: Resuspend the beads in sheath fluid and acquire data on a Luminex instrument.
-
Analysis: Use the instrument's software to analyze the median fluorescence intensity (MFI) and calculate the concentration of each cytokine based on the standard curves.
Protocol 3: Intracellular Cytokine Staining by Flow Cytometry
This protocol is for the detection of cytokine-producing cells at a single-cell level.
Materials:
-
Microglia or macrophage cell culture
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry tubes or 96-well U-bottom plate
-
Fixable viability dye
-
Antibodies for surface markers (e.g., CD11b, CD45)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., TNF-α, IL-6)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation: In the final 4-6 hours of the stimulation period with this compound and/or LPS, add a protein transport inhibitor to the cell culture medium to block cytokine secretion.
-
Cell Harvesting: Harvest the cells and transfer them to flow cytometry tubes or a 96-well plate.
-
Viability Staining: Stain the cells with a fixable viability dye to distinguish live and dead cells.
-
Surface Staining: Stain for cell surface markers to identify the cell population of interest (e.g., microglia). Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells with flow cytometry staining buffer.
-
Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer and incubate for 20-30 minutes at room temperature in the dark. This step fixes the cells and allows antibodies to access intracellular antigens.
-
Washing: Wash the cells with permeabilization buffer.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30-45 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in flow cytometry staining buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to quantify the percentage of cytokine-positive cells within the target cell population.
References
- 1. TREM2 promotes macrophage polarization from M1 to M2 and suppresses osteoarthritis through the NF-κB/CXCL3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triggering Receptor Expressed on Myeloid Cells 2 Overexpression Inhibits Proinflammatory Cytokines in Lipopolysaccharide-Stimulated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. TREM2 suppresses the proinflammatory response to facilitate PRRSV infection via PI3K/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trem2-IN-1 In Vitro Assays
Welcome to the technical support resource for Trem2-IN-1, a potent inhibitor of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to help researchers, scientists, and drug development professionals optimize their in vitro dose-response experiments and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of TREM2. It is derived from oxaliplatin and artesunate.[1] Its primary mechanism is to block the activity of the TREM2 receptor.[1] TREM2 is a transmembrane receptor expressed on myeloid cells like microglia and macrophages that, upon binding to ligands such as lipids and amyloid-beta, signals through an adaptor protein called DAP12.[2] This signaling cascade involves the phosphorylation and activation of spleen tyrosine kinase (Syk), which then triggers downstream pathways promoting microglial survival, proliferation, and phagocytosis.[3][4] By inhibiting TREM2, this compound is expected to suppress these downstream signaling events.
Q2: What are the primary applications of this compound in research?
This compound is primarily used to study the role of TREM2 in various biological processes. In cancer research, it has been shown to relieve the immunosuppressive tumor microenvironment by reducing the number of immunosuppressive macrophages. In neuroscience, inhibiting TREM2 is relevant for studying neurodegenerative diseases like Alzheimer's, as TREM2 is involved in the microglial response to amyloid plaques and neuronal debris.
Q3: What cell types are recommended for in vitro assays with this compound?
The choice of cell line is critical. Recommended cell types are those with endogenous expression of TREM2, such as:
-
Human Microglia Cell Line (HMC3): A relevant model for neuroinflammation studies.
-
THP-1 derived Macrophages: Human monocytic cells that can be differentiated into macrophages, which express TREM2.
-
Bone Marrow-Derived Macrophages (BMDMs): Primary cells that provide a physiologically relevant model.
-
iPSC-derived Microglia: Offer a human-relevant model for studying disease, especially from patient-derived lines.
Q4: What is a typical starting concentration range for a dose-response experiment?
Based on available data for this compound, a concentration of 1 µM has been shown to inhibit TREM2 expression in THP-1-derived macrophages. For a full dose-response curve, it is advisable to test a wide range of concentrations spanning several orders of magnitude. A suggested starting range would be from 1 nM to 100 µM, typically using a semi-log dilution series (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µM).
Troubleshooting Guide for Dose-Response Curves
Optimizing a dose-response curve requires careful attention to experimental detail. Below are common problems and solutions.
Problem 1: High variability between replicate wells.
-
Question: I am observing significant differences in the signal between replicate wells at the same this compound concentration. What should I check?
-
Answer: High variability often points to technical inconsistencies.
-
Cell Plating: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension periodically to prevent cells from settling. Inconsistent cell numbers per well is a major source of variability.
-
Pipetting Accuracy: Verify the calibration of your pipettes. Use low-retention tips and ensure consistent technique, especially when performing serial dilutions.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. It is best practice to fill the outer wells with sterile PBS or media without cells and not use them for data collection.
-
Reagent Mixing: Ensure all reagents, including the final compound dilutions in media, are thoroughly mixed before adding to the cells.
-
Problem 2: The dose-response curve is flat or shows no inhibition.
-
Question: My dose-response curve for this compound is flat, even at high concentrations. What could be the cause?
-
Answer: A flat curve indicates a lack of biological response within the tested range.
-
Compound Integrity: this compound should be dissolved in an appropriate solvent (e.g., DMSO) to make a concentrated stock solution. Ensure the stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Concentration Range: The concentrations tested may be too low to elicit an inhibitory effect. Expand the dose range to higher concentrations (e.g., up to 100 µM). Conversely, if you see toxicity at all doses, you may need to test lower concentrations.
-
Target Expression: Confirm that your chosen cell line expresses sufficient levels of TREM2. Expression levels can vary with cell passage and culture conditions. You can verify this via Western Blot, Flow Cytometry, or qPCR.
-
Assay Viability: Ensure your assay is working correctly. Run positive and negative controls. For a pSyk assay, a known TREM2 agonist or ligand should increase the signal, while your inhibitor should decrease it. The vehicle control (e.g., DMSO) should show no effect on its own.
-
Problem 3: The observed IC50 value is significantly different from expected values.
-
Question: The IC50 value I'm observing for this compound is different from what I expected based on similar compounds. Why?
-
Answer: Discrepancies in IC50 values are common and can arise from several experimental factors.
-
Cell Line Identity & Health: Authenticate your cell line to rule out misidentification or cross-contamination. Ensure cells are healthy, in the logarithmic growth phase, and are of a consistent and low passage number.
-
Assay Conditions: Incubation time, cell seeding density, and serum concentration in the media can all significantly alter apparent IC50 values. These parameters must be optimized and kept consistent between experiments. For example, a higher cell density may require a higher concentration of the inhibitor to achieve the same effect.
-
Assay Endpoint: The type of assay used can influence the outcome. A functional assay like phagocytosis may yield a different IC50 than a proximal signaling assay like pSyk phosphorylation.
-
Time Dependence: The IC50 value can be time-dependent. A 24-hour incubation may yield a different result than a 72-hour incubation. Choose a time point that is most relevant to the biological question and keep it consistent.
-
Quantitative Data Tables
As specific dose-response data for this compound is not widely published, the following tables present illustrative data that one might expect from successful experiments. These values should be used as a general guide for establishing assay windows and validating results.
Table 1: Illustrative IC50 Values for this compound in Functional Assays
| Assay Type | Cell Line | Incubation Time | Illustrative IC50 (µM) | Notes |
| pSyk Inhibition (ELISA) | HMC3 Human Microglia | 2 hours | 0.85 | Measures proximal signaling. |
| Phagocytosis Inhibition | THP-1 Macrophages | 24 hours | 1.5 | Measures a key downstream function. |
| Cytokine Release (TNFα) | Primary Murine BMDM | 48 hours | 2.3 | Measures inflammatory response. |
| Cell Viability (Cytotoxicity) | HMC3 Human Microglia | 72 hours | > 50 | Ideal inhibitors are potent on-target with low cytotoxicity. |
Table 2: Example Dose-Response Data for pSyk Inhibition Assay
| This compound (µM) | % Inhibition (Mean) | Std. Deviation |
| 0.01 | 2.5 | 1.1 |
| 0.03 | 8.1 | 2.3 |
| 0.10 | 15.7 | 3.5 |
| 0.30 | 35.2 | 4.1 |
| 1.00 | 55.8 | 5.2 |
| 3.00 | 78.4 | 4.8 |
| 10.00 | 91.2 | 3.9 |
| 30.00 | 96.5 | 2.7 |
| 100.00 | 98.1 | 1.9 |
Experimental Protocols
Here are detailed protocols for two key in vitro assays to measure the dose-response effect of this compound.
Protocol 1: Inhibition of Phagocytosis in Macrophages
This protocol measures the ability of this compound to inhibit the phagocytosis of fluorescent particles by macrophages.
Materials:
-
THP-1 derived macrophages or primary BMDMs
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
pHrodo™ Red E. coli BioParticles™ (or similar fluorescent particles)
-
Cytochalasin D (positive control for phagocytosis inhibition)
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding: Seed macrophages at an optimized density (e.g., 50,000 cells/well) in a 96-well plate and allow them to adhere and rest for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common range is 0.1 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Pre-treatment: Carefully remove the old medium and add 100 µL of the medium containing the various this compound concentrations or controls. Pre-incubate the plate for 1-2 hours at 37°C.
-
Phagocytosis Induction: Add fluorescently labeled E. coli particles to each well according to the manufacturer's instructions. Also include a positive control for inhibition, such as Cytochalasin D (e.g., at 10 µM).
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for phagocytosis. The optimal time should be determined empirically.
-
Signal Quenching/Washing: For pHrodo particles, the fluorescence of non-engulfed particles is minimal. For other particle types, you may need to wash the wells with cold PBS to remove extracellular particles.
-
Data Acquisition: Read the fluorescence intensity using a plate reader. Alternatively, detach the cells and analyze the percentage of fluorescent cells and mean fluorescence intensity by flow cytometry.
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the data to the vehicle control (0% inhibition) and the Cytochalasin D control (100% inhibition). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Inhibition of Syk Phosphorylation (Western Blot)
This protocol assesses the direct impact of this compound on the TREM2 signaling pathway by measuring the phosphorylation of Syk.
Materials:
-
HMC3 cells or other TREM2-expressing microglia/macrophages
-
6-well tissue culture plates
-
TREM2 ligand or agonist (e.g., an agonistic anti-TREM2 antibody or lipid vesicles)
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-total-Syk, anti-Actin or GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours prior to the experiment.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
TREM2 Stimulation: Stimulate the cells with a TREM2 agonist for a short period (e.g., 5-15 minutes) to induce Syk phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with antibodies for total Syk and a loading control (Actin or GAPDH).
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pSyk to total Syk for each condition. Plot the normalized pSyk levels against the this compound concentration to visualize the dose-dependent inhibition.
References
Troubleshooting low solubility of Trem2-IN-1 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of Trem2-IN-1 in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule inhibitor of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a key receptor involved in microglial function and neuroinflammation.[1] Like many small molecule inhibitors developed for specific protein targets, this compound is likely hydrophobic (lipophilic), a characteristic that often leads to poor solubility in water-based (aqueous) buffers used in many biological experiments.[2][3] This low solubility can cause the compound to precipitate out of solution, leading to inaccurate concentration measurements and unreliable experimental results.
Q2: I've just received my vial of this compound. How should I prepare it for my experiment?
A2: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most common and effective choice for a wide range of organic molecules.[4] This stock solution can then be serially diluted into your aqueous experimental medium.
Q3: My this compound precipitates immediately upon dilution into my aqueous assay buffer. What's happening?
A3: This is a common issue known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The organic solvent (like DMSO) keeps the compound dissolved at a high concentration, but when this stock is diluted into a buffer where the compound is less soluble, it can no longer stay in solution and forms a precipitate. This highlights the difference between thermodynamic solubility (the true equilibrium solubility in a buffer) and kinetic solubility (the apparent solubility achieved by diluting a DMSO stock).
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The final concentration of the organic solvent in your assay should be kept as low as possible to avoid affecting the biological system. For most cell lines, the final DMSO concentration should typically not exceed 0.5% (v/v), although the tolerance can vary. It is always best practice to run a vehicle control (buffer with the same final DMSO concentration but without the inhibitor) to ensure the solvent itself is not causing any effects.
Q5: Can the pH of my buffer affect the solubility of this compound?
A5: Yes, if the compound has ionizable functional groups (acidic or basic sites), its solubility can be highly dependent on the pH of the solution. For acidic compounds, solubility generally increases at a pH above their acid dissociation constant (pKa). For basic compounds, solubility is higher at a pH below their pKa. Investigating the effect of pH can be a key troubleshooting step.
Troubleshooting Guide for Low Solubility
If you are encountering precipitation or poor solubility with this compound, follow this tiered troubleshooting guide.
Tier 1: Optimizing Stock Solution and Dilution Technique
The first and most crucial step is to ensure the compound is fully dissolved before it is introduced to your aqueous system.
-
Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Protocol: Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming (e.g., in a 37°C water bath) or sonication.
-
Best Practice: When diluting the stock into your aqueous buffer, add the stock solution to the buffer dropwise while vortexing or stirring the buffer. This rapid mixing can help prevent localized high concentrations that lead to immediate precipitation.
Tier 2: Modifying the Aqueous Buffer
If the compound still precipitates, the next step is to modify the composition of the final aqueous buffer to make it more hospitable for the hydrophobic molecule.
-
pH Adjustment: If this compound has ionizable groups, systematically test a range of buffer pH values to identify the pH at which solubility is maximal.
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent into the final aqueous buffer can increase solubility.
| Co-solvent | Typical Final Concentration (v/v) | Notes |
| Ethanol | 1-5% | Generally well-tolerated by cells at low concentrations. |
| Polyethylene Glycol 300/400 (PEG300/400) | 1-10% | Often used in in vivo formulations to improve solubility. |
| Glycerol | 1-10% | Can also act as a protein stabilizer. |
Note: Always test the effect of the co-solvent on your specific assay in a vehicle control group.
Tier 3: Advanced Solubilization Excipients
If the above methods are insufficient or not compatible with your experimental system, you can explore the use of specialized solubilizing agents.
| Excipient Class | Example(s) | Typical Working Concentration | Mechanism of Action |
| Surfactants | Tween® 80, Polysorbate 20 | 0.01 - 0.1% | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water. |
| Cyclodextrins | β-cyclodextrin, HP-β-CD | 1-10 mM | Cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the required amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If visible particulates remain, sonicate the tube in a water bath for 5-10 minutes or warm it gently at 37°C.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible crystals or precipitate. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.
Protocol 2: Kinetic Solubility Assessment
This protocol allows you to empirically determine the approximate solubility limit of this compound in your specific experimental buffer.
-
Prepare Buffers: Prepare a set of your experimental buffers with potential modifications (e.g., different pH values, addition of 1% PEG400, or 0.05% Tween-80).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your high-concentration this compound DMSO stock into pure DMSO.
-
Dilution into Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate into a new 96-well plate containing your test buffers (e.g., 98-99 µL). This creates a range of final compound concentrations while keeping the final DMSO percentage constant.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity (absorbance at a wavelength like 620 nm) or use nephelometry to detect light scattering from any precipitate that has formed.
-
Analysis: The concentration at which you begin to see a significant increase in turbidity is the approximate kinetic solubility limit under those buffer conditions.
Visualizations
TREM2 Signaling Pathway
The diagram below illustrates the simplified signaling cascade initiated by ligand binding to the TREM2 receptor. Ligand engagement leads to the association with the adaptor protein DAP12, which becomes phosphorylated. This recruits and activates the spleen tyrosine kinase (Syk), triggering downstream signaling pathways that modulate microglial functions such as phagocytosis and inflammation.
Experimental Workflow for Troubleshooting Solubility
This workflow provides a systematic approach for researchers to diagnose and solve solubility issues with this compound.
Troubleshooting Decision Tree
This logical diagram helps guide decisions based on experimental observations during the solubilization process.
References
Assessing the in vivo stability and potential toxicity of Trem2-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trem2-IN-1. The information is designed to address specific issues that may be encountered during in vivo experiments to assess the stability and potential toxicity of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo dose for this compound?
A murine colorectal cancer model used a single dose of 1.5 mg Pt per kg of this compound administered over 15 days.[1] It is important to note that the optimal dose may vary depending on the animal model, disease context, and administration route. We recommend performing a dose-response study to determine the optimal dose for your specific experimental setup.
Q2: What is the known in vivo toxicity profile of this compound?
In a study using a C57BL/6 mouse model of colorectal cancer, this compound was reported to have "low general toxicity" at a dose of 1.5 mg Pt per kg.[1] However, detailed public data on the comprehensive toxicity profile, such as the LD50 or specific organ toxicities, is currently limited. It is crucial to conduct thorough toxicity assessments as part of your experimental plan.
Q3: What are the known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with any small molecule inhibitor, off-target activity is a possibility. We recommend performing comprehensive selectivity profiling against a panel of related receptors and kinases to assess the specificity of this compound in your experimental system.
Q4: How can I assess the in vivo stability of this compound?
To assess the in vivo stability of this compound, a pharmacokinetic (PK) study is recommended. This typically involves administering the compound to an animal model and collecting blood samples at various time points. The concentration of this compound in the plasma is then quantified using methods like LC-MS/MS to determine key PK parameters. (See Experimental Protocols section for a general methodology).
Q5: My in vivo experiment with this compound is showing unexpected toxicity. What are the potential causes and troubleshooting steps?
Unexpected toxicity can arise from several factors:
-
Dose: The administered dose may be too high for the specific animal model or strain. Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Vehicle: The vehicle used to dissolve and administer this compound could be contributing to the toxicity. Ensure the vehicle is well-tolerated and run a vehicle-only control group.
-
Route of Administration: The chosen route of administration (e.g., intravenous, intraperitoneal, oral) can significantly impact the toxicity profile.
-
Animal Health: Pre-existing health conditions in the animals can make them more susceptible to toxicity. Ensure all animals are healthy before starting the experiment.
Troubleshooting Steps:
-
Review the dosing calculations and preparation procedures to rule out errors.
-
Conduct a pilot study with a lower dose range.
-
Include a vehicle-only control group to assess the toxicity of the formulation.
-
Consider alternative, less toxic vehicles if necessary.
-
Monitor the animals closely for clinical signs of toxicity and record all observations.
Experimental Protocols
Protocol 1: General In Vivo Acute Toxicity Assessment in Rodents
This protocol provides a general framework for an acute toxicity study. The specific details should be adapted to your research needs and institutional guidelines.
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxic effects of this compound.
Materials:
-
This compound
-
Appropriate vehicle for solubilization
-
Rodent model (e.g., mice or rats)
-
Standard laboratory equipment for dosing and observation
Methodology:
-
Dose Selection: Based on in vitro efficacy data, select a range of doses to test. This typically includes a high dose expected to produce some toxicity, a low dose with expected efficacy, and one or more intermediate doses.
-
Animal Groups: Assign animals to different dose groups, including a vehicle control group. A typical group size is 5-10 animals of each sex.
-
Administration: Administer a single dose of this compound or vehicle to each animal via the intended route of administration.
-
Observation: Closely monitor the animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for 14 days). Observations should include changes in behavior, appearance, weight, and any signs of morbidity or mortality.
-
Data Collection: Record all observations, including the time of onset, duration, and severity of any toxic signs.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any visible abnormalities in organs and tissues.
-
Histopathology (Optional): For a more detailed analysis, collect organs of interest for histopathological examination.
Protocol 2: General In Vivo Stability (Pharmacokinetic) Study
This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound.
Objective: To determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Materials:
-
This compound
-
Appropriate vehicle for solubilization
-
Cannulated rodent model (recommended for serial blood sampling)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS or other appropriate analytical instrumentation
Methodology:
-
Dosing: Administer a single dose of this compound to the animals via the intended route of administration.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to separate the plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and calculate the relevant PK parameters.
Data Presentation
Table 1: In Vivo Efficacy and Toxicity of this compound (Murine Colorectal Cancer Model)
| Parameter | Value | Animal Model | Source |
| Dose | 1.5 mg Pt per kg | C57BL/6 mice | [1] |
| Dosing Regimen | Single dose, 15-day treatment | C57BL/6 mice | [1] |
| General Toxicity | Low | C57BL/6 mice | [1] |
Note: The available public data on the in vivo stability and toxicity of this compound is limited. The information in this table is based on a single study and may not be representative of all experimental conditions.
Mandatory Visualizations
TREM2 Signaling Pathway
Caption: Simplified TREM2 signaling pathway in microglia.
Experimental Workflow: In Vivo Acute Toxicity Study
Caption: General workflow for an in vivo acute toxicity study.
Logical Relationship: Troubleshooting Unexpected In Vivo Toxicity
Caption: Decision tree for troubleshooting unexpected in vivo toxicity.
References
How to determine the optimal treatment window for Trem2-IN-1 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Trem2-IN-1 in in vivo experiments. The information is designed to help you determine the optimal treatment window and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2).[1] It is derived from oxaliplatin and artesunate.[1] In the context of cancer, its mechanism involves relieving the immunosuppressive tumor microenvironment.[1] It has been shown to reduce the number of immunosuppressive macrophages (CD206+ and CX3CR1+) and promote the infiltration of immunostimulatory cells like dendritic cells, cytotoxic T cells, and natural killer cells.[1]
Q2: What is the TREM2 signaling pathway?
A2: TREM2 is a receptor expressed on myeloid cells, including microglia in the brain.[2] When TREM2 binds to its ligands (e.g., lipids, apolipoprotein E (APOE), amyloid-beta), it associates with the adaptor protein DAP12. This triggers the phosphorylation of DAP12's ITAM domain by SRC family kinases. Spleen tyrosine kinase (Syk) then binds to the phosphorylated DAP12 and activates downstream signaling cascades, including the phosphatidylinositol-3 kinase (PI3K)/Akt and MAPK/ERK pathways. These pathways regulate essential microglial functions such as proliferation, survival, phagocytosis, and inflammatory responses.
.
Q3: Are there known biomarkers to confirm this compound activity in vivo?
A3: Yes. Target engagement and downstream effects of TREM2 modulation can be assessed using several biomarkers:
-
Soluble TREM2 (sTREM2): The ectodomain of TREM2 can be shed from the cell surface, and levels of sTREM2 in biological fluids like cerebrospinal fluid (CSF) or plasma can be a biomarker of TREM2 activity and microglial response.
-
Downstream Signaling Phosphorylation: Measuring the phosphorylation status of key signaling proteins downstream of TREM2, such as Syk, Akt, and ERK, in isolated myeloid cells (e.g., microglia from the brain) can confirm target engagement.
-
Immune Cell Population Changes: In cancer models, a decrease in immunosuppressive macrophage markers (e.g., CD204, MRC1) and an increase in markers of immunostimulatory cells within the tumor microenvironment can indicate efficacy.
-
Cytokine Levels: Changes in pro- and anti-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-10) in tissue homogenates or plasma can reflect the immunomodulatory effects of this compound.
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect with this compound. What are the possible reasons and how can I troubleshoot this?
A1: A lack of efficacy can stem from several factors. Here is a systematic approach to troubleshooting:
-
Suboptimal Dose or Dosing Frequency: The dose may be too low to achieve a therapeutic concentration at the target site, or the dosing frequency may be insufficient to maintain that concentration.
-
Troubleshooting Step: Conduct a dose-response study to identify the optimal dose. Perform pharmacokinetic (PK) studies to determine the half-life of this compound in your model and adjust the dosing frequency accordingly. For some TREM2-targeted antibodies, weekly or even more frequent dosing has been necessary to see an effect.
-
-
Poor Bioavailability or CNS Penetration: this compound, being a small molecule, may have better CNS penetration than antibodies, but this needs to be verified. Poor absorption or rapid metabolism can also limit its effectiveness.
-
Troubleshooting Step: Perform pharmacokinetic studies to measure the concentration of this compound in plasma and, if relevant, in the target tissue (e.g., brain). If bioavailability is low, consider optimizing the formulation or the route of administration.
-
-
Timing of Intervention: The therapeutic window for TREM2 inhibition might be highly dependent on the disease stage. In some neurodegenerative models, the role of TREM2 is thought to be dynamic, with activation being beneficial early on and potentially detrimental later.
-
Troubleshooting Step: Test different treatment initiation points and durations in your disease model to identify the optimal therapeutic window.
-
-
Model-Specific Biology: The role of TREM2 can be context-dependent. TREM2 inhibition has shown promise in some cancer models by reducing immunosuppressive macrophages. However, in certain neurodegenerative contexts or during injury recovery, TREM2 agonism is considered therapeutic, and inhibition could be ineffective or even detrimental.
-
Troubleshooting Step: Thoroughly review the literature on the role of TREM2 in your specific disease model. Consider using both wild-type and Trem2-knockout animals as controls to confirm that the observed effects are indeed TREM2-dependent.
-
Q2: I am observing unexpected toxicity or adverse effects in my animals. What should I do?
A2: Toxicity can be related to on-target (TREM2-mediated) or off-target effects of the compound.
-
Dose-Dependent Toxicity: The administered dose may be too high, exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Step: Perform a dose-range finding study to determine the MTD. Start with a low dose and gradually escalate while monitoring for signs of toxicity (e.g., weight loss, behavioral changes, signs of distress).
-
-
Off-Target Effects: this compound is a chemical compound that could interact with other biological targets. It's important to assess its selectivity.
-
Troubleshooting Step: If possible, test the effect of this compound in Trem2-knockout animals. Any observed effects in these animals would be TREM2-independent. Also, consider screening for activity against other related receptors, such as TREM1.
-
-
Vehicle or Formulation Effects: The vehicle used to dissolve and administer this compound could be causing toxicity.
-
Troubleshooting Step: Always include a vehicle-only control group in your experiments to distinguish compound-specific effects from vehicle-induced effects.
-
Experimental Protocols
Protocol 1: Determining the Optimal Dose and Treatment Window for this compound
This protocol outlines a multi-stage process to systematically determine the optimal dose, frequency, and duration of this compound treatment.
Stage 1: Dose-Response and Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the range of doses that are well-tolerated and to identify a dose that shows biological activity.
-
Animal Model: Use healthy wild-type mice of the same strain, age, and sex as your planned efficacy studies.
-
Procedure:
-
Administer single escalating doses of this compound to different groups of mice (n=3-5 per group). A known in vivo dose for this compound in a colorectal cancer model is 1.5 mg Pt per kg. You can start with doses around this level (e.g., 0.5, 1.5, 5, 15 mg/kg).
-
Include a vehicle control group.
-
Monitor animals closely for 7-14 days for signs of toxicity (weight loss, changes in appearance or behavior).
-
At the end of the observation period, collect blood for basic clinical chemistry and tissues for histopathology to assess for organ toxicity.
-
The highest dose that does not cause significant toxicity is the MTD.
-
Stage 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to correlate its concentration with a biological response.
-
Animal Model: Use healthy wild-type mice.
-
Procedure:
-
Administer a single, well-tolerated dose of this compound (e.g., a dose below the MTD that showed some biological activity, or the intended therapeutic dose).
-
Collect blood and target tissue (e.g., brain, tumor) samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Analyze the samples to determine the concentration of this compound over time. This will allow you to calculate key PK parameters like half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
In parallel, at each time point, assess a pharmacodynamic (PD) biomarker. For example, measure the levels of phosphorylated Syk or Akt in isolated microglia/macrophages from the target tissue.
-
The results will help you establish a dose and frequency that maintains the drug concentration above the level required for target engagement.
-
Stage 3: Efficacy Study with Varied Treatment Windows
-
Objective: To determine the most effective treatment initiation time and duration.
-
Animal Model: Use your specific disease model (e.g., a neurodegenerative or cancer mouse model).
-
Procedure:
-
Based on the PK/PD data, select a dose and dosing frequency for the efficacy study.
-
Divide the animals into multiple treatment groups (n=8-12 per group) to test different treatment windows, for example:
-
Prophylactic treatment: Start treatment before disease onset.
-
Early treatment: Start treatment at the first signs of pathology.
-
Late treatment: Start treatment when the disease is well-established.
-
-
Include a vehicle control group for each treatment window.
-
Monitor disease progression throughout the study using relevant behavioral tests, imaging, or other established outcome measures.
-
At the end of the study, collect tissues for histopathological and biochemical analysis (e.g., plaque load, tumor volume, immune cell infiltration).
-
By comparing the outcomes across the different treatment groups, you can identify the optimal therapeutic window.
-
Data Presentation
Table 1: Example In Vivo Dosing and Efficacy Data for this compound
| Parameter | Value | Cell/Animal Model | Outcome | Reference |
| In Vivo Dose | 1.5 mg Pt per kg | C57BL/6 mice with MC38 colorectal cancer | Suppressed tumor volume to 185.75 mm³ | |
| Treatment Regimen | Single dose, treatment for 15 days | C57BL/6 mice with MC38 colorectal cancer | Low general toxicity observed |
Table 2: Example In Vitro Concentration and Effect Data for this compound
| Concentration | Incubation Time | Cell Line | Effect | Reference |
| 1 µM | 24 h | THP-1-derived macrophages | Remarkable inhibition of TREM2 expression | |
| 0.8 µM | 72 h | HCT-116 | Increased cells in G1 phase from 24.81% to 48.96% | |
| 0.8 µM | 72 h | HCT-116 | Induced early (5.17%) and late (30.9%) apoptosis |
Visualizations
Caption: TREM2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for In Vivo Optimization of this compound.
References
Addressing potential off-target effects of Trem2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of TREM2-IN-1, a TREM2 inhibitor derived from oxaliplatin and artesunate.[1] This guide is intended to assist researchers in designing experiments, interpreting data, and mitigating potential confounding factors arising from off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects for this compound?
A1: this compound is a conjugate of oxaliplatin and artesunate.[1] Therefore, its potential off-target effects may stem from three sources: the intact conjugate, or the metabolic breakdown into its constituent components, oxaliplatin and artesunate. Oxaliplatin, a platinum-based chemotherapy agent, is known to cause side effects such as neurotoxicity, hematological toxicity, and liver damage.[2][3][4] Artesunate, an antimalarial drug, has been associated with side effects including hemolytic anemia, kidney damage, and allergic reactions.
Q2: What are the first steps I should take if I suspect off-target effects in my cell-based assays?
A2: If you observe unexpected or inconsistent results, it is crucial to systematically troubleshoot. A recommended first step is to perform a dose-response curve to determine if the observed phenotype correlates with the on-target potency of this compound. Additionally, using a structurally unrelated TREM2 inhibitor can help differentiate between on-target and off-target effects. If the phenotype is not replicated with a different inhibitor, it is more likely an off-target effect of this compound.
Q3: How can I experimentally determine the off-target profile of this compound?
A3: A comprehensive approach to defining the off-target profile of a small molecule inhibitor involves several key experiments. These include:
-
In Vitro Kinase Profiling: Screening the inhibitor against a large panel of kinases to identify unintended targets.
-
Cellular Thermal Shift Assay (CETSA): Confirming target engagement in a cellular context and identifying off-target binding.
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of TREM2 inhibition.
Detailed protocols for these experiments are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides potential explanations and solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of cytotoxicity observed at effective concentrations for TREM2 inhibition. | Off-target effects of the oxaliplatin or artesunate components. | 1. Perform a dose-response curve to separate the cytotoxic effect from the intended TREM2 inhibition. 2. Test the cytotoxicity of oxaliplatin and artesunate individually in your cell model. 3. Consider using a lower concentration of this compound in combination with other agents to achieve the desired effect with reduced toxicity. |
| Observed phenotype does not align with known TREM2 signaling pathways. | The phenotype may be driven by off-target inhibition of other signaling pathways. | 1. Conduct an in vitro kinase profiling assay to identify potential off-target kinases. 2. Use pathway analysis tools to investigate the potential involvement of identified off-targets in the observed phenotype. 3. Validate the involvement of the off-target using a specific inhibitor for that target. |
| Inconsistent results between experimental batches. | Degradation or instability of this compound in solution. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 3. Protect solutions from light and air to prevent degradation. |
Quantitative Data Summary
While specific off-target profiling data for this compound is not publicly available, the following table provides a hypothetical example of how such data would be presented. This is for illustrative purposes only.
| Target | This compound IC50 (nM) | Selectivity (Off-Target/On-Target) |
| TREM2 (On-Target) | 10 | - |
| Off-Target Kinase A | 1500 | 150-fold |
| Off-Target Kinase B | 500 | 50-fold |
| Off-Target Kinase C | >10,000 | >1000-fold |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions to achieve a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified, recombinant kinases (e.g., >400 kinases).
-
Assay Procedure (Example using a radiometric assay):
-
In a microplate, combine the kinase reaction buffer, the specific kinase, and the diluted this compound or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Kₘ for each kinase.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target (TREM2) and identify potential off-targets in a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express TREM2 (or a cell line engineered to overexpress TREM2) to 80-90% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Quantify the protein concentration of the soluble fraction.
-
-
Western Blotting:
-
Analyze equal amounts of the soluble protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against TREM2 and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for TREM2 and the loading control.
-
Normalize the TREM2 band intensity to the loading control.
-
Plot the normalized TREM2 intensity as a function of temperature for both the vehicle- and this compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Simplified TREM2 signaling pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
Caption: Experimental workflow for the comprehensive assessment of this compound off-target effects.
References
Interpreting conflicting results in Trem2-IN-1 experiments
Welcome to the technical support center for Trem2-IN-1, a platinum-based inhibitor of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimenting with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret variable or conflicting results, rooted in the multifaceted roles of the TREM2 receptor itself.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a TREM2 inhibitor derived from oxaliplatin and artesunate.[1] It is designed to modulate the activity of the TREM2 receptor.[2] In the context of cancer research, it has been shown to relieve the immunosuppressive tumor microenvironment by reducing the number of immunosuppressive macrophages (CD206+ and CX3CR1+).[1] This enhances the infiltration and expansion of anti-tumor immune cells like dendritic cells, cytotoxic T cells, and natural killer cells.[1] Mechanistically, TREM2 inhibitors are believed to work by binding to the TREM2 receptor and blocking its activity, thereby altering the behavior of myeloid cells such as microglia and macrophages.[2]
Q2: We are observing high cytotoxicity in our cell cultures with this compound. Is this expected?
Yes, cytotoxicity can be an expected outcome, particularly in cancer cell lines. This compound is a platinum-based compound derived from oxaliplatin, a known chemotherapy agent. Studies have shown that this compound has pro-apoptotic abilities and can inhibit DNA synthesis, leading to cell cycle arrest in the G1 phase. For example, in HCT-116 colorectal cancer cells, this compound at 0.8 μM induced apoptosis and increased the proportion of cells in the G1 phase.
Troubleshooting Steps:
-
Titrate Concentration: If unwanted cytotoxicity is observed in non-cancerous myeloid cells, perform a dose-response curve to find a concentration that inhibits TREM2 activity without significantly impacting cell viability.
-
Reduce Treatment Duration: Shorten the incubation time with the compound.
-
Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity to ensure the observed effects are specific to this compound.
Q3: We are seeing conflicting results in our cytokine assays after this compound treatment. Sometimes it's anti-inflammatory, and other times it seems pro-inflammatory. Why?
This variability is likely due to the complex and context-dependent role of TREM2 itself. The function of TREM2 is not universally pro- or anti-inflammatory; its signaling outcome depends on the cellular environment, the nature of the stimulus, and the disease context.
-
Anti-Inflammatory Role: TREM2 signaling can suppress pro-inflammatory responses. For instance, TREM2 can antagonize Toll-like receptor (TLR)-mediated inflammation and downregulate the transcription of genes for inflammatory cytokines like TNF-α and IL-1β. Therefore, inhibiting TREM2 with this compound in a context where TREM2's primary role is immunosuppressive (like in certain tumor microenvironments) could enhance inflammatory responses.
-
Pro-Inflammatory Role: Conversely, the soluble form of TREM2 (sTREM2) has been shown to trigger inflammatory responses through a mechanism independent of the full-length receptor. Additionally, in some contexts, TREM2 activation is required for microglia to adopt a pro-inflammatory, disease-associated phenotype (DAM). Inhibiting this activation could therefore appear as an anti-inflammatory effect.
Troubleshooting Steps:
-
Characterize Your Model: Understand the baseline inflammatory state of your cells or animal model. The effect of a TREM2 inhibitor will differ between a model stimulated with LPS (a potent inflammatory agent) versus one focused on debris clearance.
-
Profile a Panel of Cytokines: Do not rely on a single inflammatory marker. Measure a broad panel of both pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, TGF-β) to get a complete picture.
-
Consider the Stimulus: The nature of the activating ligand or stimulus (e.g., apoptotic neurons, amyloid-beta, bacterial components) can dictate the downstream signaling and functional outcome of TREM2 engagement.
Q4: Our phagocytosis assay results are inconsistent when using this compound. What could be the cause?
The role of TREM2 in phagocytosis is well-established but can be nuanced, leading to variable results upon its inhibition. Generally, TREM2 promotes the phagocytosis of apoptotic cells, amyloid-beta, and neuronal debris. Therefore, treatment with an inhibitor like this compound would be expected to decrease phagocytosis.
However, conflicting reports exist. For example, one study using antisense oligonucleotides (ASOs) to acutely reduce Trem2 levels found an increase in microglial phagocytosis and a reduction in amyloid deposition in a mouse model of Alzheimer's disease. This suggests that the timing and method of TREM2 modulation are critical.
Troubleshooting Steps:
-
Standardize Phagocytic Substrate: Ensure your substrate (e.g., pHrodo E. coli bioparticles, fluorescently labeled amyloid-beta, apoptotic cells) is prepared consistently between experiments.
-
Optimize Effector-to-Target Ratio: The ratio of microglia to the phagocytic substrate can significantly impact results. Titrate this ratio to find an optimal window for detecting changes.
-
Control for Cell Health: Ensure that the observed effects on phagocytosis are not a secondary consequence of cytotoxicity. Run parallel viability assays.
-
Consider the Signaling Pathway: TREM2-dependent phagocytosis requires the activation of SYK, PI3K, and PLCγ. Confirm that your experimental model has these pathways intact and that this compound is indeed modulating this signaling cascade.
Quantitative Data Summary
The following tables summarize quantitative data reported in studies involving this compound and the general function of TREM2.
Table 1: In Vitro Effects of this compound on HCT-116 Cells
| Parameter | Concentration | Duration | Result | Source |
|---|---|---|---|---|
| Cell Cycle | 0.8 µM | 72 h | Increased cells in G1 phase from 24.81% to 48.96% |
| Apoptosis | 0.8 µM | 72 h | Induced early (5.17%) and late (30.9%) apoptosis | |
Table 2: In Vivo Effects of this compound in a Murine Colorectal Cancer Model (MC38)
| Parameter | Dosage | Treatment Schedule | Result | Source |
|---|
| Tumor Volume | 1.5 mg Pt/kg | Single dose, measured over 15 days | Suppressed tumor growth to 185.75 mm³ | |
Table 3: General Effects of TREM2 Modulation on Phagocytosis
| Cell Type | Modulation Method | Effect on Phagocytosis of Apoptotic Neurons | Source |
|---|---|---|---|
| BV2 Microglia | shRNA knockdown of TREM2 | Reduced phagocytosis | |
| BV2 Microglia | Anti-TREM2 blocking mAb | Decreased phagocytosis by ~35-38% | |
| HMC3 Microglia | TREM2 Overexpression | Increased phagocytosis |
| HMC3 Microglia | TREM2 Knockdown | Decreased phagocytosis | |
Key Experimental Protocols
1. Phagocytosis Assay using pHrodo E. coli Bioparticles
-
Objective: To quantify the phagocytic capacity of microglia following treatment with this compound.
-
Methodology:
-
Culture primary microglia or a microglial cell line (e.g., BV2) on 24-well plates.
-
Treat cells with the desired concentration of this compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
As a negative control, pre-incubate a set of wells with Cytochalasin D (an inhibitor of actin polymerization) for 30 minutes.
-
Add pHrodo Green E. coli Bioparticles Conjugate (e.g., 50 µ g/well ) to the cells.
-
Incubate for 1-2 hours at 37°C. The pH-sensitive dye fluoresces brightly in the acidic environment of the phagosome.
-
Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope. The percentage of fluorescent cells or the mean fluorescence intensity corresponds to the level of phagocytosis.
-
2. Western Blot for TREM2 Expression
-
Objective: To confirm that this compound treatment reduces TREM2 protein levels.
-
Methodology:
-
Culture THP-1-derived macrophages or other relevant myeloid cells.
-
Treat cells with this compound (e.g., 1 µM) or vehicle for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against TREM2 overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and imaging system. Normalize TREM2 band intensity to a loading control like GAPDH or β-actin.
-
Visual Guides: Pathways and Workflows
Caption: Canonical TREM2 signaling cascade and the intervention point of this compound.
Caption: A logical workflow for troubleshooting conflicting results in this compound experiments.
References
Technical Support Center: Enhancing the Bioavailability of Trem2-IN-1 for Animal Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Trem2-IN-1 in animal studies. Given that this compound is a conjugate of oxaliplatin and artesunate, it likely shares the bioavailability challenges of its parent compounds, primarily poor aqueous solubility and potentially low permeability.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: this compound is a conjugate of oxaliplatin and artesunate. Both parent compounds are known to have poor oral bioavailability. Oxaliplatin exhibits low aqueous solubility and poor intestinal membrane permeability.[1][2] Artesunate and other artemisinin derivatives also suffer from low water solubility. Therefore, it is highly probable that this compound, as a larger conjugate molecule, also exhibits poor solubility and/or permeability, limiting its absorption after oral administration. For intravenous administration, poor aqueous solubility can also present significant formulation challenges.
Q2: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A2: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Pharmaceutical Approaches: These focus on modifying the drug's physical properties or its formulation.
-
Pharmacokinetic Boosting: This involves co-administering a second agent that inhibits the metabolic enzymes or efflux transporters responsible for the low bioavailability of the primary drug.[2][3][4]
For this compound, focusing on pharmaceutical approaches is the most direct strategy for initial in vivo studies.
Q3: The vendor datasheet for this compound only lists solubility in DMSO. How can I prepare a formulation suitable for in vivo administration?
A3: While DMSO is a common solvent for initial stock solutions, it is generally not suitable for direct in vivo administration at high concentrations due to potential toxicity. The information that this compound is soluble in DMSO is a good starting point. A common strategy is to prepare a concentrated stock solution in DMSO and then dilute it into a more biocompatible vehicle for administration. However, it is crucial to ensure the compound does not precipitate upon dilution.
Troubleshooting and Formulation Guides
Problem 1: this compound precipitates out of solution when preparing for administration.
Possible Cause: The aqueous component of your vehicle is too high, causing the poorly soluble this compound to crash out of the solution that was initially made in a stronger organic solvent.
Solutions:
-
Optimize Co-solvent Systems: A mixture of solvents can be used to maintain solubility. Common co-solvents for in vivo studies include polyethylene glycol (PEG), propylene glycol (PG), ethanol, and Cremophor EL. It is essential to perform solubility testing in various co-solvent mixtures to find an optimal and safe formulation.
-
Utilize Surfactants: Surfactants like Tween 80 (polysorbate 80) or Solutol HS 15 can help to form micelles that encapsulate the drug, keeping it in solution in an aqueous environment.
-
Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, increasing their apparent water solubility.
-
Consider Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid.
Problem 2: High variability in experimental results between animals.
Possible Cause: Inconsistent dosing due to a non-homogenous formulation (e.g., suspension) or variable absorption due to the compound's poor biopharmaceutical properties.
Solutions:
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. Using a micronized or nanosized form of the compound can improve suspension stability and dose consistency.
-
Standardize Administration Protocol: For oral gavage, ensure consistent technique and consider the fasting state of the animals, as food can significantly impact the absorption of some drugs.
-
Improve Solubility and Dissolution Rate: A clear, stable solution is the gold standard for consistent dosing. Prioritize developing a solubilized formulation using the methods described in the previous section. Enhanced solubility and a faster dissolution rate in the gastrointestinal tract will lead to more predictable absorption.
Data Presentation: Formulation Components for Poorly Soluble Drugs
| Formulation Strategy | Key Excipients | Mechanism of Action | Suitable Administration Routes | References |
| Co-solvent Systems | Polyethylene Glycol (PEG 300, PEG 400), Propylene Glycol (PG), Ethanol, Glycerol | Reduces the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds. | Oral, Intravenous (with caution and appropriate dilution) | |
| Surfactant-based Systems (Micellar Solutions) | Tween 80 (Polysorbate 80), Cremophor EL, Solutol HS 15 | Form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media. | Oral, Intravenous | |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity. | Oral, Intravenous | |
| Lipid-Based Formulations | Labrafil®, Labrasol®, Cremophor®, Vegetable Oils (e.g., sesame, corn) | Enhances lymphatic absorption and can form emulsions or microemulsions in the GI tract to improve dissolution and absorption. | Primarily Oral | |
| Particle Size Reduction | N/A (process-based) | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Oral (suspensions) |
Experimental Protocols
Protocol 1: Screening for Suitable Solubilizing Excipients
Objective: To identify a suitable vehicle for the in vivo administration of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Tween 80 (Polysorbate 80)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a series of potential vehicle formulations (see table below for examples).
-
In separate microcentrifuge tubes, add a small volume of the this compound stock solution to each of the prepared vehicles to achieve the desired final concentration for your study.
-
Vortex each mixture thoroughly for 1-2 minutes.
-
Visually inspect for any precipitation immediately after mixing and after a set period (e.g., 30 minutes, 1 hour) at room temperature.
-
For promising formulations, consider further stability testing at 4°C and 37°C.
Example Vehicle Formulations for Screening:
| Vehicle Composition | Ratio (v/v/v) |
| PEG 400 / Tween 80 / Saline | 10:10:80 |
| PEG 400 / PG / Saline | 40:10:50 |
| 30% HP-β-CD in Water | N/A |
| DMSO / PEG 400 / Tween 80 / Saline | 5:30:5:60 |
Protocol 2: Preparation of a Co-solvent Formulation for Intravenous Injection
Objective: To prepare a clear, sterile solution of this compound for intravenous administration in mice.
Materials:
-
This compound
-
Sterile DMSO
-
Sterile Polyethylene glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptically weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of sterile DMSO.
-
Add sterile PEG 400 to the solution and mix well. A common ratio to start with is 1:4 (DMSO:PEG 400).
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. A typical final formulation might be 10% DMSO, 40% PEG 400, and 50% saline.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Administer to animals immediately or store appropriately as determined by stability studies.
Note: The final concentration of DMSO and other organic solvents should be kept as low as possible to avoid toxicity. Always perform a tolerability study in a small group of animals before proceeding with the main experiment.
Mandatory Visualizations
Caption: Simplified TREM2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for developing and evaluating a suitable in vivo formulation for this compound.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Limitations of using Trem2-IN-1 in chronic neuroinflammation models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Trem2-IN-1 in chronic neuroinflammation models. The information is based on the known mechanism of this compound and the broader understanding of TREM2 biology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a small molecule inhibitor of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2).[1] It is derived from oxaliplatin and artesunate.[1] Its primary mechanism of action is the inhibition of TREM2 expression.[1] Additionally, it has been shown to have pro-apoptotic capabilities and can induce cell cycle arrest in the G1 phase in certain cancer cell lines.[1]
Q2: Are there published studies on the use of this compound in chronic neuroinflammation models?
As of the latest literature review, published studies on this compound have primarily focused on its application in cancer models, where it has been shown to relieve the immunosuppressive tumor microenvironment.[1] There is a lack of specific studies detailing the use and effects of this compound in in vivo models of chronic neuroinflammation. Therefore, its efficacy and limitations in this context are not yet well-defined.
Q3: What is the general role of TREM2 in neuroinflammation?
TREM2 is a receptor expressed on microglia, the resident immune cells of the central nervous system. It plays a complex and often context-dependent role in neuroinflammation. TREM2 is involved in:
-
Microglial activation and survival: TREM2 signaling is crucial for the activation, proliferation, and survival of microglia in response to injury or disease.
-
Phagocytosis: It mediates the phagocytic clearance of apoptotic cells, myelin debris, and amyloid-beta plaques.
-
Modulation of inflammatory responses: TREM2 can have both pro- and anti-inflammatory effects. It can suppress pro-inflammatory cytokine production in some contexts, while its soluble form (sTREM2) may promote inflammatory responses.
Given this dual role, both inhibition and activation of TREM2 are being explored as therapeutic strategies, and the net effect is likely dependent on the specific disease context and timing of the intervention.
Q4: What are the potential off-target effects of this compound?
This compound is a conjugate of oxaliplatin and artesunate. Both of these parent compounds have known biological activities. Oxaliplatin is a platinum-based chemotherapy agent that can induce DNA damage, and artesunate has anti-malarial and anti-cancer properties. Researchers should consider the possibility that observed effects may be, in part, due to the independent actions of these components or their metabolites, and not solely due to TREM2 inhibition.
Troubleshooting Guide
Unexpected or Inconsistent In Vitro Results
| Observed Problem | Potential Cause | Suggested Solution |
| High levels of microglial cell death at expected active concentrations. | This compound has known pro-apoptotic effects, potentially due to its oxaliplatin component. | Perform a dose-response curve to determine the therapeutic window for TREM2 inhibition versus cytotoxicity. Use lower concentrations for longer incubation times. Include viability assays (e.g., LDH, Calcein AM/EthD-1) in all experiments. |
| No change in TREM2 expression after treatment. | The cell type used may not express TREM2 at high enough levels. The concentration or incubation time may be insufficient. | Confirm TREM2 expression in your specific microglial cell line or primary culture using qPCR or Western blot. Optimize the concentration and duration of this compound treatment. |
| Contradictory effects on inflammatory cytokine expression (e.g., both up- and down-regulation). | The complex role of TREM2 in modulating inflammatory pathways. Potential off-target effects of the compound. | Analyze a broad panel of cytokines. Consider co-stimulation with inflammatory stimuli (e.g., LPS) to polarize microglia and assess the effect of this compound on specific activation states. |
Challenges in In Vivo Chronic Neuroinflammation Models
| Observed Problem | Potential Cause | Suggested Solution |
| Lack of therapeutic effect or worsening of pathology. | The timing of TREM2 inhibition may be critical. In some stages of neuroinflammation, TREM2's phagocytic and anti-inflammatory functions may be neuroprotective. | Design studies with treatment initiation at different stages of the disease model (e.g., early vs. late intervention). Include comprehensive behavioral and histological endpoints. |
| Difficulty in confirming target engagement in the brain. | Poor brain penetrance of this compound. Insufficient dosage. | Assess the pharmacokinetic properties of this compound, including its ability to cross the blood-brain barrier. Measure TREM2 expression levels in brain tissue from treated animals via qPCR or immunohistochemistry. |
| Systemic toxicity observed in treated animals. | The oxaliplatin component of this compound can have systemic toxicity. | Conduct preliminary dose-finding studies to establish a maximum tolerated dose. Monitor animal health closely (body weight, general appearance, etc.). Include vehicle-treated control groups. |
Data Presentation
Table 1: Hypothetical In Vitro Cytokine Profiling of this compound Treated Microglia
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 150 ± 12 | 80 ± 7 | 25 ± 3 |
| LPS (100 ng/mL) | 1200 ± 98 | 650 ± 55 | 50 ± 6 |
| This compound (1 µM) + LPS | 850 ± 75 | 480 ± 42 | 40 ± 5 |
| This compound (5 µM) + LPS | 600 ± 51 | 320 ± 28 | 35 ± 4 |
This table illustrates how to present data on the effect of this compound on inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated microglia.
Table 2: Example In Vivo Outcome Measures in a Chronic Neuroinflammation Model
| Treatment Group | Microglial Activation (Iba1+ cells/mm²) | Neuronal Loss (NeuN+ cells/mm²) | Behavioral Score |
| Sham | 50 ± 8 | 300 ± 25 | 1.2 ± 0.3 |
| Disease Model + Vehicle | 250 ± 30 | 150 ± 18 | 4.5 ± 0.6 |
| Disease Model + this compound (1 mg/kg) | 200 ± 25 | 170 ± 20 | 4.1 ± 0.5 |
| Disease Model + this compound (5 mg/kg) | 180 ± 22 | 185 ± 21 | 3.8 ± 0.4 |
This table provides a template for summarizing key histological and behavioral outcomes from an in vivo study.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Microglial Activation
-
Cell Culture: Plate primary microglia or a microglial cell line (e.g., BV-2) in 24-well plates.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 2 hours.
-
Stimulation: Add a pro-inflammatory stimulus such as LPS (100 ng/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate for 24 hours.
-
Sample Collection:
-
Collect the supernatant for cytokine analysis (e.g., ELISA or multiplex assay).
-
Lyse the cells for RNA extraction (for qPCR analysis of inflammatory gene expression) or protein extraction (for Western blot analysis of TREM2 and signaling proteins).
-
-
Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTS or LDH) to assess the cytotoxicity of the treatment concentrations.
Visualizations
Caption: TREM2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for testing this compound in a chronic neuroinflammation model.
References
Technical Support Center: Minimizing Variability in TREM2 Functional Assays
Welcome to the technical support center for TREM2 functional assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments. Whether you are investigating TREM2 signaling, screening for modulators like Trem2-IN-1, or characterizing TREM2 function in disease models, this guide provides detailed answers to common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common sources of variability in cell-based TREM2 functional assays?
A1: Variability in TREM2 functional assays can arise from multiple factors, often categorized as biological, technical, or analytical.
-
Biological Variability:
-
Cell Line Integrity: Use of high-passage number cells can lead to genetic drift and altered TREM2 expression or signaling capacity. It is crucial to use low-passage cells and perform regular cell line authentication.
-
Cell Health and Density: Cell viability should be consistently high (>95%). Variations in cell seeding density can significantly impact results, as cell-to-cell contact can influence signaling pathways. Over-confluent or under-confluent cultures will respond differently to stimuli.[1][2]
-
Endogenous TREM2/DAP12 Levels: The expression levels of TREM2 and its signaling partner DAP12 can vary between cell lines and even within a population.[3] For reporter assays, stable cell lines with consistent expression are recommended.
-
-
Technical Variability:
-
Reagent Quality and Handling: Inconsistent quality of reagents such as ligands (e.g., lipids, ApoE, Aβ oligomers), antibodies, and inhibitors (e.g., this compound) is a major source of variability.[4] Ensure proper storage and handling, and perform quality control on each new batch. This compound, for instance, should be properly dissolved and used at a consistent final solvent concentration.[5]
-
Assay Protocol Execution: Minor deviations in incubation times, temperatures, washing steps, and pipetting technique can introduce significant errors. Automation can help minimize this variability.
-
Plate Effects: "Edge effects" in microplates are common, where wells on the edge of the plate behave differently from interior wells due to temperature and evaporation gradients. It is recommended to avoid using the outer wells for experimental samples or to fill them with a buffer.
-
-
Analytical Variability:
-
Signal-to-Noise Ratio: A low signal-to-noise ratio can make it difficult to distinguish a true biological effect from background noise. Optimization of antibody concentrations, substrate incubation times, and instrument settings is critical.
-
Q2: My phagocytosis assay results are inconsistent. What should I check?
A2: Phagocytosis assays are complex multi-step processes prone to variability. Here are key parameters to troubleshoot:
-
Substrate Preparation: The nature of the phagocytic substrate (e.g., apoptotic neurons, myelin debris, Aβ oligomers) is critical. Ensure the preparation is consistent batch-to-batch. For Aβ, the oligomerization state must be carefully controlled as TREM2 may preferentially bind to oligomeric forms.
-
Cell State: Microglial activation state significantly influences their phagocytic capacity. Ensure that your cell culture conditions are standardized and do not inadvertently activate or deactivate the cells before the assay.
-
Assay Timing: The kinetics of phagocytosis can vary. Perform a time-course experiment to determine the optimal endpoint where you can see a clear difference between your experimental conditions without reaching saturation.
-
Quantification Method: Both microscopy-based and flow cytometry-based readouts have their own sources of error. For microscopy, ensure unbiased field selection and consistent image analysis parameters. For flow cytometry, set clear gates and compensate for spectral overlap.
Below is a table summarizing common issues and solutions for phagocytosis assays.
| Issue | Potential Cause | Troubleshooting Step |
| High background (non-specific uptake) | Substrate is sticky; cells are "leaky" or dead. | Include a control at 4°C to measure passive uptake. Check cell viability. Use blocking agents like BSA. |
| Low phagocytic activity | Cells are unhealthy; substrate is not recognized; TREM2 signaling is compromised. | Verify cell health and TREM2/DAP12 expression. Confirm substrate quality. Check for presence of necessary co-factors (e.g., ApoE). |
| High well-to-well variability | Inconsistent cell seeding; uneven substrate application; edge effects. | Use a multichannel pipette for seeding and substrate addition. Avoid outer wells of the plate. Ensure even mixing of substrate before adding to wells. |
| Inconsistent results between experiments | Variation in substrate batches; different cell passages; minor protocol deviations. | Qualify each new batch of substrate. Use cells within a narrow passage range. Adhere strictly to a detailed, written protocol. |
Q3: How can I optimize my TREM2 signaling assay, for example, when measuring Syk phosphorylation?
A3: Measuring the phosphorylation of downstream effectors like Syk is a reliable readout of TREM2 activation. To minimize variability:
-
Establish a Clear Time Course: The phosphorylation of Syk is often transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) after ligand stimulation to identify the peak response time.
-
Optimize Ligand Concentration: Use a dose-response curve to determine the optimal concentration of your TREM2 ligand. The goal is to find a concentration that gives a robust signal without causing toxicity or non-specific effects.
-
Control for Basal Phosphorylation: Serum starvation or pre-incubation in a low-serum medium before stimulation can help reduce basal signaling and improve the signal window.
-
Use Appropriate Controls:
-
Negative Control: Unstimulated cells to measure basal Syk phosphorylation.
-
Vehicle Control: Cells treated with the vehicle used to dissolve the ligand or inhibitor (e.g., DMSO).
-
Positive Control: A known activator of the pathway to ensure the assay is working.
-
Inhibitor Control: For inhibitor studies (like with this compound), include a condition with the inhibitor alone to check for effects on basal signaling.
-
Here is a table outlining recommended antibody concentrations for an optimized sTREM2 ELISA, which can be adapted for other immunoassays.
| Parameter | Optimized Concentration | Impact |
| Capture Antibody | 15.63 ng/ml | Improves signal-to-noise ratio. |
| Detection Antibody | 0.125 µg/ml | Enhances assay performance. |
| Secondary Antibody | 0.0625 µg/ml | Renders a lower background and higher signal-to-noise ratio. |
Key Experimental Protocols & Workflows
TREM2 Signaling Pathway
Ligand binding to TREM2 initiates a signaling cascade through its association with the adaptor protein DAP12. This leads to the phosphorylation of DAP12's ITAM motif by Src family kinases, which in turn recruits and activates spleen tyrosine kinase (Syk). Activated Syk triggers multiple downstream pathways, including PI3K/Akt, ERK, and PLCγ2, which collectively regulate microglial survival, proliferation, phagocytosis, and inflammatory responses.
General Workflow for a TREM2 Functional Assay
The following diagram outlines a generalized workflow for conducting a cell-based TREM2 functional assay, such as testing an inhibitor like this compound. Following a standardized workflow is essential for minimizing variability.
Protocol: TREM2-Mediated Syk Phosphorylation Assay (Western Blot)
This protocol provides a method for assessing TREM2 signaling by measuring the phosphorylation of Syk in a microglial cell line.
Materials:
-
Microglial cell line (e.g., BV-2, iPSC-derived microglia)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
TREM2 ligand (e.g., phosphatidylserine liposomes)
-
This compound or other inhibitor (dissolved in DMSO)
-
Ice-cold PBS with phosphatase and protease inhibitors
-
RIPA lysis buffer with inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-total-Syk, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture: Plate microglia in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Add this compound (e.g., 1 µM final concentration) or vehicle (DMSO) to the appropriate wells. Incubate for 1 hour at 37°C.
-
Ligand Stimulation: Add the TREM2 ligand to the wells at a pre-determined optimal concentration. Incubate for the peak response time (e.g., 15 minutes) at 37°C.
-
Cell Lysis: Immediately after incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS containing inhibitors. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with anti-phospho-Syk primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total Syk and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Syk signal to the total Syk signal, and then to the loading control.
References
- 1. TREM2 triggers microglial density and age‐related neuronal loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREM2 Protein Expression Changes Correlate with Alzheimer's Disease Neurodegenerative Pathologies in Post‐Mortem Temporal Cortices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A split-luciferase complementation, real-time reporting assay enables monitoring of the disease-associated transmembrane protein TREM2 in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cell Line-Specific Responses to Trem2-IN-1 Treatment
Welcome to the technical support center for Trem2-IN-1, a potent inhibitor of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a TREM2 inhibitor derived from oxaliplatin and artesunate.[1] It functions by inhibiting the TREM2 signaling pathway, which plays a crucial role in the function of various myeloid cells, including macrophages and microglia.[1] In the context of cancer, this compound has been shown to relieve the immunosuppressive tumor microenvironment and enhance the efficacy of chemical anticancer treatments.[1] It can deter tumor growth by reducing the number of immunosuppressive macrophages and promoting the infiltration of immunostimulatory dendritic cells, cytotoxic T cells, and natural killer cells.[1]
Q2: In which cell lines has this compound been tested, and what are the general observations?
A2: this compound has been evaluated in several human cancer cell lines, demonstrating varying degrees of cytotoxicity. For instance, it has shown high potency in the colorectal cancer cell line HCT-116.[1] It has also been shown to inhibit the expression of TREM2 in THP-1-derived macrophages. The sensitivity of a given cell line to this compound is expected to correlate with its expression level of TREM2 and its dependence on the TREM2 signaling pathway for survival and proliferation.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.
Q4: What are the expected cellular effects of this compound treatment?
A4: The cellular effects of this compound can be cell-type dependent. In cancer cell lines like HCT-116, treatment with this compound has been shown to inhibit the G1 phase of the cell cycle and induce apoptosis. In myeloid cells such as macrophages, it can inhibit the expression of TREM2. The downstream effects of TREM2 inhibition can include alterations in phagocytosis, cytokine production, and cell survival.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observed inhibitory effect | 1. Low TREM2 expression in the cell line: The cell line may not express TREM2 or expresses it at very low levels. | - Confirm TREM2 expression in your cell line of interest using Western blot or qPCR before starting the experiment. - Choose a cell line known to have high TREM2 expression for initial experiments. |
| 2. Suboptimal inhibitor concentration: The concentration of this compound used may be too low to elicit a response. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations around the published IC50 values. | |
| 3. Inhibitor degradation: this compound may be unstable in the cell culture medium over long incubation periods. | - Prepare fresh working solutions of this compound for each experiment. - Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles. | |
| High background cytotoxicity in control wells | 1. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high for the specific cell line. | - Ensure the final DMSO concentration is as low as possible, ideally below 0.1%, and not exceeding 0.5%. - Always include a vehicle control with the same DMSO concentration to assess its effect on cell viability. |
| 2. Cell culture conditions: Suboptimal cell culture conditions can make cells more sensitive to any treatment. | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. - Use appropriate cell seeding densities to avoid overgrowth or nutrient depletion. | |
| Inconsistent results between experiments | 1. Variability in cell passage number: Cell characteristics can change with increasing passage number. | - Use cells within a consistent and low passage number range for all experiments. |
| 2. Inconsistent inhibitor preparation: Variations in the preparation of stock and working solutions can lead to different effective concentrations. | - Follow a standardized protocol for preparing and diluting this compound. - Ensure the stock solution is completely dissolved before making dilutions. | |
| 3. Assay variability: Technical variations in the experimental procedure can introduce inconsistencies. | - Ensure accurate and consistent pipetting. - Use appropriate controls and replicates for each experiment. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) of this compound in different human cell lines after 72 hours of treatment.
| Cell Line | Cell Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 0.84 |
| HepG2 | Hepatocellular Carcinoma | 7.32 |
| PANC-1 | Pancreatic Carcinoma | 5.26 |
| U87-MG | Glioblastoma | 22.23 |
| HK-2 | Normal Kidney | 16.29 |
Data sourced from MedchemExpress.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the powder in sterile DMSO to a stock concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 821.36 g/mol ), add 121.75 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Western Blot for TREM2 Expression
-
Cell Lysis:
-
After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TREM2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Mandatory Visualizations
References
Validation & Comparative
A Guide to a Multi-Faceted Negative Control Strategy for Trem2-IN-1 Experiments
For researchers, scientists, and drug development professionals investigating the novel TREM2 inhibitor, Trem2-IN-1, establishing a robust negative control strategy is paramount to generating valid and interpretable data. As a conjugate of oxaliplatin and artesunate, the unique structure of this compound necessitates a multi-pronged approach to control for off-target effects and ensure that observed biological activities are a direct result of TREM2 inhibition.
This guide provides a comprehensive comparison of recommended negative controls for both in vitro and in vivo experiments involving this compound. It outlines detailed experimental protocols and presents key data in a clear, comparative format.
The Challenge of a Single Negative Control
Ideally, a negative control for a small molecule inhibitor is a structurally analogous compound that is devoid of biological activity against the intended target. However, a commercially available, validated inactive analog of this compound has not been identified in the scientific literature. Therefore, a more comprehensive control strategy is required to dissect the on-target versus off-target effects of this conjugate drug.
Recommended Negative Control Strategy
The most rigorous approach involves a combination of the following controls:
-
Vehicle Control: This is the most fundamental control and accounts for any effects of the solvent used to dissolve this compound.
-
Individual Components (Oxaliplatin and Artesunate): Testing oxaliplatin and artesunate separately is crucial to determine if the observed effects of this compound are due to the individual actions of its constituent parts rather than the conjugate's specific inhibition of TREM2.
-
Unconjugated Linker (if available): If the linker used to conjugate oxaliplatin and artesunate is available, it should be tested to rule out any independent biological activity.
-
Structurally Unrelated TREM2 Inhibitor (Optional): As a positive control for TREM2-specific effects, a structurally different, well-characterized TREM2 inhibitor could be employed.
Comparative Data Summary
The following tables summarize hypothetical comparative data illustrating the expected outcomes when using the recommended negative control strategy in key cellular assays.
Table 1: Effect of this compound and Controls on TREM2 Expression in THP-1 Derived Macrophages
| Treatment (Concentration) | TREM2 Expression (Fold Change vs. Vehicle) | Statistical Significance (p-value) |
| Vehicle (DMSO) | 1.00 | - |
| This compound (1 µM) | 0.45[1] | < 0.01 |
| Oxaliplatin (1 µM) | 0.95 | > 0.05 |
| Artesunate (1 µM) | 0.98 | > 0.05 |
Table 2: Effect of this compound and Controls on Pro-inflammatory Cytokine (TNF-α) Secretion in LPS-stimulated Microglia
| Treatment (Concentration) | TNF-α Secretion (pg/mL) | Statistical Significance (p-value vs. LPS + Vehicle) |
| Vehicle (DMSO) | 50 | - |
| LPS (100 ng/mL) + Vehicle | 1250 | < 0.001 |
| LPS + this compound (1 µM) | 750 | < 0.01 |
| LPS + Oxaliplatin (1 µM) | 1200 | > 0.05 |
| LPS + Artesunate (1 µM) | 1150 | > 0.05 |
Experimental Protocols
In Vitro TREM2 Inhibition Assay in THP-1 Derived Macrophages
Objective: To determine the direct effect of this compound and control compounds on TREM2 protein expression.
Methodology:
-
Cell Culture and Differentiation: Culture human THP-1 monocytes and differentiate them into macrophages by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment: Replace the medium with fresh RPMI-1640 containing the following treatments:
-
Vehicle (e.g., 0.1% DMSO)
-
This compound (1 µM)
-
Oxaliplatin (1 µM)
-
Artesunate (1 µM)
-
-
Incubation: Incubate the cells for 24 hours.
-
Analysis:
-
Western Blot: Lyse the cells and perform Western blot analysis to quantify TREM2 protein levels. Use an antibody specific for TREM2 and a loading control (e.g., β-actin or GAPDH).
-
Flow Cytometry: Alternatively, stain the cells with a fluorescently labeled anti-TREM2 antibody and analyze by flow cytometry to quantify cell surface TREM2 expression.
-
In Vitro Microglial Activation Assay
Objective: To assess the functional consequence of TREM2 inhibition by this compound on microglial inflammatory responses.
Methodology:
-
Cell Culture: Culture a murine microglial cell line (e.g., BV-2) or primary microglia.
-
Pre-treatment: Pre-treat the cells for 1 hour with:
-
Vehicle (e.g., 0.1% DMSO)
-
This compound (1 µM)
-
Oxaliplatin (1 µM)
-
Artesunate (1 µM)
-
-
Stimulation: Stimulate the cells with 100 ng/mL Lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response. Include an unstimulated vehicle control group.
-
Analysis:
-
ELISA: Collect the cell culture supernatant and perform an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6.
-
qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the gene expression of pro-inflammatory markers (e.g., Tnf, Il6, Nos2).
-
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo efficacy of this compound and appropriate controls in a murine tumor model.
Methodology:
-
Animal Model: Use a suitable mouse tumor model, for example, C57BL/6 mice bearing MC38 murine colorectal cancer cells.[1]
-
Treatment Groups: Randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle (e.g., 5% DMSO in saline, administered intraperitoneally)
-
This compound (e.g., 1.5 mg Pt per kg, single dose for 15 days)[1]
-
Oxaliplatin (at a molar equivalent dose to that in the this compound group)
-
Artesunate (at a molar equivalent dose to that in the this compound group)
-
-
Treatment Administration: Administer treatments according to the specified dosing schedule.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, Western blot for TREM2 expression).
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Conclusion
In the absence of a validated inactive analog, a comprehensive negative control strategy is essential for studying this compound. By systematically evaluating the effects of the vehicle and the individual components, oxaliplatin and artesunate, researchers can confidently attribute the observed biological activities to the specific TREM2-inhibitory function of the this compound conjugate. This rigorous experimental design will yield high-quality, reproducible data critical for advancing our understanding of TREM2's role in health and disease.
References
Tale of Two Signals: A Comparative Guide to Trem2-IN-1 and Anti-TREM2 Antibodies in Cellular Modulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct therapeutic strategies targeting the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2): the small molecule inhibitor Trem2-IN-1 and the class of anti-TREM2 monoclonal antibodies. This document outlines their contrasting mechanisms of action, summarizes key experimental data, and provides detailed methodologies for the cited experiments to support further research and development.
At a Glance: Contrasting Approaches to TREM2 Modulation
| Feature | This compound | Anti-TREM2 Antibodies |
| Primary Mechanism | TREM2 Inhibition | TREM2 Activation (Agonism) |
| Therapeutic Goal | Relieve immunosuppression in the tumor microenvironment | Enhance microglial function for neuroprotection |
| Primary Disease Target | Cancer (e.g., Colorectal Cancer) | Neurodegenerative Diseases (e.g., Alzheimer's Disease) |
| Reported Effects | Reduces immunosuppressive macrophages, promotes anti-tumor immune cells, inhibits tumor growth.[1] | Stimulates microglial proliferation and activation, promotes amyloid-beta plaque clearance, reduces neurotoxicity.[2][3] |
Mechanism of Action: Inhibition vs. Agonism
This compound and anti-TREM2 antibodies represent opposing strategies in modulating the TREM2 signaling pathway. This compound is a small molecule inhibitor designed to block TREM2 activity.[1][4] In the context of cancer, TREM2 expression on tumor-associated macrophages (TAMs) can create an immunosuppressive microenvironment. By inhibiting TREM2, this compound aims to remodel this environment to be more conducive to an anti-tumor immune response.
Conversely, anti-TREM2 antibodies are typically agonistic, meaning they are designed to activate the receptor. In neurodegenerative diseases like Alzheimer's, TREM2 activation on microglia is thought to be beneficial. It stimulates microglia to clear cellular debris and pathological protein aggregates, such as amyloid-beta plaques, and promotes their survival.
Below is a diagram illustrating the distinct downstream effects of TREM2 inhibition and activation.
Efficacy and Quantitative Data
The following tables summarize the reported efficacy of this compound and various anti-TREM2 antibodies based on available experimental data.
This compound Efficacy Data
| Parameter | Cell Line / Model | Concentration / Dose | Result | Reference |
| Cell Cycle Arrest | HCT-116 | 0.8 µM (72h) | Increased G1 phase cells from 24.81% to 48.96% | |
| Apoptosis | HCT-116 | 0.8 µM | Induced 5.17% early and 30.9% late apoptosis | |
| TREM2 Expression | THP-1 derived macrophages | 1 µM (24h) | Remarkable inhibition of TREM2 expression | |
| In Vivo Tumor Growth | C57BL/6 mice with MC38 colorectal cancer | 1.5 mg Pt/kg (single dose for 15 days) | Suppressed tumor volume to 185.75 mm³ |
Anti-TREM2 Antibody Efficacy Data
| Antibody | Parameter | Cell Line / Model | EC50 / Concentration | Result | Reference |
| AL002c | DAP12 Phosphorylation | Bone marrow-derived macrophages | 1 and 10 µg/mL | Induced DAP12 phosphorylation | |
| M07-TFN | p-Syk Activation | hTREM2-overexpressing HEK293 cells | Not specified | 30-fold increase in p-Syk over baseline | |
| M07-TFN | p-Syk Activation | Human microglia cells | Not specified | 4-fold increase in p-Syk over baseline | |
| Ab2 | TREM2 Signaling Activation | TREM2-DAP12 NFAT EGFP reporter cells | 117.1 nM | Concentration-dependent activation of TREM2 signaling | |
| Ab2 TVD-Ig | oAβ-lipid Phagocytosis | Microglia | ~0.31 nM | >100-fold improvement over bivalent IgG | |
| ATV:TREM2 | Microglia Proliferation | In vivo (mouse model) | Not specified | Increased microglia proliferation |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols and a generalized workflow for evaluating these compounds.
Key Experimental Protocols
This compound:
-
Cell Cycle Analysis: HCT-116 cells were treated with 0.8 µM of this compound for 72 hours. Post-treatment, cells were harvested, fixed, and stained with propidium iodide. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was then analyzed using flow cytometry.
-
Apoptosis Assay: HCT-116 cells were incubated with 0.8 µM of this compound. Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide apoptosis detection kit followed by flow cytometry analysis to distinguish between early and late apoptotic cells.
-
In Vivo Tumor Model: C57BL/6 mice were subcutaneously inoculated with MC38 murine colorectal cancer cells. Once tumors were established, mice were treated with a single dose of this compound (1.5 mg Pt per kg) for 15 days. Tumor volume was measured regularly to assess the efficacy of the treatment.
Anti-TREM2 Antibodies:
-
Syk/DAP12 Phosphorylation Assay: Human TREM2-overexpressing HEK293 cells or primary human microglia were treated with the anti-TREM2 antibody. Cell lysates were then collected and subjected to Western blotting or immunoprecipitation followed by Western blotting using antibodies specific for phosphorylated Syk (p-Syk) or phosphotyrosine to detect phosphorylated DAP12.
-
Phagocytosis Assay: Primary microglia were cultured and treated with an anti-TREM2 antibody. pHrodo-conjugated E. coli bioparticles or amyloid-beta oligomers were added to the culture. The uptake of these fluorescently labeled substrates by microglia was quantified using flow cytometry or fluorescence microscopy.
-
In Vivo Alzheimer's Disease Model: 5xFAD transgenic mice, which develop amyloid-beta plaques, were treated with anti-TREM2 antibodies. Following treatment, cognitive function was assessed through behavioral tests like the Barnes maze. Brain tissue was analyzed post-mortem using immunohistochemistry to quantify amyloid plaque load and microglial clustering around plaques.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of TREM2-modulating compounds.
Conclusion
This compound and anti-TREM2 antibodies exemplify the diverse therapeutic potential of targeting the TREM2 receptor. While this compound shows promise as a cancer immunotherapy by inhibiting TREM2 to reverse immunosuppression, agonistic anti-TREM2 antibodies are being actively investigated as a means to enhance the neuroprotective functions of microglia in Alzheimer's disease and other neurodegenerative conditions. The choice between these opposing strategies is entirely dependent on the pathological context and the desired therapeutic outcome. The data and protocols presented herein provide a foundation for researchers to navigate the complexities of TREM2 modulation and advance the development of novel therapeutics.
References
A Guide to Biochemical Assays for Confirming TREM2 Target Engagement: A Comparative Analysis of TREM2-IN-1 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biochemical and cellular assays crucial for confirming the target engagement of molecules targeting the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2). As a key player in neurodegenerative diseases and cancer, TREM2 has emerged as a significant therapeutic target. Here, we focus on TREM2-IN-1, a known inhibitor, and compare its characterization with other reported TREM2-targeting small molecules. This guide will delve into the experimental data, detailed methodologies, and the underlying signaling pathways.
TREM2 Signaling Pathway
TREM2 is a transmembrane receptor expressed on myeloid cells, including microglia in the central nervous system. Upon ligand binding, TREM2 associates with the adapter protein DAP12, leading to the phosphorylation of tyrosine residues within DAP12's immunoreceptor tyrosine-based activation motif (ITAM) by SRC family kinases. This phosphorylation event recruits and activates Spleen Tyrosine Kinase (SYK), which in turn initiates a downstream signaling cascade involving phosphatidylinositol 3-kinase (PI3K), and other signaling molecules, ultimately modulating cellular functions like phagocytosis, survival, and inflammation.[1][2][3][4]
References
- 1. AlphaLISA SureFire Ultra Human and Mouse Phospho-SYK (Tyr525/526) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel fully human high-affinity anti-TREM2 antibody shows efficacy in clinically relevant Alzheimer´s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREM2-mediated early microglial response limits diffusion and toxicity of amyloid plaques - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Validating the Specificity of Trem2-IN-1 Using TREM2 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
The Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a critical regulator of myeloid cell function, implicated in neurodegenerative diseases and cancer.[1] As such, small molecule inhibitors like Trem2-IN-1 are valuable tools for research and potential therapeutic development.[2] However, rigorous validation of an inhibitor's specificity is paramount to ensure that its observed biological effects are genuinely due to the inhibition of its intended target. This guide outlines a comprehensive strategy for validating the specificity of this compound by comparing its effects on wild-type (WT) cells with those on TREM2 knockout (KO) cells.
The cornerstone of specificity validation is the demonstration that the inhibitor's activity is lost in the absence of its target. Therefore, TREM2 knockout cells serve as the essential negative control. An inhibitor is considered specific if it elicits a biological response in cells expressing TREM2 (wild-type) but has no, or significantly diminished, effect in cells lacking TREM2 (knockout).[3][4]
Key Validation Assays
Three primary assays are crucial for validating the specificity of a TREM2 inhibitor:
-
Target Engagement & Downstream Signaling: Assessing the inhibition of the TREM2 signaling pathway.
-
Functional Modulation (Phagocytosis): Measuring the impact on a key TREM2-mediated cellular function.
-
Functional Modulation (Cytokine Production): Evaluating the effect on inflammatory responses regulated by TREM2.
Data Presentation: Comparative Analysis
The following tables summarize the expected outcomes from specificity validation experiments. The data is hypothetical but based on established principles of TREM2 function and inhibition.[3]
Table 1: Effect of this compound on Downstream TREM2 Signaling
| Cell Type | Treatment Condition | Phospho-Syk Levels (Relative to Untreated WT) |
| Wild-Type (WT) | Untreated | 100% |
| This compound (1 µM) | ⬇️ ~20% | |
| TREM2 KO | Untreated | ~100% (Basal) |
| This compound (1 µM) | ↔️ ~100% (No significant change) |
This table illustrates that this compound is expected to reduce the phosphorylation of Syk, a key downstream signaling molecule of TREM2, only in cells that express TREM2.
Table 2: Effect of this compound on Phagocytic Activity
| Cell Type | Treatment Condition | Phagocytic Index (% of cells) |
| Wild-Type (WT) | Untreated | 45% |
| This compound (1 µM) | ⬇️ 25% | |
| TREM2 KO | Untreated | 20% |
| This compound (1 µM) | ↔️ ~20% (No significant change) |
This table demonstrates that the inhibitor should reduce phagocytosis in WT cells, mimicking the phenotype of TREM2 KO cells. The inhibitor should have no further effect on the already reduced phagocytic capacity of KO cells.
Table 3: Effect of this compound on LPS-Induced Cytokine Production
| Cell Type | Treatment Condition | TNF-α Secretion (pg/mL) |
| Wild-Type (WT) | LPS (100 ng/mL) | 500 |
| LPS + this compound (1 µM) | ⬆️ 850 | |
| TREM2 KO | LPS (100 ng/mL) | 900 |
| LPS + this compound (1 µM) | ↔️ ~900 (No significant change) |
This table shows that inhibiting TREM2 in WT cells is expected to increase the pro-inflammatory response to a stimulus like LPS, reflecting the hyper-inflammatory phenotype of TREM2 KO cells. The inhibitor should not alter the already elevated cytokine production in KO cells.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Cell Culture
-
Cell Lines: Use a myeloid cell line such as human THP-1 monocytes or mouse BV2 microglia. Obtain both the wild-type (WT) line and a corresponding TREM2 knockout (KO) line, ideally generated using CRISPR-Cas9 for a clean genetic background.
-
Culture Conditions: Culture THP-1 monocytes in RPMI-1640 medium and BV2 microglia in DMEM, both supplemented with 10% FBS and 1% Penicillin-Streptomycin. For THP-1 monocytes, differentiate into a macrophage-like state using 100 nM PMA for 48 hours prior to experiments.
Western Blot for Phospho-Syk (p-Syk)
-
Objective: To determine if this compound inhibits the TREM2 downstream signaling cascade.
-
Procedure:
-
Plate WT and TREM2 KO cells at a density of 1x10^6 cells/well in a 6-well plate.
-
Pre-treat cells with this compound (1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate TREM2 signaling using an activating anti-TREM2 antibody (for WT cells) or a relevant ligand for 10 minutes.
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine total protein concentration using a BCA assay.
-
Separate 20 µg of total protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-Syk (Tyr525/526) and total Syk.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and quantify band intensity. Normalize p-Syk levels to total Syk.
-
Phagocytosis Assay
-
Objective: To assess if this compound affects the key TREM2 function of phagocytosis.
-
Procedure:
-
Plate WT and TREM2 KO cells at 5x10^4 cells/well in a 96-well plate.
-
Pre-treat cells with this compound (1 µM) or vehicle (DMSO) for 1 hour.
-
Add fluorescently labeled substrates (e.g., pHrodo E. coli bioparticles or fluorescently tagged apoptotic neuron debris) to the cells.
-
Incubate for 2-4 hours at 37°C to allow for phagocytosis.
-
Wash cells thoroughly with cold PBS to remove non-internalized particles.
-
Analyze the uptake of fluorescent particles using a high-content imager or flow cytometer.
-
The phagocytic index can be calculated as the percentage of cells that have internalized particles.
-
Cytokine Release Assay (ELISA)
-
Objective: To measure the effect of this compound on the inflammatory response.
-
Procedure:
-
Plate WT and TREM2 KO cells at 2x10^5 cells/well in a 24-well plate.
-
Pre-treat cells with this compound (1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) at 100 ng/mL for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Measure the concentration of the pro-inflammatory cytokine TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the TREM2 signaling pathway and the logical workflow for validating inhibitor specificity.
Caption: TREM2 signaling pathway and point of inhibition.
References
- 1. The microglial immunoreceptor tyrosine‐based motif‐Syk signaling pathway is a promising target of immunotherapy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Comparative Analysis of Trem2-IN-1 and TREM2 shRNA Knockdown: A Guide for Researchers
Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a critical transmembrane receptor primarily expressed on microglia, the resident immune cells of the central nervous system. It plays a pivotal role in various cellular functions, including phagocytosis, inflammation modulation, and cell survival.[1][2][3] Dysregulation of TREM2 signaling is strongly associated with neurodegenerative diseases, particularly Alzheimer's disease, making it a key target for therapeutic and research applications.[4][5]
This guide provides an objective comparison between two widely used methods for modulating TREM2 function: the pharmacological inhibitor Trem2-IN-1 and the genetic knockdown approach using short hairpin RNA (shRNA). We will delve into their mechanisms, present supporting experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate tool for their experimental needs.
Mechanism of Action: Inhibition vs. Suppression
The fundamental difference between this compound and TREM2 shRNA lies in their mechanism of action. This compound is a chemical compound that directly blocks the function of the TREM2 protein, while shRNA prevents the protein from being synthesized by targeting its messenger RNA (mRNA).
-
This compound: This small molecule, a conjugate of oxaliplatin and artesunate, functions as a direct TREM2 inhibitor. By binding to the TREM2 receptor, it likely prevents the conformational changes or ligand interactions necessary for downstream signaling, effectively blocking the receptor's activity. This approach offers rapid and often reversible control over TREM2 function.
-
TREM2 shRNA: This method utilizes the cell's own RNA interference (RNAi) machinery. A short hairpin RNA sequence, designed to be complementary to the TREM2 mRNA, is introduced into the cell, typically via a viral vector (e.g., lentivirus). This shRNA is processed into small interfering RNA (siRNA), which guides the RNA-induced silencing complex (RISC) to bind and cleave the target TREM2 mRNA. This degradation of mRNA prevents protein translation, leading to a stable and long-term reduction in TREM2 protein levels.
Comparative Analysis
The choice between a pharmacological inhibitor and a genetic knockdown tool depends on the specific research question, experimental model, and desired duration of the effect.
| Feature | This compound (Pharmacological Inhibitor) | TREM2 shRNA (Genetic Knockdown) |
| Target | TREM2 Protein | TREM2 mRNA |
| Effect | Inhibition of protein function | Reduction of protein expression level |
| Nature | Exogenous small molecule | Genetic modification |
| Onset of Action | Rapid (minutes to hours) | Slow (days, requires mRNA/protein turnover) |
| Reversibility | Generally reversible upon washout | Stable, long-term, or permanent (if integrated) |
| Control | Dose-dependent control over activity | Control over level of knockdown via shRNA design |
| Application | Acute functional studies, in vivo pharmacology | Chronic loss-of-function studies, target validation |
| Potential Off-Targets | Non-specific binding to other proteins | Silencing of unintended genes with similar sequences |
Experimental Data Summary
Quantitative data from published studies highlight the distinct biological outcomes of using this compound versus TREM2 knockdown.
Table 1: Reported Effects of this compound
| Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| HCT-116 Cells | 0.8 µM | Increased cells in G1 phase from 24.81% to 48.96% | |
| HCT-116 Cells | 0.8 µM | Induced apoptosis in 36.07% of cells (early + late) | |
| MC38 Tumor Mice | 1.5 mg Pt/kg | Suppressed tumor volume to 185.75 mm³ | |
| MC38 Tumor Mice | 1.5 mg Pt/kg | Reduced CD206+ and CX3CR1+ immunosuppressive macrophages |
Table 2: Reported Effects of TREM2 shRNA/siRNA Knockdown
| Cell Line/Model | Method | Observed Effect | Reference |
| Primary Mouse Microglia | shRNA Lentivirus | Significantly fewer microglia phagocytosed apoptotic neurons | |
| BV2 Microglia | shRNA | Increased TNF-α, IL-1β, and IL-6 production with stimulus | |
| Primary Microglia | siRNA | Decreased total STAT6 protein levels | |
| Primary Microglia | siRNA | Decreased phosphorylation of AKT (Thr308 and Ser473) | |
| BV2 Microglia | shRNA | Reduced activity of the TREM2 minimal promoter |
TREM2 Signaling Pathway and Points of Intervention
TREM2 signaling is crucial for microglial function. Upon ligand binding, TREM2 associates with the adaptor protein DAP12, leading to the recruitment and activation of Spleen tyrosine kinase (Syk). This initiates downstream cascades, including the PI3K/AKT pathway, which are vital for cell survival, proliferation, and phagocytosis. This compound acts at the receptor level, while shRNA prevents the receptor from being formed.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines for key experiments cited in the comparison.
Protocol 1: TREM2 Knockdown using shRNA Lentivirus
-
shRNA Vector Cloning: Design and clone shRNA sequences targeting TREM2 into a lentiviral expression vector (e.g., pLKO.1). Include a non-targeting shRNA control.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids (e.g., psPAX2, pMD2.G). Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Add the lentiviral supernatant to target cells (e.g., primary microglia or BV2 cells) with polybrene to enhance efficiency.
-
Selection: If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent 48 hours post-transduction to generate a stable knockdown cell line.
-
Validation of Knockdown:
-
mRNA Level: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure TREM2 mRNA levels, normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Level: Perform Western blot, flow cytometry, or immunocytochemistry using a validated TREM2 antibody to confirm a reduction in protein expression.
-
Protocol 2: Phagocytosis Assay
-
Cell Preparation: Plate TREM2 knockdown cells (from Protocol 1) or wild-type cells to be treated with this compound in a multi-well plate (e.g., 24-well).
-
Treatment (for inhibitor studies): Pre-incubate cells with the desired concentration of this compound or a vehicle control for a specified time.
-
Phagocytic Challenge: Add pH-sensitive fluorescent bioparticles (e.g., pHrodo™ E. coli BioParticles™) or fluorescently labeled apoptotic neurons/Aβ oligomers to the cells.
-
Incubation: Incubate for 1-3 hours at 37°C to allow for phagocytosis. Use a negative control where cells are pre-treated with an actin polymerization inhibitor like cytochalasin D.
-
Quantification:
-
Microscopy: Wash cells to remove non-internalized particles and capture images using a fluorescence microscope or live-cell imaging system (e.g., IncuCyte). Quantify the fluorescent signal per cell.
-
Flow Cytometry: Detach cells, wash, and analyze the fluorescent intensity on a flow cytometer to determine the percentage of phagocytic cells and the mean fluorescence intensity.
-
Protocol 3: Cytokine Secretion Assay (ELISA)
-
Cell Stimulation: Culture TREM2 knockdown or inhibitor-treated cells. Stimulate with a pro-inflammatory agent such as lipopolysaccharide (LPS) for a defined period (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA: Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations. Normalize results to the total protein content of the cells in each well if desired.
Experimental Workflow Comparison
A typical experiment to compare the effects of TREM2 modulation would follow parallel but distinct workflows for each method before converging at the analysis stage.
Conclusion
Both this compound and TREM2 shRNA are powerful tools for investigating the role of TREM2. The choice of method should be guided by the specific scientific objective.
-
This compound is ideal for studying the acute effects of TREM2 inhibition. Its rapid onset and reversibility allow for precise temporal control, making it suitable for pharmacological profiling and dissecting the immediate consequences of blocking TREM2 signaling.
-
TREM2 shRNA is the preferred method for investigating the long-term consequences of reduced TREM2 expression. It provides a stable and robust loss-of-function model, essential for studies on development, chronic disease progression, and validating phenotypes observed in genetic knockout models.
By understanding the distinct mechanisms, advantages, and limitations of each approach, researchers can design more targeted and insightful experiments to unravel the complex biology of TREM2.
References
- 1. TREM2 - Wikipedia [en.wikipedia.org]
- 2. TREM2 in CNS homeostasis and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trem2 promotes anti-inflammatory responses in microglia and is suppressed under pro-inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of TREM2 Confers Resilience to Synaptic and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TREM2 signaling, miRNA-34a and the extinction of phagocytosis [frontiersin.org]
TREM2 Modulation: A Head-to-Head Comparison of Inhibition vs. Agonism in Preclinical Models
A Comparative Guide for Researchers and Drug Development Professionals on the Dichotomous Roles of TREM2 in Oncology and Neurodegeneration
Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) has emerged as a critical immune receptor with a dual role in disease pathology, making it a compelling target for therapeutic intervention. In the tumor microenvironment, TREM2-expressing macrophages are often associated with an immunosuppressive phenotype that promotes tumor growth. Conversely, in the context of neurodegenerative diseases such as Alzheimer's, activation of TREM2 on microglia is believed to be neuroprotective. This guide provides a head-to-head comparison of two opposing therapeutic strategies targeting TREM2: inhibition for oncology applications, exemplified by the small molecule inhibitor Trem2-IN-1 and the antibody EOS-215, and agonism for neurodegenerative disorders, represented by the small molecule agonist VG-3927.
At a Glance: TREM2 Inhibitors vs. Agonists
| Feature | TREM2 Inhibition (e.g., this compound, EOS-215) | TREM2 Agonism (e.g., VG-3927) |
| Therapeutic Area | Oncology | Neurodegenerative Diseases (e.g., Alzheimer's) |
| Target Cell Population | Tumor-Associated Macrophages (TAMs) | Microglia |
| Mechanism of Action | Blocks TREM2 signaling to reprogram immunosuppressive macrophages and enhance anti-tumor immunity.[1] | Activates TREM2 signaling to promote microglial survival, phagocytosis, and a neuroprotective phenotype.[2] |
| Key In Vitro Effects | Inhibits efferocytosis, increases pro-inflammatory marker secretion.[1] | Promotes anti-inflammatory microglia activation, enhances phagocytosis of amyloid-beta.[2][3] |
| Key In Vivo Effects | Decreases tumor growth and metastasis, enhances efficacy of checkpoint inhibitors. | Reduces amyloid-beta plaques, suppresses neurodegeneration-associated biomarkers. |
In-Depth Analysis of Preclinical Data
TREM2 Inhibition for Cancer Therapy
This compound is a small molecule inhibitor derived from oxaliplatin and artesunate designed to relieve the immunosuppressive tumor microenvironment. Preclinical studies have demonstrated its potential in cancer therapy.
EOS-215 is a first-in-class human monoclonal antibody that acts as a TREM2 antagonist. It has a sub-nanomolar affinity for human, cynomolgus, and mouse TREM2.
Quantitative Preclinical Data for TREM2 Inhibitors:
| Compound | Assay | Result | Cell Line/Model |
| This compound | Cell Cycle Analysis (HCT-116 cells) | Increased G1 phase from 24.81% to 48.96% at 0.8 µM. | HCT-116 |
| This compound | Apoptosis Assay (HCT-116 cells) | Induced 5.17% early and 30.9% late apoptosis at 0.8 µM. | HCT-116 |
| This compound | TREM2 Expression (THP-1 derived macrophages) | Remarkably inhibited TREM2 expression at 1 µM. | THP-1 |
| This compound | In Vivo Tumor Growth (MC38 colorectal cancer model) | Suppressed tumor volume to 185.75 mm³ at 1.5 mg Pt/kg. | C57BL/6 mice |
| EOS-215 | Binding Affinity | Sub-nanomolar affinity to human, cyno, and mouse TREM2. | N/A |
| EOS-215 | In Vivo Metastasis (4T1 breast cancer model) | Decreased metastasis burden, enhanced with anti-PD-1. | 4T1 mouse model |
| EOS-215 | In Vivo Tumor Growth (CT26 colon cancer model) | Significantly delayed tumor growth when combined with anti-PD-1. | CT26 mouse model |
TREM2 Agonism for Neurodegenerative Diseases
VG-3927 is a first-in-class, potent, and selective small molecule TREM2 agonist that is brain-penetrant. It is currently in clinical development for Alzheimer's disease.
Quantitative Preclinical Data for TREM2 Agonists:
| Compound | Assay | Result | Cell Line/Model |
| VG-3927 | In Vitro Microglia Activation | Promoted anti-inflammatory microglia activation. | Human iPSC-derived tri-cultures |
| VG-3927 | In Vivo Amyloid Plaque Reduction (hTREM2-5xFAD mice) | Reduced pathological forms of Aβ after 6 weeks of oral dosing. | Humanized TREM2 amyloidosis mouse model |
| VG-3927 | In Vivo Biomarker Suppression | Suppressed a broad spectrum of neurodegeneration-associated biomarkers. | Human iPSC-derived tri-cultures |
| T2M-010 | SYK Phosphorylation (HEK-hTREM2/DAP12 cells) | Robust twofold increase in SYK phosphorylation. | HEK293 |
| T2M-010 | Microglial Phagocytosis | Promoted microglial phagocytosis. | Microglia |
Signaling Pathways: Inhibition vs. Agonism
The opposing therapeutic strategies of TREM2 inhibition and agonism are rooted in their differential effects on downstream signaling pathways.
TREM2 Agonism Signaling Pathway
TREM2 agonism, through ligand or agonist binding, leads to the phosphorylation of the ITAM motif in the associated adaptor protein DAP12 by SRC family kinases. This recruits and activates spleen tyrosine kinase (Syk), which in turn initiates a cascade of downstream signaling involving PI3K, Akt, and PLCγ. This pathway is crucial for promoting microglial survival, metabolic fitness, and phagocytic activity.
Caption: TREM2 Agonism Signaling Cascade.
TREM2 Inhibition Signaling Pathway
In the tumor microenvironment, TREM2 signaling in TAMs promotes an immunosuppressive phenotype. TREM2 inhibition aims to block this pathway, thereby preventing the downstream effects that lead to T-cell suppression and tumor growth. By blocking the initial TREM2 activation, the recruitment of Syk and subsequent signaling is abrogated, leading to a reprogramming of TAMs towards a more pro-inflammatory, anti-tumor state.
Caption: TREM2 Inhibition Signaling Cascade.
Experimental Protocols
Syk Phosphorylation Assay (for TREM2 Agonists)
This assay measures the activation of TREM2's downstream signaling partner, Syk.
-
Cell Culture: HEK293 cells co-expressing human TREM2 and its adaptor protein DAP12 (HEK293-hTREM2/DAP12) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with the TREM2 agonist (e.g., T2M-010) at various concentrations for a specified time (e.g., 1 hour).
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
Phospho-Syk Detection: The levels of phosphorylated Syk (at Tyr525/526) are quantified using an AlphaLISA SureFire Ultra assay kit according to the manufacturer's protocol.
-
Data Analysis: Results are expressed as a percentage relative to vehicle-treated control cells.
Macrophage Efferocytosis Assay (for TREM2 Inhibitors)
This assay assesses the ability of a TREM2 inhibitor to block the phagocytic clearance of apoptotic cells (efferocytosis) by macrophages, a key function of immunosuppressive TAMs.
-
Macrophage Preparation: Generate human monocyte-derived macrophages and culture them in appropriate media.
-
Induction of Apoptosis: Induce apoptosis in a target cell line (e.g., Jurkat cells) using a suitable method (e.g., UV irradiation or staurosporine treatment) and label them with a fluorescent dye (e.g., pHrodo).
-
Inhibitor Treatment: Pre-incubate the macrophages with the TREM2 inhibitor (e.g., EOS-215) at various concentrations.
-
Co-culture: Add the fluorescently labeled apoptotic cells to the macrophage culture and co-incubate for a defined period.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry to quantify the percentage of macrophages that have engulfed the apoptotic cells.
-
Data Analysis: Determine the IC50 value of the inhibitor for efferocytosis.
Conclusion
The contrasting roles of TREM2 in cancer and neurodegeneration underscore the importance of a nuanced, disease-specific approach to targeting this receptor. For cancer immunotherapy, TREM2 inhibitors like this compound and EOS-215 show promise in overcoming the immunosuppressive tumor microenvironment by reprogramming tumor-associated macrophages. In contrast, for neurodegenerative disorders such as Alzheimer's disease, TREM2 agonists like VG-3927 aim to enhance the neuroprotective functions of microglia.
The preclinical data presented in this guide highlight the potential of both strategies in their respective therapeutic areas. Further research and clinical development will be crucial to fully elucidate the therapeutic utility of modulating TREM2 activity and to translate these promising preclinical findings into effective treatments for patients. The distinct signaling pathways and functional outcomes associated with TREM2 inhibition and agonism provide a clear rationale for these divergent therapeutic strategies. Researchers and drug developers should carefully consider the specific pathological context when designing and evaluating novel TREM2-targeting compounds.
References
Cross-Validation of Trem2-IN-1's Efficacy: A Comparative Guide for Researchers
In the evolving landscape of cancer immunotherapy, targeting the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) has emerged as a promising strategy to counteract the immunosuppressive tumor microenvironment. This guide provides a comprehensive cross-validation of Trem2-IN-1, a novel small molecule TREM2 inhibitor, by comparing its performance with other TREM2-targeting approaches across various cancer models. Detailed experimental data, protocols, and pathway visualizations are presented to aid researchers in evaluating its potential for their specific applications.
This compound is a platinum(IV) complex derived from oxaliplatin and artesunate, designed to inhibit TREM2 and remodel the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[1] Its dual mechanism of action, combining direct cytotoxicity with immunomodulation, positions it as a unique chemoimmunotherapeutic agent.[1]
Performance of this compound in Preclinical Cancer Models
This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo settings. Its efficacy has been evaluated across a panel of human cancer cell lines and in a murine colorectal cancer model.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) after 72 hours of treatment are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 0.84 |
| HepG2 | Hepatocellular Carcinoma | 7.32 |
| PANC-1 | Pancreatic Carcinoma | 5.26 |
| U87-MG | Glioblastoma | 22.23 |
| Data sourced from MedchemExpress product information, citing Yang T, et al.[1] |
In Vitro Effects on Cell Cycle and Apoptosis
In HCT-116 human colorectal cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis.[1]
| Treatment | Concentration (µM) | Duration (h) | Effect |
| This compound | 0.8 | 72 | Increased cells in G1 phase from 24.81% to 48.96% |
| This compound | 0.8 | 72 | Induced early (5.17%) and late (30.9%) apoptosis |
| Data sourced from MedchemExpress product information, citing Yang T, et al.[1] |
In Vivo Efficacy
In a C57BL/6 mouse model bearing MC38 murine colorectal cancer, this compound effectively suppressed tumor growth with low systemic toxicity.
| Treatment | Dosage | Schedule | Tumor Volume (mm³) |
| This compound | 1.5 mg Pt per kg | Single dose for 15 days | 185.75 |
| Data sourced from MedchemExpress product information, citing Yang T, et al. |
Comparison with Other TREM2-Targeting Strategies
While direct comparative studies of this compound with other TREM2 inhibitors in the same cancer models are not yet available, we can evaluate its performance in the context of other TREM2-targeting strategies, such as monoclonal antibodies and genetic depletion.
| Therapeutic Strategy | Cancer Model(s) | Key Findings | Reference |
| This compound (Small Molecule Inhibitor) | MC38 Colorectal Cancer | Reduced tumor growth; decreased immunosuppressive macrophages (CD206+, CX3CR1+); increased immunostimulatory dendritic cells, cytotoxic T cells, and NK cells. | |
| Anti-TREM2 Monoclonal Antibody (PY314) | Various Solid Tumors (Phase I Clinical Trial) | Well-tolerated as a single agent and in combination with pembrolizumab; best response was stable disease in 39.3% of subjects. | |
| Anti-TREM2 Monoclonal Antibody (Preclinical) | Sarcoma and Colorectal Cancer Mouse Models | Combination with anti-PD-1 led to complete tumor rejection in all mice. | |
| Genetic Depletion of TREM2 | Glioblastoma Mouse Models | Decreased tumor growth and increased survival; enhanced the effectiveness of anti-PD-1 treatment. | |
| Genetic Depletion of TREM2 | Pancreatic Cancer Mouse Model | Accelerated tumor progression by enhancing pro-inflammatory macrophages and IL-1β-mediated inflammation. |
It is important to note that the role of TREM2 can be context-dependent, with its inhibition showing therapeutic benefit in some cancers while potentially promoting others, as seen in the pancreatic cancer model.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: TREM2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines (HCT-116, HepG2, PANC-1, U87-MG) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
MTT Assay: Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for formazan crystal formation.
-
Data Analysis: The absorbance is measured using a microplate reader, and the IC50 values are calculated by fitting the dose-response curves.
Cell Cycle Analysis
-
Cell Culture and Treatment: HCT-116 cells are cultured and treated with 0.8 µM this compound for 72 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Assay
-
Cell Culture and Treatment: HCT-116 cells are treated with 0.8 µM this compound for 72 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Tumor Xenograft Model
-
Animal Model: Female C57BL/6 mice are used for the study.
-
Tumor Cell Implantation: MC38 murine colorectal cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound (1.5 mg Pt per kg) according to the specified dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Conclusion
This compound presents a promising profile as a TREM2 inhibitor with both direct cytotoxic and immunomodulatory activities. Its efficacy in various cancer cell lines and a colorectal cancer model highlights its potential as a novel therapeutic agent. While direct comparative data with other TREM2 inhibitors is still needed, the existing preclinical evidence suggests that this compound warrants further investigation, particularly in combination with immune checkpoint inhibitors, to fully elucidate its therapeutic potential in a broader range of cancer types. The context-dependent role of TREM2 underscores the importance of careful patient selection and biomarker development for future clinical trials.
References
Unveiling the Edge of TREM2-IN-1: A Comparative Analysis of Immunomodulatory Strategies
For Immediate Release
In the dynamic landscape of immunotherapy, the quest for targeted and effective modulators of the immune system is paramount. This guide offers a comprehensive evaluation of Trem2-IN-1, a novel inhibitor of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), and benchmarks its performance against other immunotherapeutic modalities, particularly TREM2 agonists. This document is intended for researchers, scientists, and drug development professionals, providing a data-driven comparison to inform future research and development endeavors.
Introduction to TREM2 Modulation
TREM2 is a transmembrane receptor predominantly expressed on microglia in the central nervous system and on various myeloid cells, including tumor-associated macrophages (TAMs).[1][2] It plays a critical role in regulating phagocytosis, suppressing inflammation, and promoting cell survival.[3][4] Dysregulation of TREM2 signaling is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and in the immunosuppressive tumor microenvironment.[5] Consequently, both agonism and inhibition of TREM2 have emerged as promising, albeit context-dependent, therapeutic strategies.
This compound: A Novel TREM2 Inhibitor
This compound is a novel platinum-based inhibitor of TREM2. Its primary mechanism of action involves relieving the immunosuppressive tumor microenvironment, thereby enhancing the efficacy of anticancer therapies. Preclinical studies have demonstrated that this compound effectively deters tumor growth by reducing the population of immunosuppressive macrophages (CD206+ and CX3CR1+) and promoting the infiltration of immunostimulatory dendritic cells, cytotoxic T cells, and natural killer cells.
Comparative Analysis: this compound vs. Other Immunotherapies
This section provides a comparative analysis of this compound with other TREM2-targeting immunotherapies, primarily focusing on TREM2 agonists which represent a contrasting therapeutic approach.
Performance Data
The following tables summarize the available preclinical data for this compound and representative TREM2 agonists.
Table 1: Preclinical Efficacy of this compound (TREM2 Inhibitor) in Oncology
| Compound | Model | Key Findings | Reference |
| This compound | C57BL/6 mice with MC38 colorectal cancer | - Suppressed tumor growth to 185.75 mm³ at 1.5 mg Pt/kg. - Reduced CD206+ and CX3CR1+ immunosuppressive macrophages. - Increased infiltration of dendritic cells, cytotoxic T cells, and NK cells. | |
| Anti-TREM2 mAb (blocking) | MCA-induced sarcoma model in mice | - Combined with anti-PD-1 therapy, resulted in complete tumor regression. | |
| Trem2 knockout mice | Various cancer models | - Increased resistance to tumor growth. - More responsive to anti-PD-1 immunotherapy. |
Table 2: Preclinical and Clinical Data of TREM2 Agonists in Neurodegeneration
| Compound/Therapy | Type | Model/Study | Key Findings | Reference |
| AL002 | Agonistic Antibody | Phase 1 in healthy volunteers; Preclinical in cynomolgus monkeys | - Well-tolerated in humans. - Demonstrated brain target engagement (reduced sTREM2 in CSF). - Preclinically, induced microglial proliferation and reduced filamentous Aβ plaques. | |
| AL002 | Agonistic Antibody | INVOKE-2 Phase 2 trial in Alzheimer's patients | - Did not significantly slow clinical progression of Alzheimer's disease. | |
| VG-3927 | Small Molecule Agonist | In vitro human tri-cultures; In vivo preclinical | - Promoted anti-inflammatory microglia activation. - Suppressed neurodegeneration-associated biomarkers. - Brain penetrant. | |
| T2M-010 | Small Molecule Agonist | In vitro | - Induced SYK phosphorylation. - Promoted microglial phagocytosis. | |
| Agonist Antibodies (general) | Agonistic Antibody | Preclinical models of Alzheimer's and Multiple Sclerosis | - Limited impact on overall Alzheimer's pathology. - Worsened recovery after demyelination. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms discussed, the following diagrams illustrate the TREM2 signaling pathway and a typical experimental workflow for evaluating immunotherapies.
Caption: TREM2 signaling cascade and points of therapeutic intervention.
Caption: A generalized workflow for preclinical evaluation of TREM2 modulators.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Microglial/Macrophage Phagocytosis Assay
Objective: To quantify the phagocytic capacity of microglia or macrophages following treatment with a TREM2 modulator.
Protocol:
-
Cell Culture: Primary microglia are isolated from neonatal mouse brains or a suitable macrophage cell line (e.g., BV-2) is cultured in appropriate media.
-
Treatment: Cells are pre-incubated with various concentrations of this compound, a TREM2 agonist, or a vehicle control for a specified period (e.g., 1-24 hours).
-
Phagocytic Challenge: Fluorescently labeled substrates such as latex beads, zymosan particles, or amyloid-beta (Aβ) peptides are added to the cell cultures.
-
Incubation: The cells are incubated with the fluorescent substrates for a period that allows for phagocytosis to occur (e.g., 1-3 hours).
-
Quenching and Washing: Extracellular fluorescence is quenched using a reagent like trypan blue, and cells are washed to remove non-internalized particles.
-
Quantification: The amount of internalized fluorescent substrate is measured using techniques such as flow cytometry or high-content imaging. A common negative control is the use of cytochalasin D, an inhibitor of actin polymerization necessary for phagocytosis.
Assessment of T-Cell Infiltration in Tumors
Objective: To evaluate the effect of this compound on the recruitment of T-cells into the tumor microenvironment.
Protocol:
-
Tumor Model: A syngeneic tumor model, such as MC38 colorectal cancer cells implanted in C57BL/6 mice, is established.
-
Treatment: Once tumors are established, mice are treated with this compound, a control, or other immunotherapies as per the study design.
-
Tumor Excision: At the end of the treatment period, tumors are excised from the mice.
-
Tissue Processing: Tumors are mechanically and enzymatically dissociated to create a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for different T-cell markers (e.g., CD3, CD4, CD8) and other immune cell markers.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage and absolute number of different T-cell populations within the tumor.
Measurement of Cytokine Levels in Brain Tissue
Objective: To measure the concentration of pro- and anti-inflammatory cytokines in the brain to assess the neuroinflammatory response to TREM2 modulation.
Protocol:
-
Animal Model and Treatment: An appropriate animal model of neuroinflammation or neurodegeneration is used and treated with the investigational compound.
-
Brain Tissue Homogenization: Following euthanasia, the brain or specific brain regions are rapidly dissected and homogenized in a lysis buffer containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins (including cytokines) is collected.
-
Protein Quantification: The total protein concentration in the supernatant is determined using a standard protein assay (e.g., BCA assay) for normalization of cytokine levels.
-
Cytokine Measurement: Cytokine concentrations are measured using a multiplex immunoassay platform, such as a cytokine bead array (CBA) or a multiplex ELISA (e.g., Bio-Plex). These assays allow for the simultaneous quantification of multiple cytokines from a small sample volume.
Discussion and Future Directions
The available data suggests that the therapeutic strategy for modulating TREM2 is highly dependent on the disease context.
-
In Oncology: The inhibition of TREM2 by agents like this compound appears to be a promising strategy. By blocking TREM2 on immunosuppressive TAMs, it is possible to remodel the tumor microenvironment to be more permissive to anti-tumor immunity, especially in combination with checkpoint inhibitors.
-
In Neurodegeneration: The prevailing hypothesis has been that agonism of TREM2 would be beneficial by enhancing microglial phagocytosis of pathological protein aggregates and promoting a neuroprotective microglial phenotype. However, the clinical trial results for the TREM2 agonist antibody AL002 in Alzheimer's disease have been disappointing, showing no significant clinical benefit. Furthermore, some preclinical studies with agonist antibodies have shown limited efficacy and even detrimental effects in certain contexts. Small molecule TREM2 agonists are in earlier stages of development but have shown promise in preclinical models by promoting anti-inflammatory microglial activation.
The contrasting outcomes highlight the complexity of TREM2 signaling and the need for a deeper understanding of its function in different cellular and disease environments. The advantages of a small molecule inhibitor like this compound in oncology could lie in its potential for oral administration and its ability to synergize with other immunotherapies. For neurodegenerative diseases, the path forward for TREM2 modulation is less clear, and further research is needed to understand the reasons for the lack of clinical translation of TREM2 agonism and to explore whether TREM2 inhibition could have a role in specific stages or types of neuroinflammation.
Conclusion
This compound represents a novel and promising approach for cancer immunotherapy by targeting the immunosuppressive functions of TREM2 on TAMs. Its advantages lie in its distinct mechanism of action compared to the more widely studied TREM2 agonists. While TREM2 agonists have faced challenges in clinical development for neurodegenerative diseases, the preclinical success of TREM2 inhibition in oncology warrants further investigation and highlights the importance of tailoring immunotherapeutic strategies to the specific pathophysiology of the disease. The experimental protocols and data presented in this guide provide a framework for the continued evaluation and comparison of these and other emerging immunotherapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. criver.com [criver.com]
- 3. Characterization of the first TREM2 small molecule agonist, VG‐3927, for clinical development in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AI-Assisted Discovery and Optimization of Small Molecule TREM2 Agonists with Functional Microglial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Trem2-IN-1's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Trem2-IN-1 with alternative TREM2 inhibitors, supported by available preclinical experimental data. The information is intended to help researchers in the field of immuno-oncology and drug development make informed decisions.
Triggering Receptor Expressed on Myeloid cells 2 (TREM2) has emerged as a promising therapeutic target in oncology. Its expression on tumor-associated macrophages (TAMs) is often associated with an immunosuppressive tumor microenvironment (TME), which hinders anti-tumor immune responses. Consequently, inhibiting TREM2 is a strategy being explored to reprogram the TME and enhance the efficacy of cancer therapies. This guide focuses on this compound, a novel small molecule inhibitor, and compares its activity with that of monoclonal antibody-based TREM2 inhibitors.
Mechanism of Action: Reshaping the Tumor Microenvironment
This compound is a platinum-based compound derived from oxaliplatin and artesunate.[1] Its primary anti-tumor mechanism involves remodeling the immunosuppressive TME. By inhibiting TREM2, this compound reduces the population of immunosuppressive M2-like macrophages (CD206+) and CX3CR1+ macrophages within the tumor.[1] This shift in the myeloid landscape is accompanied by an increased infiltration and expansion of immunostimulatory cells, including dendritic cells, cytotoxic T cells, and natural killer (NK) cells, thereby promoting a more robust anti-tumor immune response.[1]
Alternative TREM2 inhibitors, predominantly monoclonal antibodies, function by blocking TREM2 signaling or by depleting TREM2-expressing TAMs. This action similarly aims to reduce the immunosuppressive nature of the TME and enhance anti-tumor immunity, often showing synergistic effects when combined with immune checkpoint inhibitors like anti-PD-1 antibodies.
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical studies on this compound and other TREM2 inhibitors. It is important to note that a direct head-to-head comparison in the same experimental model is not yet publicly available. The data presented here are from separate studies and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vivo Anti-Tumor Efficacy of TREM2 Inhibitors
| Inhibitor | Cancer Model | Treatment | Key Efficacy Readout | Reference |
| This compound | MC38 Colorectal Cancer (C57BL/6 mice) | 1.5 mg Pt/kg, single dose for 15 days | Tumor volume of 185.75 mm³ (vs. control, not specified) | [1] |
| Anti-TREM2 mAb | MCA-induced Sarcoma (wild-type mice) | Combination with anti-PD-1 | Complete tumor regression in all mice | |
| Anti-TREM2 mAb (PY314m) | CPI-resistant syngeneic tumor models | Combination with anti-PD-1 | Not specified quantitatively | |
| Trem2 Knockout | Glioblastoma (orthotopic mouse model) | N/A | Decreased tumor growth and increased survival |
Table 2: In Vitro Effects of this compound on Cancer Cells
| Assay | Cell Line | Treatment | Key Result | Reference |
| Cell Cycle Analysis | HCT-116 | 0.8 µM, 72 h | Increased cells in G1 phase from 24.81% to 48.96% | [1] |
| Apoptosis Assay | HCT-116 | 0.8 µM | 5.17% early apoptosis, 30.9% late apoptosis |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vivo Murine Colorectal Cancer Model (MC38)
-
Cell Line: Murine colorectal adenocarcinoma MC38 cells.
-
Animals: C57BL/6 mice.
-
Tumor Implantation: 5 x 10⁵ MC38 cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, treatment with this compound (e.g., 1.5 mg Pt per kg) is initiated.
-
Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²). Animal weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified treatment period. Tumors are then excised for further analysis.
Flow Cytometry for Tumor-Infiltrating Immune Cells
-
Tumor Digestion: Excised tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies targeting various immune cell markers. A typical panel for myeloid and lymphoid cells might include:
-
Myeloid Cells: CD45, CD11b, F4/80 (macrophages), Ly6G (neutrophils), Ly6C (monocytes), CD206 (M2 macrophages), MHC Class II.
-
Lymphoid Cells: CD45, CD3, CD4 (helper T cells), CD8 (cytotoxic T cells), NK1.1 (NK cells), FoxP3 (regulatory T cells).
-
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Data is gated to identify specific immune cell populations and quantify their abundance within the tumor microenvironment.
In Vitro Cell Cycle Analysis
-
Cell Culture: HCT-116 cells are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are treated with this compound at the desired concentration and for a specified duration (e.g., 0.8 µM for 72 hours).
-
Cell Fixation and Staining: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol. After fixation, cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
In Vitro Apoptosis Assay (Annexin V/Propidium Iodide)
-
Cell Culture and Treatment: HCT-116 cells are cultured and treated with this compound as described for the cell cycle analysis.
-
Staining: Both adherent and floating cells are collected and washed. The cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: TREM2 signaling pathway in Tumor-Associated Macrophages (TAMs) and points of inhibition.
Caption: General workflow for in vivo anti-tumor efficacy studies.
Caption: Logical relationship of TREM2 inhibition in cancer therapy.
References
Safety Operating Guide
Safe Disposal Protocol for Trem2-IN-1
This document provides comprehensive guidance on the proper disposal procedures for Trem2-IN-1, a research chemical derived from oxaliplatin and artesunate.[1] Due to its composition, particularly the presence of a platinum-containing component analogous to oxaliplatin, this compound must be handled as a hazardous substance with potential cytotoxic, mutagenic, and genotoxic properties.[2] Adherence to these protocols is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
Quantitative Data Summary: Hazard Profile of Constituent Compounds
| Compound | CAS Number | Hazard Classifications | Key Precautionary Statements |
| Oxaliplatin | 61825-94-3 | May cause an allergic skin reaction, Causes serious eye damage, May cause allergy or asthma symptoms or breathing difficulties if inhaled, Suspected of causing genetic defects, Suspected of causing cancer, May damage fertility or the unborn child, Causes damage to organs through prolonged or repeated exposure. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P405: Store locked up.P501: Dispose of contents/container to an authorized waste treatment facility. |
| Artesunate | 88495-63-0 | Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled. | P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P501: Dispose of contents/container to a hazardous or special waste collection point. |
Detailed Experimental Protocols
The disposal procedures outlined below are based on established protocols for handling and disposing of potent compounds, specifically antineoplastic agents and platinum-containing chemicals, in a laboratory setting.
Proper Disposal Procedure for this compound
1. Immediate Safety Precautions and Required Personal Protective Equipment (PPE):
-
Engineering Controls: All handling and preparation of this compound and its waste must be conducted in a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation of aerosols or dust.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.
-
Gloves: Wear double chemotherapy-rated gloves (e.g., nitrile) at all times. Change the outer glove immediately if contaminated.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is required.
-
Eye Protection: ANSI-rated safety goggles or a full-face shield must be worn.
-
Respiratory Protection: If there is a risk of dust or aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary.
-
2. Waste Segregation and Containerization:
-
Dedicated Waste Stream: All this compound waste is considered hazardous and must be segregated from general, biohazardous, and other chemical waste streams.
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound (Cytotoxic/Platinum Compound)" and include the date of waste accumulation.
-
Container Type: Use dedicated, leak-proof, and puncture-resistant containers. For antineoplastic agents, specialized black RCRA containers may be required by your institution's Environmental Health & Safety (EH&S) department.
3. Disposal of Liquid Waste (e.g., unused solutions, contaminated solvents):
-
Collection: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
pH Neutralization: Do not attempt to neutralize acidic or basic solutions containing this compound unless it is part of a validated institutional protocol.
-
Avoid Sewer Disposal: Under no circumstances should liquid waste containing this compound be poured down the drain.
-
EH&S Pickup: Arrange for disposal through your institution's EH&S hazardous waste program.
4. Disposal of Solid Waste (e.g., unused powder, contaminated lab supplies):
-
Collection: Place all solid waste, including contaminated weigh boats, pipette tips, and microfuge tubes, into a designated solid hazardous waste container.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be placed in a chemotherapy-specific sharps container.
-
Empty Containers: "Empty" containers that held this compound are still considered hazardous waste and must be disposed of as such, not in the regular trash.
-
EH&S Pickup: Seal the container when full and arrange for pickup by EH&S.
5. Disposal of Contaminated PPE and Labware:
-
Outer Gloves: The outer pair of gloves should be removed and discarded into the hazardous waste container immediately after handling the compound.
-
All PPE: All other contaminated PPE (gowns, inner gloves, etc.) must be placed in the designated solid hazardous waste container before leaving the work area.
-
Glassware: Reusable glassware should be decontaminated. A common procedure involves rinsing with a suitable solvent to remove the compound, collecting the rinsate as hazardous waste, followed by washing with a detergent solution. Consult your institution's guidelines for specific decontamination procedures for cytotoxic agents.
6. Spill Management:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Use Spill Kit: Use a chemotherapy spill kit for cleanup. This should be performed only by trained personnel wearing appropriate PPE.
-
Containment: Absorb liquids with pads from the spill kit. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Cleanup: Collect all cleanup materials (absorbent pads, contaminated PPE) and place them in the designated hazardous waste container.
-
Decontaminate: Decontaminate the spill surface according to your institution's protocol for cytotoxic agents, often involving a detergent solution followed by a rinse.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
Mandatory Visualizations
Caption: A logical workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
